Product packaging for Z-Yvad-cmk(Cat. No.:)

Z-Yvad-cmk

Cat. No.: B10799306
M. Wt: 633.1 g/mol
InChI Key: GBPGMBYEFCKZTL-NPZLAWLJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Yvad-cmk is a useful research compound. Its molecular formula is C30H37ClN4O9 and its molecular weight is 633.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37ClN4O9 B10799306 Z-Yvad-cmk

Properties

Molecular Formula

C30H37ClN4O9

Molecular Weight

633.1 g/mol

IUPAC Name

(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid

InChI

InChI=1S/C30H37ClN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22-,23-,26-/m0/s1

InChI Key

GBPGMBYEFCKZTL-NPZLAWLJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Z-YVAD-CMK: A Technical Guide to a Specific Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide), a potent, irreversible, and highly specific inhibitor of caspase-1. This document details its mechanism of action, physicochemical properties, specificity, and provides standardized protocols for its application in research settings.

Introduction

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system. Its activation within a multi-protein complex called the inflammasome triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1] Dysregulation of caspase-1 activity is implicated in a wide range of inflammatory diseases and neurodegenerative disorders.

This compound is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[2] Designed as a substrate analog based on the caspase-1 cleavage site in pro-IL-1β, it serves as an indispensable tool for investigating the roles of caspase-1 and the inflammasome in cellular and disease models.[1] Its high specificity allows for the precise dissection of caspase-1-dependent signaling pathways.

Physicochemical Properties

The fundamental properties of this compound (also referred to as Ac-YVAD-CMK) are critical for its effective use in experimental settings. Proper storage and handling are essential to maintain its potency and ensure reproducibility.

PropertyValue
Synonyms Ac-YVAD-CMK, Caspase-1 Inhibitor II, N-Ac-Tyr-Val-Ala-Asp-CMK
Molecular Formula C₂₄H₃₃ClN₄O₈
Molecular Weight 541.0 g/mol [1]
CAS Number 178603-78-6[1]
Appearance Crystalline solid or translucent film[1][2]
Purity Typically ≥97%[1]
Solubility Soluble in DMSO (up to 100 mg/mL), DMF (10 mg/mL); Insoluble in water[2][3][4]
Storage (Powder) Store at -20°C, desiccated; Stable for ≥3 years[2][4]
Storage (In Solution) Store at -20°C or -80°C; Stable for 1-6 months. Aliquot to avoid freeze-thaw cycles.[1][4]

Mechanism of Action

This compound is a mechanism-based inhibitor. The tetrapeptide sequence (Tyr-Val-Ala-Asp) mimics the natural substrate of caspase-1, targeting the inhibitor to the enzyme's active site. The chloromethyl ketone (CMK) group then forms an irreversible covalent bond with the catalytic cysteine residue in the caspase-1 active site, permanently inactivating the enzyme.[5]

cluster_0 Caspase-1 Active Site Caspase1 Active Caspase-1 (with catalytic Cysteine) InactiveComplex Irreversibly Inhibited Caspase-1 Complex Caspase1->InactiveComplex Covalent Bond Formation (via CMK group) ZYVAD This compound ZYVAD->Caspase1 Substrate Mimicry Binding

Caption: Mechanism of irreversible inhibition of Caspase-1 by this compound.

Specificity Profile

The selectivity of this compound for caspase-1 over other caspases is crucial for its utility as a specific research tool. While it is most potent against caspase-1, it shows significantly weaker inhibition of other caspases, particularly the apoptotic effector caspase-3.

Caspase TargetInhibition Constant (Ki) / IC₅₀Reference
Caspase-1 0.8 nM (Ki) [6]
Caspase-4362 nM (Ki)[6]
Caspase-5163 nM (Ki)[6]
Caspase-3>10,000 nM (Ki)[6]

Note: Lower Ki values indicate higher potency. The data clearly demonstrates the high selectivity of Ac-YVAD-cmk for Caspase-1.

Role in the Inflammasome Pathway

The primary application of this compound is the inhibition of the inflammasome signaling cascade. Inflammasomes, such as the well-characterized NLRP3 inflammasome, are activated by various pathogenic and sterile danger signals. This activation leads to the recruitment and autocatalysis of pro-caspase-1. Active caspase-1 then executes downstream inflammatory functions. This compound directly blocks this central step.

PAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 / P2X7 PAMPs->TLR4 Signal 1 & 2 NFkB NF-κB Pathway (Priming) TLR4->NFkB NLRP3 NLRP3 Inflammasome Assembly TLR4->NLRP3 Activation NLRP3_exp ↑ pro-IL-1β & NLRP3 Expression NFkB->NLRP3_exp NLRP3_exp->NLRP3 Priming ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage ZYVAD This compound ZYVAD->Casp1 INHIBITION IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMDN GSDMD-N GSDMD->GSDMDN Pyroptosis Pyroptosis GSDMDN->Pyroptosis Pore Formation

Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. Researchers should optimize concentrations and incubation times for their specific cell type or model system.

In Vitro Inhibition of Inflammasome Activation in Macrophages

This protocol describes the use of this compound to block NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Complete RPMI medium

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound powder

  • Sterile DMSO

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Methodology:

  • Prepare this compound Stock: Dissolve this compound in sterile DMSO to create a 10-50 mM stock solution.[1] Store aliquots at -20°C.

  • Cell Seeding: Plate BMDMs in a 24-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Dilute the this compound stock solution in complete medium to the desired final concentration (typically 10-50 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1 hour at 37°C.

  • Priming (Signal 1): Add LPS to the wells to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

  • Activation (Signal 2): Add Nigericin (10-20 µM) or ATP (5 mM) to the wells to activate the NLRP3 inflammasome. Incubate for 30-60 minutes at 37°C.

  • Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and debris.

  • Analysis:

    • Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.

    • Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using an LDH cytotoxicity kit.

    • Cell lysates can be collected for Western blot analysis of cleaved caspase-1 (p20) and GSDMD.

Start Seed Macrophages (e.g., BMDMs) Pretreat Pre-treat with This compound (1 hr) Start->Pretreat Prime Prime with LPS (Signal 1, 3-4 hrs) Pretreat->Prime Activate Activate with Nigericin/ATP (Signal 2, 30-60 min) Prime->Activate Collect Collect Supernatant & Lysate Activate->Collect Analyze Analyze Outcomes Collect->Analyze ELISA IL-1β ELISA Analyze->ELISA LDH LDH Assay (Pyroptosis) Analyze->LDH WB Western Blot (Casp-1, GSDMD) Analyze->WB

Caption: Experimental workflow for in vitro inhibition of the inflammasome.

In Vivo Administration in a Mouse Model of Sepsis

This protocol provides a general guideline for using this compound in a murine model of endotoxemia or sepsis.

Materials:

  • Experimental animals (e.g., C57BL/6 mice)

  • This compound

  • Vehicle solution (e.g., PBS with 2-10% DMSO)

  • Lipopolysaccharide (LPS)

  • Anesthesia and surgical tools (if applicable, e.g., for CLP model)

Methodology:

  • Prepare Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle. The final concentration of DMSO should be minimized to avoid toxicity.

  • Administration: Administer this compound to the animals via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). A typical dose might range from 1 to 12.5 µmol/kg.[3] The inhibitor is often given as a pre-treatment, 30-60 minutes before the septic insult.

  • Induction of Sepsis: Induce sepsis or endotoxemia, for example, by administering a lethal or sub-lethal dose of LPS (i.p. or i.v.).

  • Monitoring and Endpoint Analysis:

    • Monitor animal survival, weight loss, and clinical signs of sickness.

    • At a pre-determined endpoint, collect blood via cardiac puncture for analysis of serum cytokines (IL-1β, IL-18, TNF-α) by ELISA.

    • Harvest organs (e.g., kidney, liver, lung) for histological analysis or to prepare tissue homogenates for Western blotting or cytokine measurement.[3]

Applications in Research

This compound is a versatile tool used across multiple fields of biomedical research:

  • Immunology: To study the mechanisms of inflammasome activation and the downstream effects of IL-1β and IL-18 in innate and adaptive immunity.

  • Neuroscience: To investigate the role of neuroinflammation and caspase-1 in neurodegenerative diseases (e.g., Alzheimer's) and acute brain injury (e.g., stroke).[6]

  • Infectious Disease: To determine the role of caspase-1-mediated pyroptosis in host defense against bacterial, viral, and fungal pathogens.

  • Metabolic Diseases: To explore the contribution of NLRP3 inflammasome activation to the pathogenesis of type 2 diabetes and atherosclerosis.

  • Drug Discovery: As a reference compound for screening and validating novel, more drug-like caspase-1 inhibitors.

Conclusion

This compound is a highly selective and potent tool for the in vitro and in vivo study of caspase-1. Its ability to irreversibly block the enzymatic activity of caspase-1 allows researchers to precisely probe its function in the inflammasome pathway and its role in health and disease. Understanding its properties and applying it with robust experimental design, as outlined in this guide, is essential for generating reliable and impactful scientific data.

References

Z-YVAD-CMK: A Technical Guide to its Role and Effects on Pyroptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases.[1] This process is primarily mediated by the activation of inflammatory caspases, which cleave gasdermin D (GSDMD) to induce pore formation in the cell membrane. Z-YVAD-CMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-1, a key enzyme in the canonical pyroptosis pathway.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on pyroptosis signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action of this compound

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[2] The chloromethyl ketone (CMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inhibition.[2] By blocking caspase-1 activity, this compound effectively prevents the proteolytic cleavage of its downstream substrates, namely pro-interleukin-1β (pro-IL-1β), pro-interleukin-18 (pro-IL-18), and gasdermin D (GSDMD).[2][4] This inhibition ultimately blocks the maturation and release of IL-1β and IL-18, and prevents the GSDMD-mediated pore formation that leads to pyroptotic cell death.[3][4] While highly specific for caspase-1, some studies suggest it may also weakly inhibit other caspases like caspase-4 and caspase-5 at higher concentrations.[2]

Data Presentation: Efficacy of this compound in Pyroptosis Inhibition

The following table summarizes the quantitative data on the inhibitory effects of this compound (and its variant Ac-YVAD-CMK) from various studies.

Inhibitor Model System Concentration/Dose Effect Reference
Ac-YVAD-CMKH6N6 Virus-infected M1 Macrophages10 µM>75% target inhibition with >85% cell viability. Attenuated pyroptosis.[5]
Ac-YVAD-CMKSevoflurane-treated H4 neuroglioma cells40 µMRelieved intracellular and mitochondrial ROS accumulation.[6]
Ac-YVAD-cmkRats with LPS-induced endotoxemia12.5 µmol/kgSignificantly reduced mortality from 83% to 33%.[7]
Ac-YVAD-CMKRats with intracerebral hemorrhage1 µ g/rat Reduced the release of mature IL-1β/IL-18.[8]
Z-YVAD-FMKApoE-/- mice with atherosclerosis200 µ g/day Significantly reduced atherosclerotic lesion formation.[3]
Ac-YVAD-CMKMice with LPS-induced acute lung injuryIP injection 1h before LPSInhibited activation of caspase-1 and pyroptotic cell death, reduced lung injury.[1]
Z-VAD-FMKLPS-challenged mice20 µg/g body weightMarkedly reduced the mortality rate.[9]

Note: IC50 values for this compound in pyroptosis inhibition are not consistently reported across the literature, likely due to variations in experimental conditions and cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on pyroptosis.

Induction and Inhibition of Pyroptosis in Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) and its inhibition by Z-YVAD-FMK.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Z-YVAD-FMK (or Ac-YVAD-CMK)

  • DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI)

  • Hoechst 33342

  • LDH Cytotoxicity Assay Kit

  • ELISA Kit for IL-1β

Procedure:

  • Cell Culture: Culture BMDMs in DMEM in 24-well plates until they reach the desired confluence.

  • Inhibitor Pre-treatment: Pre-treat the BMDMs with the desired concentration of Z-YVAD-FMK (e.g., 10-50 µM) for 1 hour.[10]

  • Priming: Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours.[3][10]

  • Induction of Pyroptosis: Induce pyroptosis by treating the cells with nigericin (e.g., 10 µM) for 30-45 minutes.[3][10]

  • Assessment of Cell Death:

    • Microscopy: Stain the cells with PI (to identify dead cells) and Hoechst 33342 (to stain all nuclei).[3] Capture images using a fluorescence microscope and quantify the percentage of PI-positive cells.[3]

    • LDH Release Assay: Collect the cell culture supernatant and measure the release of lactate dehydrogenase (LDH) using a commercial kit, following the manufacturer's instructions.[3]

  • Measurement of Cytokine Release: Collect the cell culture supernatant and measure the concentration of IL-1β using an ELISA kit according to the manufacturer's protocol.[3]

Western Blot Analysis of Gasdermin D Cleavage

This protocol outlines the steps to detect the cleavage of GSDMD, a key event in pyroptosis, and its inhibition by Z-YVAD-FMK.

Materials:

  • Cell lysates from the pyroptosis induction experiment

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-GSDMD, anti-caspase-1 (p20 subunit), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[11]

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSDMD (to detect both full-length and the N-terminal cleavage product), cleaved caspase-1, and a loading control overnight at 4°C.[3][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][11]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[3][11] The inhibition of GSDMD cleavage will be indicated by a decrease in the GSDMD N-terminal fragment band in the Z-YVAD-FMK treated samples.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the canonical and non-canonical pyroptosis pathways and the point of intervention for this compound.

Canonical Pyroptosis Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves ZYVAD This compound ZYVAD->Casp1 inhibits IL1b Mature IL-1β ProIL1b->IL1b Release Cytokine Release IL1b->Release IL18 Mature IL-18 ProIL18->IL18 IL18->Release GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis

Caption: Canonical Pyroptosis Pathway and this compound Inhibition.

NonCanonical_Pyroptosis_Pathway LPS Intracellular LPS Casp4511 Caspase-4/5 (human) Caspase-11 (mouse) LPS->Casp4511 directly activates GSDMD Gasdermin D (GSDMD) Casp4511->GSDMD cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis NLRP3_activation NLRP3 Inflammasome Activation GSDMD_N->NLRP3_activation can activate Casp1_activation Caspase-1 Activation NLRP3_activation->Casp1_activation IL_maturation IL-1β / IL-18 Maturation Casp1_activation->IL_maturation

Caption: Non-Canonical Pyroptosis Pathway.

Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the effect of this compound on pyroptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., BMDMs) start->cell_culture inhibitor Pre-treatment with This compound cell_culture->inhibitor priming Priming with LPS inhibitor->priming induction Induction of Pyroptosis (e.g., Nigericin) priming->induction data_collection Data Collection induction->data_collection microscopy Fluorescence Microscopy (PI/Hoechst Staining) data_collection->microscopy ldh_assay LDH Release Assay data_collection->ldh_assay elisa Cytokine ELISA (IL-1β, IL-18) data_collection->elisa western_blot Western Blot (GSDMD, Caspase-1) data_collection->western_blot analysis Data Analysis and Interpretation microscopy->analysis ldh_assay->analysis elisa->analysis western_blot->analysis end End analysis->end

Caption: Experimental Workflow for this compound Pyroptosis Studies.

References

Investigating Inflammatory Cell Death: A Technical Guide to Z-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Z-YVAD-CMK (Benzyloxycarbonyl-Tyr-Val-Ala-Asp(O-Me)-chloromethylketone) in the investigation of apoptosis and, more specifically, pyroptosis. This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory signaling cascade. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Concepts: this compound in Cell Death Pathways

This compound is a tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[1] Its chloromethylketone (CMK) group forms a covalent bond with the active site of caspase-1, leading to its irreversible inhibition. While initially explored in the context of apoptosis, this compound is now more accurately recognized as a specific inhibitor of the inflammatory caspases, primarily caspase-1.

The primary role of caspase-1 is to mediate pyroptosis, a pro-inflammatory form of programmed cell death, which is distinct from apoptosis.[2] Pyroptosis is initiated by the activation of inflammasomes, such as the NLRP1 and NLRP3 inflammasomes.[3][4] Upon activation, the inflammasome recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][3] Simultaneously, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent cell lysis, and the release of inflammatory cytokines.[1][2]

By inhibiting caspase-1, this compound effectively blocks these downstream events, making it an invaluable tool for studying inflammasome-mediated inflammation and pyroptosis.[1][3]

Quantitative Data: Efficacy and Usage of this compound

The following tables summarize key quantitative data regarding the use and effectiveness of this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

Cell Line/SystemInducing AgentThis compound ConcentrationObserved EffectReference
BV2 microgliaLPS + Aβ5 µMSignificantly reduced caspase-1 activity and suppressed cleaved IL-1β and IL-18 expression.[5]
M1 macrophagesH6N6 Avian Influenza Virus10 µMAttenuated pyroptosis.[6]
Human granulosa cell lines (GC1a, HGL5, COV434)Etoposide50 µMPrevented etoposide-induced apoptosis.[7]
Caco-2 cellsButyrate100 µMSignificantly mitigated butyrate-induced growth inhibition.[8]
U937 human leukemia cellsDIM20 µMAbrogated DIM-induced apoptosis, PARP degradation, and caspase activation.[9]

Table 2: In Vivo Administration and Effects of Ac-YVAD-CMK

Animal ModelDisease/ConditionDosage and AdministrationKey FindingsReference
RatEndotoxemia (LPS-induced)12.5 µmol/kg i.v.Significantly reduced mortality from 83% to 33%.[10]
RatPermanent middle cerebral artery occlusion300 ng/rat i.c.v.Significantly reduced infarct volume at 24 hours and 6 days.[11]
MouseSepsis-induced acute kidney injuryNot specifiedReduced expression of NLRP1 inflammasome components and inhibited pyroptosis.[3]
MouseIntracerebral HemorrhageNot specifiedReduced brain edema and improved neurological functions.[12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use.

G cluster_0 Inflammasome Activation and Pyroptosis cluster_1 Inhibition by this compound PAMPs/DAMPs PAMPs/DAMPs NLRP3 Inflammasome NLRP3 Inflammasome PAMPs/DAMPs->NLRP3 Inflammasome activates Pro-caspase-1 Pro-caspase-1 NLRP3 Inflammasome->Pro-caspase-1 recruits & cleaves Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1beta/18 Pro-IL-1beta/18 Caspase-1->Pro-IL-1beta/18 cleaves GSDMD GSDMD Caspase-1->GSDMD cleaves IL-1beta/18 (mature) IL-1beta/18 (mature) Pro-IL-1beta/18->IL-1beta/18 (mature) GSDMD-N GSDMD-N GSDMD->GSDMD-N Pore Formation Pore Formation GSDMD-N->Pore Formation Pyroptosis & Cytokine Release Pyroptosis & Cytokine Release Pore Formation->Pyroptosis & Cytokine Release This compound This compound This compound->Caspase-1 inhibits Caspase-1_inhibited

Caption: this compound inhibits the inflammasome pathway by targeting caspase-1.

G cluster_assays Downstream Assays Cell Culture & Treatment Cell Culture & Treatment This compound Pre-treatment This compound Pre-treatment Cell Culture & Treatment->this compound Pre-treatment Induce Apoptosis/Pyroptosis Induce Apoptosis/Pyroptosis Incubation Incubation Induce Apoptosis/Pyroptosis->Incubation This compound Pre-treatment->Induce Apoptosis/Pyroptosis Data Collection & Analysis Data Collection & Analysis Incubation->Data Collection & Analysis Cell Viability Assay (e.g., CCK-8, WST-1) Cell Viability Assay (e.g., CCK-8, WST-1) Data Collection & Analysis->Cell Viability Assay (e.g., CCK-8, WST-1) Caspase-1 Activity Assay Caspase-1 Activity Assay Data Collection & Analysis->Caspase-1 Activity Assay Western Blot (Caspase-1, IL-1beta, GSDMD) Western Blot (Caspase-1, IL-1beta, GSDMD) Data Collection & Analysis->Western Blot (Caspase-1, IL-1beta, GSDMD) ELISA (IL-1beta, IL-18) ELISA (IL-1beta, IL-18) Data Collection & Analysis->ELISA (IL-1beta, IL-18) Flow Cytometry (Annexin V/PI) Flow Cytometry (Annexin V/PI) Data Collection & Analysis->Flow Cytometry (Annexin V/PI) LDH Release Assay LDH Release Assay Data Collection & Analysis->LDH Release Assay

Caption: General experimental workflow for studying pyroptosis inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Cell Viability Assay (CCK-8 or WST-1)

This protocol assesses the effect of this compound on cell viability in the presence of a pyroptosis-inducing agent.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Pyroptosis-inducing agent (e.g., LPS + ATP, nigericin)

  • CCK-8 or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 1-2 hours.[6][9] Include a vehicle control (DMSO).

  • Induce pyroptosis by adding the appropriate stimulus (e.g., LPS for 4 hours followed by ATP for 30 minutes).

  • Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Calculate cell viability relative to the untreated control.

Western Blot for Caspase-1, IL-1β, and GSDMD Cleavage

This method is used to detect the cleavage and activation of key proteins in the pyroptosis pathway.

Materials:

  • Cells or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-1, anti-IL-1β, anti-GSDMD, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Culture and treat cells with the inducing agent and/or this compound as described in the cell viability protocol.

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[7]

ELISA for IL-1β and IL-18

This assay quantifies the release of mature inflammatory cytokines into the cell culture supernatant.

Materials:

  • Cell culture supernatants from treated and control cells

  • Commercially available ELISA kits for IL-1β and IL-18

  • Microplate reader

Procedure:

  • Collect cell culture supernatants after treatment with the inducing agent and/or this compound.

  • Centrifuge the supernatants to remove cellular debris.

  • Perform the ELISA according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β and IL-18 based on the standard curve.[10]

Flow Cytometry for Pyroptosis Detection (Annexin V/Propidium Iodide Staining)

This technique distinguishes between viable, apoptotic, and pyroptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest cells (including supernatants for suspension cells) and wash with cold PBS.

  • Resuspend cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[13]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/pyroptotic/necrotic cells: Annexin V-positive, PI-positive

References

The Anti-Inflammatory Effects of Z-Yvad-cmk: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Yvad-cmk (also known as Ac-YVAD-cmk) is a potent, irreversible, and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, its impact on inflammatory signaling pathways, and its efficacy in various experimental models. Detailed experimental protocols and quantitative data are presented to support researchers in their study of this important inhibitor.

Core Mechanism of Action: Inhibition of Caspase-1 and the Inflammasome

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[1] Its primary mechanism of action is the irreversible inhibition of caspase-1, also known as IL-1 converting enzyme (ICE).[1][2] Caspase-1 is a cysteine protease that plays a central role in the innate immune response.[3][4]

The activation of caspase-1 is tightly regulated by large multiprotein complexes called inflammasomes.[3][4] Upon recognition of various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors like NLRP3 recruit the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[4][5][6]

By inhibiting caspase-1, this compound effectively blocks the downstream consequences of inflammasome activation. This includes:

  • Inhibition of Pro-inflammatory Cytokine Maturation: Activated caspase-1 is responsible for cleaving the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[3][4][5] this compound prevents this cleavage, thereby reducing the levels of secreted IL-1β and IL-18, two potent pro-inflammatory cytokines.[7][8]

  • Inhibition of Pyroptosis: Caspase-1 activation also leads to a form of programmed inflammatory cell death called pyroptosis.[3][4][5] This process is mediated by the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cellular contents.[4][9][10] this compound has been shown to inhibit GSDMD cleavage and subsequent pyroptosis.[9][11]

The following diagram illustrates the central role of this compound in the inflammasome signaling pathway.

G This compound Inhibition of the Canonical Inflammasome Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Inflammasome Sensor (e.g., NLRP3) Inflammasome Sensor (e.g., NLRP3) PAMPs/DAMPs->Inflammasome Sensor (e.g., NLRP3) ASC ASC Inflammasome Sensor (e.g., NLRP3)->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Autocatalysis Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Cleavage Inflammation Inflammation Mature IL-1β->Inflammation Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Cleavage Mature IL-18->Inflammation GSDMD-N GSDMD-N Gasdermin D->GSDMD-N Cleavage Pyroptosis (Cell Lysis) Pyroptosis (Cell Lysis) GSDMD-N->Pyroptosis (Cell Lysis) This compound This compound This compound->Active Caspase-1 Inhibits

Caption: this compound blocks the inflammatory cascade by inhibiting active caspase-1.

Quantitative Data on the Anti-inflammatory Effects of this compound

The efficacy of this compound has been demonstrated in numerous studies, with significant reductions in inflammatory markers and improvements in disease outcomes. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Sepsis-Induced Acute Kidney Injury [7]

ParameterControl GroupCLP GroupCLP + Ac-YVAD-CMK Group
Serum Creatinine (sCR)LowerSignificantly IncreasedSignificantly Decreased vs. CLP
Blood Urea Nitrogen (BUN)LowerSignificantly IncreasedSignificantly Decreased vs. CLP
Serum IL-1βLowerSignificantly IncreasedSignificantly Decreased vs. CLP
Serum IL-18LowerSignificantly IncreasedSignificantly Decreased vs. CLP
Serum TNF-αLowerSignificantly IncreasedSignificantly Decreased vs. CLP
Serum IL-6LowerSignificantly IncreasedSignificantly Decreased vs. CLP
Renal Tissue NLRP1 ExpressionLowerSignificantly IncreasedSignificantly Decreased vs. CLP
Renal Tissue Caspase-1 ExpressionLowerSignificantly IncreasedSignificantly Decreased vs. CLP
Renal Tissue IL-1β ExpressionLowerSignificantly IncreasedSignificantly Decreased vs. CLP
Renal Tissue IL-18 ExpressionLowerSignificantly IncreasedSignificantly Decreased vs. CLP
Renal Tissue GSDMD ExpressionLowerSignificantly IncreasedSignificantly Decreased vs. CLP

*CLP: Cecal Ligation and Puncture

Table 2: In Vitro Efficacy of Ac-YVAD-cmk in Thrombin-Activated Microglia [12]

ParameterControlThrombin-ActivatedThrombin + Ac-YVAD-cmk (40 µmol/L)
NLRP3 mRNABaselineSignificantly IncreasedSignificantly Decreased vs. Thrombin
IL-1β mRNABaselineSignificantly IncreasedSignificantly Decreased vs. Thrombin
IL-18 mRNABaselineSignificantly IncreasedSignificantly Decreased vs. Thrombin
NLRP3 ProteinBaselineSignificantly IncreasedSignificantly Decreased vs. Thrombin
Caspase-1 (p20) ProteinBaselineSignificantly IncreasedSignificantly Decreased vs. Thrombin
Mature IL-1β ProteinBaselineSignificantly IncreasedSignificantly Decreased vs. Thrombin
Mature IL-18 ProteinBaselineSignificantly IncreasedSignificantly Decreased vs. Thrombin

Table 3: Neuroprotective Effects of Ac-YVAD-cmk in a Mouse Model of Intracerebral Hemorrhage (ICH) [13]

Parameter (at 24h post-ICH)Vehicle GroupHigh-Dose Ac-YVAD-CMK Group
Brain EdemaIncreasedSignificantly Reduced
Neurological FunctionImpairedSignificantly Improved
IL-1β ExpressionUpregulatedDownregulated
Phosphorylated JNK ExpressionIncreasedInhibited
MMP-9 ExpressionInducedInhibited
ZO-1 DegradationIncreasedInhibited

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline common experimental protocols for utilizing this compound.

In Vitro Inhibition of Inflammasome Activation

This protocol describes the use of this compound to inhibit inflammasome activation in cultured macrophages.

G In Vitro Inflammasome Inhibition Workflow Start Start Seed Macrophages Seed Macrophages Start->Seed Macrophages Prime with LPS (e.g., 1 µg/mL for 4h) Prime with LPS (e.g., 1 µg/mL for 4h) Seed Macrophages->Prime with LPS (e.g., 1 µg/mL for 4h) Pre-treat with this compound (e.g., 20-50 µM for 1h) Pre-treat with this compound (e.g., 20-50 µM for 1h) Prime with LPS (e.g., 1 µg/mL for 4h)->Pre-treat with this compound (e.g., 20-50 µM for 1h) Stimulate with Inflammasome Activator (e.g., ATP or Nigericin) Stimulate with Inflammasome Activator (e.g., ATP or Nigericin) Pre-treat with this compound (e.g., 20-50 µM for 1h)->Stimulate with Inflammasome Activator (e.g., ATP or Nigericin) Collect Supernatant and Cell Lysate Collect Supernatant and Cell Lysate Stimulate with Inflammasome Activator (e.g., ATP or Nigericin)->Collect Supernatant and Cell Lysate Analyze Cytokine Release (ELISA) and Protein Expression (Western Blot) Analyze Cytokine Release (ELISA) and Protein Expression (Western Blot) Collect Supernatant and Cell Lysate->Analyze Cytokine Release (ELISA) and Protein Expression (Western Blot) End End Analyze Cytokine Release (ELISA) and Protein Expression (Western Blot)->End

Caption: A typical workflow for studying this compound's effects in vitro.

Methodology:

  • Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) at an appropriate density.

  • Priming: Treat cells with a priming agent such as lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and inflammasome components.[14]

  • Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentration for a specified time (typically 30-60 minutes) before inflammasome activation.[14][15]

  • Inflammasome Activation: Add a specific inflammasome activator (e.g., ATP or nigericin for NLRP3).

  • Sample Collection: Collect the cell culture supernatant to measure secreted cytokines and lyse the cells to analyze intracellular protein levels.

  • Analysis: Quantify cytokine levels in the supernatant using ELISA and analyze the expression and cleavage of caspase-1, GSDMD, and IL-1β in cell lysates and supernatants by Western blotting.

In Vivo Administration in a Mouse Model of Sepsis

This protocol outlines the use of this compound in a cecal ligation and puncture (CLP) model of sepsis.

G In Vivo Sepsis Model Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Induce Sepsis (CLP Surgery) Induce Sepsis (CLP Surgery) Acclimatize Mice->Induce Sepsis (CLP Surgery) Administer this compound (e.g., intraperitoneally) Administer this compound (e.g., intraperitoneally) Induce Sepsis (CLP Surgery)->Administer this compound (e.g., intraperitoneally) Monitor Survival and Clinical Scores Monitor Survival and Clinical Scores Administer this compound (e.g., intraperitoneally)->Monitor Survival and Clinical Scores Collect Blood and Tissue Samples at Endpoint Collect Blood and Tissue Samples at Endpoint Monitor Survival and Clinical Scores->Collect Blood and Tissue Samples at Endpoint Analyze Inflammatory Markers Analyze Inflammatory Markers Collect Blood and Tissue Samples at Endpoint->Analyze Inflammatory Markers End End Analyze Inflammatory Markers->End

Caption: Workflow for assessing this compound's efficacy in a sepsis model.

Methodology:

  • Animal Model: Utilize a suitable animal model of inflammation, such as the CLP model in mice or rats.[7]

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and time relative to the inflammatory challenge.[7][16] For instance, in a sepsis model, this compound might be given as part of the resuscitation fluid following CLP.[7]

  • Monitoring: Monitor the animals for survival, clinical signs of illness, and other relevant physiological parameters.

  • Sample Collection: At the experimental endpoint, collect blood and tissue samples for analysis.

  • Analysis: Measure systemic cytokine levels in the serum by ELISA and assess the expression of inflammatory proteins in target tissues (e.g., kidney, liver, lung) by Western blotting or immunohistochemistry.[7]

Conclusion

This compound is an invaluable tool for researchers studying the role of caspase-1 and the inflammasome in inflammation. Its high specificity and potent inhibitory activity make it a cornerstone for elucidating the mechanisms of inflammatory diseases and for the preclinical evaluation of anti-inflammatory therapies. The data and protocols presented in this guide provide a solid foundation for the effective use of this compound in a research setting.

References

A Comparative Analysis of Z-YVAD-CMK and Z-VAD-FMK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two widely used peptidyl caspase inhibitors, Z-YVAD-CMK and Z-VAD-FMK. This document will delve into their core biochemical differences, mechanisms of action, and specific applications in research and drug development. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate a deeper understanding and practical application of this knowledge.

Core Concepts: Understanding Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central players in the highly regulated processes of apoptosis (programmed cell death) and inflammation. Their activity is tightly controlled, and their dysregulation is implicated in a multitude of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Small molecule inhibitors that target caspases are therefore invaluable tools for dissecting these cellular pathways and represent potential therapeutic agents.

The fundamental difference between this compound and Z-VAD-FMK lies in their specificity and the nature of their reactive group. This compound is designed to be a selective inhibitor of caspase-1 and related inflammatory caspases, while Z-VAD-FMK is a broad-spectrum, or pan-caspase, inhibitor.[1][2] This distinction dictates their respective applications in research.

Mechanism of Action: Both inhibitors are irreversible, acting as suicide substrates. They possess a peptide sequence that is recognized by the active site of the target caspase(s). This peptide is linked to a reactive methylketone group—a chloromethylketone (CMK) in the case of this compound and a fluoromethylketone (FMK) for Z-VAD-FMK. Upon binding to the active site, the methylketone group forms a covalent thioether bond with the cysteine residue in the catalytic domain, thereby permanently inactivating the enzyme.

Data Presentation: A Quantitative Comparison

The efficacy and specificity of these inhibitors are best understood through their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). The following tables summarize the available quantitative data for this compound and Z-VAD-FMK against a panel of human caspases.

Inhibitor Target Caspase Inhibition Constant (Ki) / IC50 Reference
This compound Caspase-1Ki: 0.8 nM[3]
Caspase-3Ki: >10,000 nM[3]
Caspase-4Ki: 362 nM[3]
Caspase-5Ki: 163 nM[3]
Z-VAD-FMK Caspase-1IC50: 3.07 µM[4]
Caspase-3IC50: 0.0015 - 5.8 µM (in vitro apoptosis)[2]
Caspase-6IC50: 6.78 µM[4]
Caspase-7IC50: 4.11 µM[4]
Caspase-8IC50: 5.42 µM[4]
Caspase-9IC50: 10.66 µM[4]
Caspase-10IC50: 9.52 µM[4]

Note: Inhibition constants can vary depending on the experimental conditions and assay format. The data presented here is for comparative purposes.

Key Observations from the Data:

  • This compound demonstrates high potency and selectivity for caspase-1, with significantly weaker inhibition of other caspases. This makes it a suitable tool for specifically studying the inflammasome pathway.

  • Z-VAD-FMK exhibits broad-spectrum activity, inhibiting a wide range of caspases in the micromolar to low millimolar range.[1] Its utility lies in the general inhibition of apoptosis. However, researchers should be aware of its off-target effects, which include the inhibition of other cysteine proteases like cathepsins and the induction of autophagy through inhibition of N-glycanase 1 (NGLY1).

Signaling Pathways and Points of Inhibition

To visually represent the roles of these inhibitors, the following diagrams illustrate the key signaling pathways they modulate.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family (Bax/Bak) Cellular Stress->Bcl-2 family MOMP Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase-8 Z_VAD_FMK->Caspase-9 Z_VAD_FMK->Caspase-3/7

Caption: Apoptosis signaling pathways with Z-VAD-FMK inhibition points.

inflammasome_pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs / DAMPs NLR Sensor NLR Sensor (e.g., NLRP3) PAMPs/DAMPs->NLR Sensor ASC ASC Adaptor NLR Sensor->ASC Inflammasome Complex Inflammasome Complex ASC->Inflammasome Complex Caspase-1 Caspase-1 Inflammasome Complex->Caspase-1 Activation Procaspase-1 Procaspase-1 Procaspase-1->Inflammasome Complex Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Gasdermin D Gasdermin D Caspase-1->Gasdermin D IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 Cleavage IL-18->Inflammation GSDMD-N GSDMD-N Gasdermin D->GSDMD-N Cleavage Pyroptosis Pyroptosis GSDMD-N->Pyroptosis Z_YVAD_CMK This compound Z_YVAD_CMK->Caspase-1

Caption: Inflammasome pathway with this compound inhibition point.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and Z-VAD-FMK.

Fluorometric Caspase Activity Assay

This protocol allows for the quantitative measurement of specific caspase activity in cell lysates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound or Z-VAD-FMK

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3/7)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Pre-treat cells with the desired concentration of this compound or Z-VAD-FMK (typically 10-50 µM) for 1-2 hours.

    • Induce apoptosis with the chosen agent and incubate for the desired time. Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Caspase Activity Measurement:

    • Add 50 µL of cell lysate to each well of the 96-well plate.

    • Prepare the reaction mix by combining 50 µL of 2x Reaction Buffer and 5 µL of the fluorogenic caspase substrate (200 µM final concentration).

    • Add 55 µL of the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence at appropriate intervals (e.g., every 15 minutes for 1-2 hours) using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample.

    • Normalize the activity to the protein concentration of the lysate.

    • Compare the caspase activity in inhibitor-treated samples to the apoptosis-induced control to determine the percentage of inhibition.

Western Blot Analysis of Caspase Cleavage

This method visualizes the activation of caspases by detecting the cleavage of their pro-forms into active subunits.

Materials:

  • Treated cell pellets (from 4.1.1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-1, anti-cleaved caspase-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to compare the levels of pro-caspases and their cleaved, active forms between different treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for comparing the effects of this compound and Z-VAD-FMK on a specific cellular process.

experimental_workflow Start Start Cell_Culture Cell Culture (e.g., Macrophages or Apoptosis-prone cell line) Start->Cell_Culture Treatment_Groups Treatment Groups Cell_Culture->Treatment_Groups Control Untreated Control Treatment_Groups->Control Inducer Inducer Only (e.g., LPS+ATP or Staurosporine) Treatment_Groups->Inducer Inducer_YVAD Inducer + this compound Treatment_Groups->Inducer_YVAD Inducer_VAD Inducer + Z-VAD-FMK Treatment_Groups->Inducer_VAD Incubation Incubation Control->Incubation Vehicle Vehicle Control (DMSO) Vehicle->Incubation Inducer->Incubation Inducer_YVAD->Incubation Inducer_VAD->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Caspase_Assay Caspase Activity Assay (Fluorometric) Analysis->Caspase_Assay Western_Blot Western Blot (Caspase Cleavage) Analysis->Western_Blot Cytokine_ELISA Cytokine Release Assay (e.g., IL-1β ELISA) Analysis->Cytokine_ELISA Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Analysis->Apoptosis_Assay Results Data Analysis and Comparison Caspase_Assay->Results Western_Blot->Results Cytokine_ELISA->Results Apoptosis_Assay->Results End End Results->End Treatment_groups Treatment_groups Treatment_groups->Vehicle

Caption: Experimental workflow for comparing caspase inhibitors.

Conclusion

This compound and Z-VAD-FMK are both indispensable tools in the study of caspase-mediated cellular processes. The choice between these two inhibitors should be guided by the specific research question. For targeted investigation of the inflammasome and caspase-1-mediated events, the selectivity of this compound is paramount. Conversely, for the general inhibition of apoptosis, the broad-spectrum nature of Z-VAD-FMK is advantageous, provided its potential off-target effects are taken into consideration. A thorough understanding of their distinct properties, coupled with the application of robust experimental protocols, will enable researchers to generate precise and reliable data, ultimately advancing our knowledge of cell death and inflammation in health and disease.

References

Z-YVAD-CMK as a Critical Tool for Interrogating Host-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between a host and a pathogen is often decided at the cellular level, where programmed cell death pathways play a pivotal role in both defense and disease progression. One such pathway, pyroptosis, is a lytic, inflammatory form of cell death crucial for controlling infections but also implicated in the pathology of numerous infectious and inflammatory diseases. Central to the execution of pyroptosis is the activation of caspase-1. The peptide inhibitor Z-YVAD-CMK (Benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) has emerged as an indispensable tool for dissecting the role of caspase-1-mediated pyroptosis in host-pathogen interactions. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in a research setting.

Mechanism of Action of this compound

This compound is a potent and irreversible inhibitor of caspase-1.[1] Its design is based on the preferred cleavage sequence of caspase-1, allowing it to specifically target the active site of this enzyme.[1] By covalently binding to the catalytic cysteine residue, this compound effectively blocks the proteolytic activity of caspase-1.[2] This inhibition prevents the downstream events of the canonical inflammasome pathway, namely the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and the cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis.[1] The N-terminal fragment of cleaved GSDMD is responsible for forming pores in the plasma membrane, leading to cell lysis and the release of inflammatory cellular contents.[2]

Quantitative Data for this compound

The following tables summarize key quantitative parameters for the use of this compound and its related compound, Ac-YVAD-CMK.

Parameter Value Notes Reference(s)
Inhibitory Constant (Ki) for Caspase-1 0.8 nMIndicates very high affinity and potency for caspase-1.[3][4]
IC50 for Caspase-1 ~50 µMConcentration for 50% inhibition in a specific cell-based assay.[5]
IC50 for other Caspases >10,000 nM (for Caspase-3)Demonstrates selectivity for caspase-1 over some other caspases.[4]
Application Cell/Animal Model Effective Concentration/Dose Observed Effect Reference(s)
In Vitro Inhibition of Pyroptosis M1 Macrophages10 µMAttenuated pyroptosis induced by H6N6 avian influenza virus.[6]
In Vitro Inhibition of IL-1β/IL-18 Release Thrombin-activated microglia40 µMSignificantly reduced mature IL-1β and IL-18 protein levels.[7]
In Vitro Inhibition of Cell Death Actinobacillus pleuropneumoniae toxin-treated PAMs40 µMDecreased rapid cell death.[3]
In Vivo Neuroprotection Rat model of cerebral ischemia300 ng/rat (intracerebroventricular)Reduced infarct volume and neuroinflammation.[3][4]
In Vivo Reduction of Mortality Rat model of endotoxemia12.5 µmol/kgReduced mortality from 83% to 33%.[3]
In Vivo Attenuation of Gastric Injury Mouse model of acute gastric injury1.25, 6.25, and 12.5 µmol/kgDose-dependently inhibited caspase-1 activation.[8]
In Vivo Amelioration of Acute Kidney Injury Mouse model of sepsisNot specifiedReduced pyroptosis and improved renal function.[9][10]

Signaling Pathways

The following diagrams illustrate the canonical pyroptosis pathway and the point of intervention for this compound, as well as a typical experimental workflow.

pyroptosis_pathway cluster_stimulus Pathogen- or Danger-Associated Molecular Patterns (PAMPs/DAMPs) cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs e.g., Flagellin, LPS NLRP3 NLRP3 PAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruitment caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) caspase1->GSDMD Cleavage ZYVAD This compound ZYVAD->caspase1 Inhibition IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & Inflammation Pore->Pyroptosis

Caption: Canonical Pyroptosis Pathway and this compound Inhibition.

experimental_workflow cluster_setup Experimental Setup cluster_assays Downstream Assays start Seed Macrophages pretreatment Pre-treat with this compound (e.g., 10-50 µM, 1 hour) start->pretreatment infection Infect with Pathogen (e.g., Salmonella, MOI 10) pretreatment->infection LDH LDH Release Assay (Measure Pyroptosis) infection->LDH ELISA ELISA for IL-1β & IL-18 (Measure Cytokine Release) infection->ELISA Western Western Blot (Cleaved Caspase-1, GSDMD) infection->Western

Caption: Typical experimental workflow using this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study host-pathogen interactions.

Protocol 1: In Vitro Inhibition of Pyroptosis in Macrophages

Objective: To determine the effect of this compound on pathogen-induced pyroptosis in a macrophage cell line.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1 differentiated into macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Pathogen of interest (e.g., Salmonella typhimurium, Influenza virus)

  • 96-well tissue culture plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: The next day, carefully remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours at 37°C.

  • Pathogen Infection: Infect the cells with the pathogen at a predetermined multiplicity of infection (MOI). Include uninfected control wells.

  • Incubation: Incubate the infected plates for a time period sufficient to induce pyroptosis (e.g., 4-8 hours).

  • LDH Assay:

    • Carefully collect the cell culture supernatant.

    • Perform the LDH release assay according to the manufacturer's instructions.[11][12][13][14]

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).

Protocol 2: Analysis of Cytokine Secretion by ELISA

Objective: To quantify the effect of this compound on the release of mature IL-1β and IL-18.

Materials:

  • Supernatants from Protocol 1

  • ELISA kits for IL-1β and IL-18

  • Plate reader

Procedure:

  • Sample Collection: Use the cell culture supernatants collected in Protocol 1.

  • ELISA: Perform the ELISA for IL-1β and IL-18 according to the manufacturer's protocol.[1][15][16][17] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.

Protocol 3: Western Blot Analysis of Caspase-1 and GSDMD Cleavage

Objective: To visualize the inhibition of caspase-1 activation and GSDMD cleavage by this compound.

Materials:

  • Cell lysates from a parallel experiment to Protocol 1

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies against pro-caspase-1, cleaved caspase-1 (p20), full-length GSDMD, and the N-terminal fragment of GSDMD (GSDMD-N)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After the infection period, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[18]

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]

Conclusion

This compound is a powerful and specific inhibitor of caspase-1, making it an essential tool for investigating the role of the canonical inflammasome pathway and pyroptosis in host-pathogen interactions. By employing the quantitative data and detailed protocols provided in this guide, researchers can effectively dissect the molecular mechanisms underlying infectious diseases and explore potential therapeutic interventions targeting this critical inflammatory pathway. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.

References

Unveiling the Core Applications of Z-Yvad-cmk in Fundamental Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Yvad-cmk, and its related compounds, are powerful tools in the arsenal of researchers studying programmed cell death and inflammation. This technical guide delves into the fundamental research applications of this compound, a potent and irreversible pan-caspase inhibitor. By binding to the catalytic site of caspases, these inhibitors block the downstream signaling cascades that lead to apoptosis, pyroptosis, and other forms of regulated cell death. This guide will provide an in-depth overview of its mechanism of action, detailed experimental protocols, and a summary of its applications in elucidating complex cellular signaling pathways.

Mechanism of Action: A Broad-Spectrum Caspase Inhibitor

This compound belongs to a class of peptide inhibitors that mimic the caspase substrate recognition sequence. The "Yvad" tetrapeptide sequence is recognized by specific caspases, and the chloromethylketone (cmk) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition. While often used as a general term, it's important to distinguish between related compounds:

  • Z-VAD-fmk (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone): A cell-permeant, irreversible pan-caspase inhibitor that potently inhibits a broad range of caspases, including caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10.[1][2] It is widely used to inhibit apoptosis in a variety of cell types.[1][2]

  • Ac-YVAD-cmk (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone): A selective and irreversible inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE).[3][4] Its primary application is in the study of inflammation and pyroptosis, a caspase-1 dependent form of cell death.[4][5][6]

  • Z-YVAD-fmk: A cell-permeable and irreversible inhibitor with high specificity for caspase-1, exhibiting anti-inflammatory and anti-tumor activities.[7]

This guide will focus on the broader applications of pan-caspase inhibition, primarily referencing Z-VAD-fmk as a representative tool, while also highlighting the specific uses of Ac-YVAD-cmk in inflammasome research.

Core Research Applications

The primary application of this compound and related inhibitors is to dissect the role of caspases in various cellular processes. These include:

  • Apoptosis (Programmed Cell Death): By inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), Z-VAD-fmk can effectively block the apoptotic cascade triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10] This allows researchers to determine if a specific stimulus induces cell death via a caspase-dependent mechanism.

  • Pyroptosis (Inflammatory Cell Death): The specific caspase-1 inhibitor, Ac-YVAD-cmk, is instrumental in studying pyroptosis. This form of cell death is characterized by the release of pro-inflammatory cytokines IL-1β and IL-18, a process mediated by the activation of the inflammasome and caspase-1.[4][5][6]

  • Necroptosis (Programmed Necrosis): Interestingly, the use of pan-caspase inhibitors like Z-VAD-fmk can sometimes promote another form of programmed cell death called necroptosis.[11][12][13] In certain cell types, when apoptosis is blocked by caspase inhibition, the cell can switch to a necrotic-like death pathway mediated by RIPK1, RIPK3, and MLKL.[11][12] This has made Z-VAD-fmk a valuable tool for studying the interplay between apoptosis and necroptosis.[11][12][13]

Quantitative Data Summary

The following tables summarize typical working concentrations and experimental conditions for Z-VAD-fmk and Ac-YVAD-cmk based on published research.

Inhibitor Target Typical Working Concentration (In Vitro) Cell Type Examples Key Application Reference
Z-VAD-fmk Pan-caspase10 - 100 µMJurkat, U937, MacrophagesInhibition of apoptosis, Induction of necroptosis[14][15]
Ac-YVAD-cmk Caspase-110 - 50 µMMacrophages, C2C12 myoblastsInhibition of pyroptosis and IL-1β processing[16][17]
Z-YVAD-fmk Caspase-15 µMBV2 microgliaInhibition of caspase-1 activity[7]
Inhibitor Dose (In Vivo) Animal Model Administration Route Key Application Reference
Z-VAD-fmk 5 - 20 µg/g body weightMouse (endotoxic shock)Intraperitoneal injectionAlleviation of endotoxic shock[12]
Ac-YVAD-cmk 0.2 mg/ml in saline (5 ml/100 g)Mouse (sepsis-induced AKI)Subcutaneous injectionAmelioration of acute kidney injury[5]
Ac-YVAD-cmk 50 - 200 ng/mouseMouse (intracerebral hemorrhage)Intracerebroventricular injectionNeuroprotection[18]

Key Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture

Objective: To determine if a compound induces apoptosis in a caspase-dependent manner.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Z-VAD-fmk (stock solution in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Methodology:

  • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with Z-VAD-fmk (e.g., 20 µM) for 1 hour.[15] Include a vehicle control (DMSO).

  • Induce apoptosis by adding the inducing agent at a predetermined concentration.

  • Incubate for the desired time period (e.g., 12-24 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Protocol 2: Inhibition of Pyroptosis and IL-1β Secretion

Objective: To investigate the role of caspase-1 in inflammasome activation and pyroptosis.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)

  • LPS (lipopolysaccharide)

  • ATP or Nigericin (inflammasome activators)

  • Ac-YVAD-cmk (stock solution in DMSO)

  • ELISA kit for IL-1β

  • LDH (lactate dehydrogenase) cytotoxicity assay kit

Methodology:

  • Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Pre-treat the cells with Ac-YVAD-cmk (e.g., 25-50 µM) for 1 hour.[16]

  • Stimulate the inflammasome with a second signal, such as ATP (e.g., 5 mM) or Nigericin (e.g., 20 µM), for 30-60 minutes.[17]

  • Collect the cell culture supernatant.

  • Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.

  • Measure the release of LDH into the supernatant as an indicator of pyroptotic cell death.

Protocol 3: Induction and Study of Necroptosis

Objective: To induce necroptosis by blocking the apoptotic pathway.

Materials:

  • L929 or HT-29 cell lines (known to undergo necroptosis)

  • TNF-α

  • Z-VAD-fmk

  • Necrostatin-1 (RIPK1 inhibitor, as a control)

  • PI or other viability dyes

  • Fluorescence microscope or plate reader

Methodology:

  • Seed cells in a multi-well plate.

  • Treat the cells with a combination of TNF-α (e.g., 10-30 ng/mL) and Z-VAD-fmk (e.g., 20-50 µM).

  • In a parallel set of wells, include a condition with TNF-α, Z-VAD-fmk, and Necrostatin-1 (e.g., 10-30 µM) to confirm that the observed cell death is RIPK1-dependent.

  • Incubate for 6-24 hours.

  • Assess cell viability using PI staining and fluorescence microscopy or a quantitative viability assay. A significant increase in PI-positive cells in the TNF-α/Z-VAD-fmk treated group, which is rescued by Necrostatin-1, is indicative of necroptosis.

Visualizing the Pathways and Workflows

To better understand the complex signaling networks and experimental designs, the following diagrams have been generated using Graphviz.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Executioner Caspases Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Z-VAD-fmk Z-VAD-fmk Z-VAD-fmk->Caspase-8 Z-VAD-fmk->Caspase-9 Z-VAD-fmk->Executioner Caspases Executioner Caspases->Apoptosis Cleavage of cellular substrates Pyroptosis_Pathway PAMPs/DAMPs PAMPs/DAMPs Inflammasome Sensor Inflammasome Sensor PAMPs/DAMPs->Inflammasome Sensor Inflammasome Sensor\n(e.g., NLRP3) Inflammasome Sensor (e.g., NLRP3) ASC ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Inflammasome Complex Inflammasome Complex Pro-caspase-1->Inflammasome Complex Caspase-1 Caspase-1 Inflammasome Complex->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Gasdermin D Gasdermin D Caspase-1->Gasdermin D Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Maturation & Secretion GSDMD-N GSDMD-N Gasdermin D->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis Pore Formation Ac-YVAD-cmk Ac-YVAD-cmk Ac-YVAD-cmk->Caspase-1 Inflammasome Sensor->ASC Necroptosis_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I Complex IIa (Apoptotic) Complex IIa (Apoptotic) Complex I->Complex IIa (Apoptotic) Complex IIb (Necroptotic) Complex IIb (Necroptotic) Complex I->Complex IIb (Necroptotic) Caspase-8 Caspase-8 Complex IIa (Apoptotic)->Caspase-8 RIPK1 RIPK1 Complex IIb (Necroptotic)->RIPK1 Caspase-8->RIPK1 Cleavage/ Inhibition Apoptosis Apoptosis Caspase-8->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Pore Formation Z-VAD-fmk Z-VAD-fmk Z-VAD-fmk->Caspase-8 Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Incubation Incubation Treatment->Incubation Caspase Inhibitor\n(e.g., Z-VAD-fmk) Caspase Inhibitor (e.g., Z-VAD-fmk) Caspase Inhibitor\n(e.g., Z-VAD-fmk)->Treatment Stimulus Stimulus Stimulus->Treatment Data Acquisition Data Acquisition Incubation->Data Acquisition Flow Cytometry\n(Apoptosis) Flow Cytometry (Apoptosis) Data Acquisition->Flow Cytometry\n(Apoptosis) ELISA/Western Blot\n(Cytokines/Proteins) ELISA/Western Blot (Cytokines/Proteins) Data Acquisition->ELISA/Western Blot\n(Cytokines/Proteins) Viability Assay\n(e.g., LDH, PI) Viability Assay (e.g., LDH, PI) Data Acquisition->Viability Assay\n(e.g., LDH, PI) Analysis Analysis Flow Cytometry\n(Apoptosis)->Analysis ELISA/Western Blot\n(Cytokines/Proteins)->Analysis Viability Assay\n(e.g., LDH, PI)->Analysis

References

Methodological & Application

Z-YVAD-CMK: Application Notes and Protocols for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide) is a potent, irreversible, and selective inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory process. It is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] Furthermore, caspase-1 activation is a key step in pyroptosis, a pro-inflammatory form of programmed cell death.[2][3][4] By inhibiting caspase-1, this compound serves as a valuable tool for studying the mechanisms of inflammation, pyroptosis, and various associated diseases.

These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its effects on caspase-1 activity, cytokine secretion, and cell viability.

Mechanism of Action

This compound is a tetrapeptide that mimics the cleavage site of pro-IL-1β, allowing it to bind to the active site of caspase-1. The chloromethyl ketone (CMK) group forms a covalent bond with the catalytic cysteine residue of caspase-1, leading to its irreversible inhibition.[1] This selective inhibition prevents the downstream events of caspase-1 activation, including cytokine maturation and the induction of pyroptosis.

Signaling Pathway

The following diagram illustrates the canonical inflammasome activation pathway and the point of inhibition by this compound.

G cluster_0 Cell Membrane cluster_1 Cytosol PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (PRR) PAMPs/DAMPs->PRR binds Inflammasome Inflammasome (e.g., NLRP3) PRR->Inflammasome activates Pore GSDMD Pore IL-1b Mature IL-1β Pore->IL-1b release Pyroptosis Pyroptosis Pore->Pyroptosis induces Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 recruits & cleaves Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b cleaves Pro-GSDMD Pro-Gasdermin D (Pro-GSDMD) Caspase-1->Pro-GSDMD cleaves This compound This compound This compound->Caspase-1 inhibits Pro-IL-1b->IL-1b GSDMD-N GSDMD N-terminal Fragment Pro-GSDMD->GSDMD-N GSDMD-N->Pore forms

Caption: Caspase-1 activation pathway and inhibition by this compound.

Experimental Protocols

General Guidelines
  • Reconstitution: this compound is typically dissolved in sterile DMSO to prepare a stock solution.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in cell culture medium immediately before use.

  • Cell Culture: The choice of cell line is dependent on the specific research question. Common cell types for studying inflammasome activation include murine bone marrow-derived macrophages (BMDMs), human monocytic THP-1 cells (differentiated into macrophages with PMA), and primary human peripheral blood mononuclear cells (PBMCs).

  • Controls: It is crucial to include appropriate controls in all experiments. These should include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment), an untreated control, and a positive control for inflammasome activation (e.g., LPS and ATP or nigericin).

Protocol 1: Inhibition of IL-1β Secretion in Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on the secretion of IL-1β from activated macrophages.

Materials:

  • Murine BMDMs or PMA-differentiated THP-1 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • ELISA kit for murine or human IL-1β

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for 1 hour.[5]

  • Inflammasome Activation: Stimulate the cells with an inflammasome activator such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 2: Assessment of Cell Viability (Pyroptosis Inhibition)

This protocol is designed to evaluate the protective effect of this compound against pyroptotic cell death.

Materials:

  • Cells and reagents from Protocol 1

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or WST-1.

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • LDH Assay:

    • After inflammasome activation, centrifuge the plate and collect the supernatant to measure LDH release.

    • Lyse the remaining cells to measure the intracellular LDH.

    • Calculate the percentage of LDH release as (supernatant LDH / (supernatant LDH + intracellular LDH)) x 100.

  • Cell Viability Assay (e.g., CCK-8):

    • After the treatment period, add the CCK-8 reagent to each well and incubate for 1-4 hours.[6][7]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

G start Start cell_seeding Seed Macrophages (e.g., 1x10^5 cells/well) start->cell_seeding priming Prime with LPS (e.g., 1 µg/mL, 3-4h) cell_seeding->priming pretreatment Pre-treat with this compound (or vehicle) for 1h priming->pretreatment activation Activate Inflammasome (e.g., ATP or Nigericin) pretreatment->activation supernatant Collect Supernatant activation->supernatant cells Remaining Cells activation->cells elisa IL-1β ELISA supernatant->elisa ldh LDH Assay supernatant->ldh viability Cell Viability Assay (e.g., CCK-8) cells->viability end End elisa->end ldh->end viability->end

References

Application Notes and Protocols: Z-Yvad-cmk in Sepsis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical component of this dysregulated response is the excessive activation of inflammatory pathways, leading to cellular damage and organ failure. Caspase-1, a key enzyme in the inflammatory cascade, plays a pivotal role in the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, and in inducing a form of programmed cell death known as pyroptosis.[1][2] Z-Yvad-cmk is a potent and irreversible inhibitor of caspase-1, making it a valuable tool for investigating the role of this enzyme in sepsis and for exploring potential therapeutic interventions.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical sepsis animal models, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[2] By binding to the active site of caspase-1, it irreversibly inhibits its enzymatic activity. This inhibition blocks the proteolytic processing of pro-IL-1β and pro-IL-18 into their biologically active forms, thereby reducing the systemic inflammatory response.[1][2][3] Furthermore, this compound inhibits caspase-1-mediated cleavage of Gasdermin D (GSDMD), a key step in the execution of pyroptosis.[2][4][5] This prevents the formation of pores in the cell membrane, the release of cellular contents, and subsequent inflammation.

Signaling Pathway of Caspase-1 Activation and Inhibition by this compound

cluster_0 Sepsis Induction (PAMPs/DAMPs) cluster_1 Inflammasome Activation cluster_2 Caspase-1 Inhibition cluster_3 Downstream Effects PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ASC->ProCasp1 ZYvad This compound ZYvad->Casp1 Inhibition ProIL1b Pro-IL-1β ActiveIL1b Active IL-1β ProIL1b->ActiveIL1b ProIL18 Pro-IL-18 ActiveIL18 Active IL-18 ProIL18->ActiveIL18 GSDMD Gasdermin D (GSDMD) GSDMDN GSDMD-N (pore formation) GSDMD->GSDMDN Inflammation Inflammation ActiveIL1b->Inflammation ActiveIL18->Inflammation Pyroptosis Pyroptosis GSDMDN->Pyroptosis Casp1->ProIL1b Cleavage Casp1->ProIL18 Cleavage Casp1->GSDMD Cleavage

Caption: this compound inhibits active Caspase-1, blocking downstream inflammation and pyroptosis.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound or its analog Ac-YVAD-cmk in sepsis animal models.

Table 1: Effect of this compound on Survival Rates in Sepsis Animal Models
Animal ModelSepsis InductionTreatment ProtocolControl Survival RateThis compound Survival RateReference
RatLPS (i.v.)Ac-YVAD-cmk (12.5 µmol/kg) pretreatment17%67%[6][7]
MouseE. coli (i.p.)zVAD-fmk (10 mg/kg) 90 min post-injection, then q12h0%71%[1]
Table 2: Effect of Ac-YVAD-cmk on Inflammatory Cytokines in a Mouse Model of Sepsis-Induced Acute Kidney Injury (CLP model)
CytokineControl GroupCLP GroupCLP + Ac-YVAD-cmk GroupReference
IL-1β (pg/mL)Undetectable~350~150[4][5]
IL-18 (pg/mL)~50~250~125[4][5]
TNF-α (pg/mL)~20~120~60[4][5]
IL-6 (pg/mL)~10~150~70[4][5]

Note: Values are approximated from graphical data presented in the cited literature.

Table 3: Effect of Ac-YVAD-cmk on Renal Function Markers in a Mouse Model of Sepsis-Induced Acute Kidney Injury (CLP model)
MarkerControl GroupCLP GroupCLP + Ac-YVAD-cmk GroupReference
Serum Creatinine (sCr) (µmol/L)~20~80~40[5]
Blood Urea Nitrogen (BUN) (mmol/L)~10~35~20[5]

Note: Values are approximated from graphical data presented in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in sepsis animal models are provided below.

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[8]

Materials:

  • Male C57BL/6 mice (6-8 weeks old, 18-22 g)[4][5]

  • Anesthetic (e.g., sodium pentobarbital, 80 mg/kg, i.p.)[4]

  • Surgical instruments

  • 4-0 silk suture

  • 20-gauge needle[4]

  • Sterile 0.9% saline solution[4]

  • Ac-YVAD-cmk (Sigma-Aldrich)[4]

Procedure:

  • Anesthetize mice via intraperitoneal injection of sodium pentobarbital.[4]

  • Make a 1.5 cm midline laparotomy incision to expose the cecum.[4]

  • Ligate the cecum 1 cm from the cecal tip with a 4-0 silk suture.[4]

  • Puncture the ligated cecum once with a 20-gauge needle and gently squeeze to extrude a small amount of feces.[4]

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.[4]

  • For the treatment group, administer Ac-YVAD-cmk (e.g., 0.2 mg/mL in saline, 5 mL/100 g body weight) as part of the fluid resuscitation. For the control CLP group, administer an equal volume of saline.[4]

  • The sham-operated group undergoes the same surgical procedure without cecal ligation and puncture.[4]

  • Provide subcutaneous injection of 1 mL of sterile 0.9% saline for fluid resuscitation in all groups.[4]

  • Monitor animals for survival and collect blood and tissue samples at specified time points (e.g., 24 hours) for analysis.[4][5]

Experimental Workflow for CLP Model

cluster_0 Animal Preparation cluster_1 Sepsis Induction (CLP) cluster_2 Treatment and Resuscitation cluster_3 Post-Operative Care and Analysis Start Start: C57BL/6 Mice Anesthesia Anesthesia Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ligation Cecal Ligation Laparotomy->Ligation Puncture Cecal Puncture Ligation->Puncture ReturnCecum Return Cecum to Peritoneum Puncture->ReturnCecum Treatment Administer this compound or Vehicle ReturnCecum->Treatment Resuscitation Fluid Resuscitation Treatment->Resuscitation Monitoring Monitor Survival Resuscitation->Monitoring Sampling Collect Blood and Tissue Samples Monitoring->Sampling Analysis Biochemical and Histological Analysis Sampling->Analysis End End of Experiment Analysis->End

Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

Lipopolysaccharide (LPS) Endotoxemia Model

The LPS model induces a rapid and potent inflammatory response that mimics certain aspects of Gram-negative bacterial sepsis.[8][9]

Materials:

  • Sprague-Dawley rats or C57BL/6 mice[7][9]

  • Anesthetic (if required for procedures)

  • Lipopolysaccharide (LPS) from E. coli or Pseudomonas aeruginosa[7][9]

  • Ac-YVAD-cmk[7]

  • Vehicle control (e.g., saline)

Procedure:

  • Administer Ac-YVAD-cmk or vehicle to the animals. In some studies, the inhibitor is given as a pretreatment.[6][7] For example, a dose of 12.5 µmol/kg can be used in rats.[6][7]

  • Induce endotoxemia by intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS. The dose of LPS will need to be optimized to achieve the desired level of severity (e.g., LD50). For instance, an i.v. bolus of 25-75 mg/kg can be used in rats to induce a dose-dependent increase in mortality.[6][7]

  • Monitor animals for survival and collect blood samples at various time points (e.g., 0, 1, 2, 4, 8 hours) to measure cytokine levels (TNF-α, IL-1β, IL-6).[6]

Logical Relationship of Experimental Groups

cluster_0 Experimental Design Main Sepsis Animal Model (e.g., CLP or LPS) Group1 Sham/Control Group (No Sepsis Induction) Main->Group1 Group2 Sepsis Group (Sepsis Induction + Vehicle) Main->Group2 Group3 Treatment Group (Sepsis Induction + this compound) Main->Group3 Outcome Outcome Measures (Survival, Cytokines, Organ Function) Group1->Outcome Group2->Outcome Group3->Outcome

Caption: Typical experimental groups for evaluating this compound in a sepsis model.

Conclusion

This compound is a valuable research tool for investigating the role of caspase-1 in the pathophysiology of sepsis. The provided protocols and data offer a foundation for designing and interpreting experiments aimed at understanding the therapeutic potential of caspase-1 inhibition in sepsis and related inflammatory conditions. Researchers should carefully consider the choice of animal model, dosage, and timing of this compound administration to best address their specific research questions. The evidence suggests that inhibition of caspase-1 can ameliorate the inflammatory response, reduce organ damage, and improve survival in preclinical models of sepsis.

References

Application Notes and Protocols for Studying Neuroinflammation with Z-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the caspase-1 inhibitor, Z-YVAD-CMK (also known as Ac-YVAD-CMK), as a tool to study and potentially mitigate neuroinflammation. This document includes detailed protocols for in vitro and in vivo models, quantitative data from relevant studies, and diagrams of key signaling pathways and experimental workflows.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. A key mediator of the inflammatory cascade is caspase-1, an enzyme that, once activated, processes pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms. This compound is a cell-permeable, irreversible inhibitor of caspase-1, making it an invaluable tool for investigating the role of the caspase-1-mediated inflammatory pathway in neuroinflammation and for evaluating the therapeutic potential of caspase-1 inhibition.

Mechanism of Action: The Inflammasome Pathway

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of caspase-1. Caspase-1 is activated by a multi-protein complex called the inflammasome, most notably the NLRP3 inflammasome in the context of neuroinflammation. Upon activation by various stimuli, the NLRP3 inflammasome recruits and activates pro-caspase-1, leading to the cleavage and maturation of IL-1β and IL-18. These cytokines are potent mediators of inflammation, recruiting immune cells and contributing to neuronal damage. By blocking caspase-1, this compound prevents the production of mature IL-1β and IL-18, thereby dampening the inflammatory response.

Inflammasome Signaling Pathway Caspase-1 Signaling Pathway in Neuroinflammation cluster_0 Inflammatory Stimuli cluster_1 Inflammasome Activation cluster_2 Caspase-1 Inhibition cluster_3 Cytokine Maturation & Release cluster_4 Neuroinflammation Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) NLRP3 NLRP3 Pathogen-Associated Molecular Patterns (PAMPs)->NLRP3 Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs)->NLRP3 ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 autocatalytic cleavage Z_YVAD_CMK This compound Z_YVAD_CMK->Caspase-1 inhibits Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 Neuroinflammation_Node Neuroinflammation (e.g., microglial activation, neuronal damage) IL-1β->Neuroinflammation_Node IL-18->Neuroinflammation_Node

Caption: Caspase-1 Signaling Pathway in Neuroinflammation.

Application 1: In Vitro Model of Microglial Inflammation

This protocol describes the use of this compound to inhibit caspase-1-mediated inflammation in a microglial cell culture model.

Experimental Protocol
  • Cell Culture:

    • Culture primary microglia or a microglial cell line (e.g., BV2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Plate cells at a density of 1x10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • One hour prior to inflammatory stimulation, pre-treat the cells with this compound at final concentrations ranging from 20 µM to 80 µM.[1] A vehicle control (DMSO) should be run in parallel.

  • Inflammatory Stimulation:

    • Induce inflammation by treating the cells with an appropriate stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) or thrombin (10 U/mL), for 24 hours.[1]

  • Endpoint Analysis:

    • RT-PCR: Analyze the mRNA expression of NLRP3, IL-1β, and IL-18.

    • Western Blot: Measure the protein levels of NLRP3, cleaved caspase-1 (p20), and mature IL-1β and IL-18.[1]

    • ELISA: Quantify the concentration of secreted IL-1β and IL-18 in the culture supernatant.

    • Caspase-1 Activity Assay: Measure caspase-1 activity in cell lysates using a fluorometric substrate such as Ac-YVAD-AMC.

Quantitative Data Summary
Treatment GroupNLRP3 mRNA (relative expression)IL-1β mRNA (relative expression)IL-18 mRNA (relative expression)Cleaved Caspase-1 (p20) (relative protein level)Mature IL-1β (relative protein level)Mature IL-18 (relative protein level)
ControlBaselineBaselineBaselineBaselineBaselineBaseline
Thrombin-activatedIncreasedIncreasedIncreasedIncreasedIncreasedIncreased
Thrombin + Ac-YVAD-cmk (20 µmol/L)No significant changeDecreasedDecreasedSignificantly decreasedSignificantly decreasedSignificantly decreased
Thrombin + Ac-YVAD-cmk (40 µmol/L)No significant changeFurther decreasedFurther decreasedFurther decreasedFurther decreasedFurther decreased
Thrombin + Ac-YVAD-cmk (80 µmol/L)No significant changeMarkedly decreasedMarkedly decreasedMarkedly decreasedMarkedly decreasedMarkedly decreased

Note: This table is a representative summary based on findings reported in the literature.[1] Actual results may vary depending on the specific experimental conditions.

In Vitro Experimental Workflow In Vitro this compound Experimental Workflow Start Start Plate_Microglia Plate Microglia (e.g., BV2) 1x10^5 cells/well Start->Plate_Microglia Pre_treatment Pre-treat with this compound (20-80 µM) for 1 hour Plate_Microglia->Pre_treatment Stimulation Induce Inflammation (e.g., LPS or Thrombin) for 24 hours Pre_treatment->Stimulation Analysis Endpoint Analysis Stimulation->Analysis RT_PCR RT-PCR for NLRP3, IL-1β, IL-18 mRNA Analysis->RT_PCR Western_Blot Western Blot for Cleaved Caspase-1, Mature IL-1β/IL-18 Analysis->Western_Blot ELISA ELISA for Secreted IL-1β/IL-18 Analysis->ELISA Caspase_Assay Caspase-1 Activity Assay Analysis->Caspase_Assay End End RT_PCR->End Western_Blot->End ELISA->End Caspase_Assay->End InVivoWorkflow In Vivo this compound Experimental Workflow (ICH Model) A Adult Male CD-1 Mice B This compound or Vehicle Administration (ICV, 15-20 min pre-ICH) A->B C Collagenase-Induced ICH B->C D Post-ICH Assessment (24h and 72h) C->D E Neurological Scoring D->E F Brain Edema Measurement D->F G Western Blot Analysis (IL-1β, p-JNK, ZO-1, MMP-9) D->G H Immunohistochemistry (Iba1) D->H I Data Analysis and Interpretation E->I F->I G->I H->I

References

Application Notes and Protocols for Western Blot Analysis of Caspase-1 Activity with Z-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of caspase-1 activity using Western blotting, with a specific focus on the use of the inhibitor Z-YVAD-CMK. This document outlines the underlying signaling pathways, experimental protocols, and expected outcomes, serving as a comprehensive resource for investigating inflammasome activation and inhibition.

Introduction to Caspase-1 and this compound

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the innate immune system.[1][2][3][4] It is synthesized as an inactive zymogen, pro-caspase-1, which has a molecular weight of approximately 45 kDa.[5] Upon activation by multi-protein complexes called inflammasomes, pro-caspase-1 undergoes autoproteolytic cleavage to form the active enzyme, which consists of two heterodimers of the p20 and p10 subunits.[3][5] Active caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active forms.[1][2][3][6] It also cleaves Gasdermin D to induce a form of pro-inflammatory cell death known as pyroptosis.[3]

This compound is a potent and irreversible inhibitor of caspase-1.[4] It is a synthetic tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[4] By binding to the active site of caspase-1, this compound blocks its proteolytic activity, thereby preventing the maturation of IL-1β and IL-18 and inhibiting pyroptosis.[4][7][8] Another similar inhibitor, Ac-YVAD-cmk, is also a selective caspase-1 inhibitor with neuroprotective and anti-inflammatory effects.[4][8]

Caspase-1 Signaling Pathway and Inhibition by this compound

The activation of caspase-1 is a key event in the inflammatory response. Various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) can trigger the assembly of inflammasomes, which then recruit and activate pro-caspase-1.[6][9] The inhibitor this compound acts downstream by directly targeting the active caspase-1 enzyme.

G Pro_Casp1 Pro_Casp1 Active_Casp1 Active_Casp1

Experimental Protocols

A. Cell Culture, Treatment, and Lysate Preparation

This protocol describes the induction of caspase-1 activation in a cell culture model and subsequent treatment with this compound.

  • Cell Seeding: Plate cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): To induce the expression of pro-IL-1β and other inflammasome components, prime the cells with Lipopolysaccharide (LPS) at a concentration of 50-100 ng/mL for 3-4 hours.[10]

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (typically 10-50 µM) for 1 hour prior to inflammasome activation. A vehicle control (e.g., DMSO) should be run in parallel.

  • Inflammasome Activation (Signal 2): Stimulate the cells with an inflammasome activator such as Nigericin (10-20 µM) or ATP (2.5-5 mM) for 30-60 minutes to induce caspase-1 activation.[10]

  • Harvesting Supernatants and Cell Lysates:

    • Carefully collect the cell culture supernatant, which will contain secreted mature IL-1β and active caspase-1.

    • Wash the adherent cells with ice-cold PBS.

    • Lyse the cells directly in the well with RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

G start Start: Plate Cells prime Prime with LPS (Signal 1) start->prime inhibit Pre-treat with this compound or Vehicle prime->inhibit activate Activate with Nigericin/ATP (Signal 2) inhibit->activate harvest Harvest Supernatant and Cell Lysate activate->harvest end Proceed to Western Blot harvest->end

B. Western Blot Analysis

This protocol details the steps for detecting pro-caspase-1, cleaved caspase-1, and IL-1β by Western blot.

  • Sample Preparation: Mix the cell lysate or supernatant with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 12-15% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer for 30-45 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for:

    • Caspase-1 (to detect both pro-caspase-1 at ~45 kDa and the cleaved p20 subunit at ~20 kDa).

    • Cleaved Caspase-1 (p20) (specific for the active form).[10][11][12]

    • IL-1β (to detect both pro-IL-1β at ~31 kDa and the mature form at ~17 kDa).

    • A loading control (e.g., β-actin or GAPDH) for cell lysates. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control for cell lysates.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on caspase-1 activity and IL-1β production.

Table 1: Effect of this compound on Caspase-1 Cleavage

Treatment GroupPro-Caspase-1 (Relative Intensity)Cleaved Caspase-1 (p20) (Relative Intensity)% Inhibition of Cleavage
Control1.00 ± 0.05Not DetectedN/A
LPS + Nigericin0.45 ± 0.080.85 ± 0.100%
LPS + Nigericin + this compound (10 µM)0.78 ± 0.060.25 ± 0.0570.6%
LPS + Nigericin + this compound (50 µM)0.95 ± 0.040.05 ± 0.0294.1%

Data are presented as mean ± SEM and are representative. Actual results may vary.

Table 2: Effect of this compound on IL-1β Maturation and Secretion

Treatment GroupPro-IL-1β (Cell Lysate, Relative Intensity)Mature IL-1β (Supernatant, pg/mL)% Inhibition of Secretion
ControlNot Detected< 10N/A
LPS + Nigericin0.35 ± 0.071500 ± 1200%
LPS + Nigericin + this compound (10 µM)0.82 ± 0.09450 ± 5070.0%
LPS + Nigericin + this compound (50 µM)0.98 ± 0.05120 ± 2592.0%

Data are presented as mean ± SEM and are representative. Actual results may vary. Mature IL-1β levels are typically measured by ELISA for more accurate quantification from the supernatant.

Mechanism of this compound Action

This compound is a peptide-based inhibitor that contains the caspase-1 recognition sequence Tyr-Val-Ala-Asp (YVAD). The chloromethylketone (cmk) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to irreversible inhibition.

G Casp1_Active_Site Casp1_Active_Site Z_YVAD_CMK Z_YVAD_CMK

Conclusion

The Western blot analysis of caspase-1 activation and its inhibition by this compound is a fundamental technique for studying the inflammasome pathway. By following the detailed protocols and utilizing the provided data interpretation guides, researchers can effectively assess the efficacy of potential anti-inflammatory compounds and further elucidate the mechanisms of innate immunity.

References

Application Notes and Protocols for Measuring IL-1β Inhibition by Z-YVAD-CMK using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its production is a tightly regulated two-step process involving a priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the synthesis of the inactive precursor, pro-IL-1β. The second step involves the activation of the NLRP3 inflammasome, a multi-protein complex, by a variety of stimuli including extracellular ATP. This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β into its mature, biologically active 17 kDa form, which is subsequently secreted from the cell.

Z-YVAD-CMK is a specific and irreversible inhibitor of caspase-1. It functions by mimicking the caspase-1 cleavage site in pro-IL-1β, thereby blocking the enzymatic activity of caspase-1 and preventing the maturation and secretion of IL-1β.[1][2] This makes this compound a valuable tool for studying the role of the inflammasome and IL-1β in various physiological and pathological processes.

This document provides a detailed protocol for inducing IL-1β production in macrophages using LPS and ATP, and for quantifying the inhibitory effect of this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of IL-1β Production and Inhibition

The production and secretion of IL-1β are controlled by a multi-step signaling cascade. The following diagram illustrates the key events in this pathway and the point of intervention by this compound.

IL1B_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cell Exterior LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1: Priming ATP ATP NLRP3_inactive Inactive NLRP3 Inflammasome ATP->NLRP3_inactive Signal 2: Activation NFkB NF-κB TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene NFkB->pro_IL1B_gene Transcription pro_IL1B_protein pro-IL-1β pro_IL1B_gene->pro_IL1B_protein Translation IL1B_secreted Secreted IL-1β pro_IL1B_protein->IL1B_secreted Secretion NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active pro_caspase1 pro-caspase-1 NLRP3_active->pro_caspase1 Recruitment caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1B_protein Cleavage Z_YVAD This compound Z_YVAD->caspase1 Inhibition

Caption: IL-1β production pathway and this compound inhibition.

Experimental Protocols

This section details the necessary protocols for cell culture, stimulation to induce IL-1β production, inhibition with this compound, and subsequent measurement of IL-1β levels using ELISA.

Materials and Reagents
  • Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human monocytic cell line (e.g., THP-1).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS): From E. coli O111:B4.

  • ATP: Adenosine 5'-triphosphate disodium salt hydrate.

  • This compound: Caspase-1 inhibitor.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • IL-1β ELISA Kit: Specific for the species of cells being used (murine or human).

  • Microplate reader: Capable of measuring absorbance at 450 nm.

Experimental Workflow

The overall experimental procedure involves priming the cells, pre-treating with the inhibitor, stimulating for IL-1β production, and finally quantifying the secreted IL-1β.

Experimental_Workflow start Start cell_culture 1. Culture Macrophages in 96-well plate start->cell_culture priming 2. Prime cells with LPS cell_culture->priming inhibition 3. Pre-treat with This compound priming->inhibition stimulation 4. Stimulate with ATP inhibition->stimulation incubation 5. Incubate to allow IL-1β secretion stimulation->incubation collection 6. Collect cell culture supernatant incubation->collection elisa 7. Perform IL-1β ELISA collection->elisa analysis 8. Analyze data elisa->analysis end End analysis->end

Caption: Experimental workflow for IL-1β inhibition assay.

Detailed Protocol: Cell Stimulation and Inhibition
  • Cell Seeding: Seed macrophages into a 96-well tissue culture plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Priming: Gently remove the culture medium and replace it with 100 µL of fresh medium containing LPS at a final concentration of 1 µg/mL.[3] Incubate for 3-4 hours at 37°C. This step is crucial for the upregulation of pro-IL-1β expression.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor in culture medium to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).[4][5][6] It is essential to pre-treat the cells with the inhibitor before the ATP stimulation.[7] Add the inhibitor-containing medium to the appropriate wells. For control wells, add medium with the corresponding concentration of DMSO. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a stock solution of ATP in sterile PBS or culture medium. Add ATP to the wells to a final concentration of 5 mM.[8][9][10] Do not add ATP to the negative control wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for caspase-1 activation and IL-1β secretion.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.[11][12][13]

Detailed Protocol: IL-1β Sandwich ELISA

This is a general protocol; refer to the manufacturer's instructions for the specific IL-1β ELISA kit being used for precise volumes, incubation times, and buffer compositions.

  • Plate Preparation: The 96-well plate is typically pre-coated with a capture antibody specific for IL-1β.

  • Standard and Sample Addition: Add 100 µL of standards (with known IL-1β concentrations) and collected cell culture supernatants to the appropriate wells.[13] Incubate for 90 minutes at 37°C.[13]

  • Washing: Aspirate the contents of the wells and wash the plate 2-3 times with the provided wash buffer.[13]

  • Detection Antibody: Add 100 µL of biotin-labeled detection antibody to each well.[13] Incubate for 60 minutes at 37°C.[13]

  • Washing: Repeat the washing step as described above.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well.[13] Incubate for 30 minutes at 37°C.[13]

  • Washing: Repeat the washing step, typically for a greater number of washes (e.g., 5 times).[13]

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.[13] Incubate in the dark at 37°C for 10-20 minutes, or until a color change is observed.[13]

  • Stop Reaction: Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-1β in the experimental samples.

Data Presentation

The quantitative data obtained from the ELISA should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: IL-1β Concentration in Response to Stimulation and Inhibition
Treatment GroupLPS (1 µg/mL)ATP (5 mM)This compoundIL-1β Concentration (pg/mL) ± SD
Control ---< 10
LPS only +--50 ± 15
LPS + ATP ++-1530 ± 120[14]
LPS + ATP + this compound (10 µM) +++850 ± 95
LPS + ATP + this compound (20 µM) +++420 ± 60
LPS + ATP + this compound (40 µM) +++150 ± 30

Note: The data presented are representative and may vary depending on the cell type, specific experimental conditions, and ELISA kit used.

Table 2: Dose-Dependent Inhibition of IL-1β Secretion by this compound
This compound Concentration (µM)IL-1β Concentration (pg/mL) ± SD% Inhibition
01530 ± 1200%
10850 ± 9544.4%
20420 ± 6072.5%
40150 ± 3090.2%

Conclusion

This application note provides a comprehensive protocol for utilizing this compound to inhibit caspase-1 mediated IL-1β production and for quantifying this inhibition using a standard ELISA. The provided methodologies and representative data offer a robust framework for researchers investigating the inflammasome signaling pathway and for professionals in drug development exploring the therapeutic potential of caspase-1 inhibitors. Adherence to the detailed protocols and careful data analysis will ensure reliable and reproducible results.

References

Application Notes and Protocols: Z-Yvad-cmk in Primary Macrophage Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Z-Yvad-cmk and its related compound Ac-YVAD-cmk in primary macrophage cultures. This compound is a widely utilized pan-caspase inhibitor, while Ac-YVAD-cmk is a more specific and potent irreversible inhibitor of caspase-1. Both are instrumental in studying inflammasome activation, pyroptosis, and inflammatory signaling in macrophages.

Introduction

Primary macrophages are crucial models for studying innate immunity and inflammatory diseases. A key signaling pathway in these cells is the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 is responsible for cleaving and maturing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and for inducing a form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[1]

This compound and Ac-YVAD-cmk are invaluable tools for dissecting these processes. Ac-YVAD-cmk, a tetrapeptide based on the caspase-1 cleavage site in pro-IL-1β, effectively blocks inflammasome activation and subsequent inflammatory responses.[1] The pan-caspase inhibitor Z-VAD-fmk, while broader in its action, has been shown to induce necroptosis in macrophages under certain conditions by inhibiting caspase-8 activity.[2][3][4] This can be a critical consideration in experimental design.

Data Presentation: this compound and Ac-YVAD-cmk in Macrophage Studies

The following table summarizes quantitative data from various studies on the use of this compound and Ac-YVAD-cmk in macrophage cultures.

InhibitorCell TypeConcentrationPre-incubation TimeApplication/StimulusObserved EffectReference
Ac-YVAD-cmkRAW 264.7 Macrophages30 µMNot SpecifiedE. faecalis infectionSignificantly inhibited the high expression of IL-1β and IL-18 mRNA.[5]
Ac-YVAD-cmkBAC1 Macrophages30-100 µMNot SpecifiedATPCompletely abolished ATP-induced IL-1β processing and release.[6]
Ac-YVAD-cmkM1 Macrophages10 µM1 hourH6N6 Avian Influenza VirusAttenuated pyroptosis.[7]
Ac-YVAD-cmkMouse Alveolar MacrophagesNot specified (in vivo)1 hour before stimulusLipopolysaccharide (LPS)Inhibited caspase-1 activation, reduced lung injury, and decreased IL-1β, IL-18, TNF-α, and HMGB1 release.[8]
Z-VAD-fmkBone Marrow-Derived Macrophages (BMDMs)Not Specified2 hours before stimulusLPSPromoted LPS-induced necroptosis, leading to reduced pro-inflammatory cytokine secretion.[2][4]
Z-VAD-fmkJ774A.1, RAW264.7, and primary mouse peritoneal macrophagesNot SpecifiedNot SpecifiedIFN-gamma primingInduced autophagy and necrotic cell death.[3]

Signaling Pathways and Experimental Workflow

Inflammasome Activation and Inhibition by Ac-YVAD-cmk

The following diagram illustrates the canonical inflammasome pathway and the point of inhibition by Ac-YVAD-cmk. Upon activation by various stimuli (e.g., LPS and ATP, viral components), the NLRP3 inflammasome assembles, leading to the auto-activation of pro-caspase-1. Ac-YVAD-cmk directly inhibits the active caspase-1, preventing the maturation of pro-inflammatory cytokines and the induction of pyroptosis.

G cluster_0 Macrophage Stimuli Stimuli (e.g., LPS + ATP, Virus) NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits via ASC Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-activation ASC ASC Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves YVAD Ac-YVAD-cmk YVAD->Casp1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Cytokine_Release Cytokine Release IL1b->Cytokine_Release IL18 Mature IL-18 Pro_IL18->IL18 IL18->Cytokine_Release GSDMD_N GSDMD N-terminal (forms pores) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Inflammasome pathway inhibition by Ac-YVAD-cmk.
General Experimental Workflow

This diagram outlines a typical workflow for studying the effects of this compound or Ac-YVAD-cmk on primary macrophages in response to an inflammatory stimulus.

G cluster_workflow Experimental Workflow cluster_analysis 6. Downstream Analysis A 1. Isolate Primary Macrophages (e.g., from bone marrow, peritoneum, or lung) B 2. Culture and Differentiate Macrophages (e.g., with M-CSF or GM-CSF) A->B C 3. Pre-treatment with Inhibitor (this compound / Ac-YVAD-cmk) B->C D 4. Apply Inflammatory Stimulus (e.g., LPS, ATP, Pathogens) C->D E 5. Incubation Period D->E F1 Cell Lysates: Western Blot for Caspase-1, IL-1β, GSDMD E->F1 F2 Supernatants: ELISA for IL-1β, IL-18, LDH Assay E->F2 F3 Cells: Flow Cytometry (Pyroptosis), Microscopy E->F3

Caption: Workflow for this compound/Ac-YVAD-cmk macrophage studies.

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol is a standard method for generating primary macrophages from the bone marrow of mice.

Materials:

  • 70% Ethanol

  • Sterile PBS

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Sterile syringes (25G needle) and dissection tools

  • 70 µm cell strainer

  • Petri dishes (non-tissue culture treated)

Procedure:

  • Euthanize a mouse according to approved institutional protocols.

  • Sterilize the hind legs with 70% ethanol.

  • Aseptically dissect the femurs and tibias and remove surrounding muscle tissue.

  • Cut the ends of the bones and flush the marrow out with a 25G needle and syringe filled with complete RPMI medium.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI medium.

  • Culture the cells in non-tissue culture treated petri dishes in complete RPMI medium supplemented with M-CSF (typically 10-20 ng/mL).

  • Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Replace the medium every 2-3 days.

Protocol 2: Inhibition of Inflammasome Activation in BMDMs

This protocol details the use of Ac-YVAD-cmk to inhibit inflammasome activation in BMDMs following stimulation with LPS and ATP.

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • Ac-YVAD-cmk (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Opti-MEM or serum-free medium

  • Reagents for downstream analysis (ELISA kits, LDH assay kits, etc.)

Procedure:

  • Plate the differentiated BMDMs in a suitable culture plate (e.g., 24-well plate) at the desired density and allow them to adhere overnight.

  • Priming Step: Replace the medium with fresh complete medium containing LPS (e.g., 500 ng/mL) and incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β.

  • Inhibitor Pre-treatment: Remove the LPS-containing medium. Wash the cells once with sterile PBS. Add fresh, serum-free medium (like Opti-MEM) containing the desired concentration of Ac-YVAD-cmk (e.g., 10-50 µM). Incubate for 1 hour. A vehicle control (DMSO) should be run in parallel.

  • Activation Step: Add the inflammasome activator, ATP (typically 2.5-5 mM), directly to the wells.

  • Incubation: Incubate for the desired period (e.g., 30 minutes to 6 hours), depending on the endpoint being measured.

  • Sample Collection and Analysis:

    • Supernatant: Carefully collect the culture supernatant for analysis of secreted cytokines (IL-1β, IL-18) by ELISA or for measurement of LDH release as an indicator of pyroptosis.

    • Cell Lysate: Lyse the remaining cells to prepare protein extracts for Western blot analysis of cleaved caspase-1, processed IL-1β, and cleaved GSDMD.

Concluding Remarks

This compound and Ac-YVAD-cmk are essential reagents for studying caspase-1-dependent inflammatory pathways in primary macrophages. When using these inhibitors, it is crucial to consider their specificity. Ac-YVAD-cmk is preferred for specific inhibition of caspase-1 and the inflammasome pathway.[1] In contrast, the pan-caspase inhibitor Z-VAD-fmk can have broader effects, including the induction of necroptosis, which may be a confounding factor or a desired outcome depending on the experimental goals.[2][4] Careful titration of inhibitor concentrations and appropriate controls are necessary for robust and interpretable results.

References

Preparation of Z-YVAD-CMK Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation of a stock solution of Z-YVAD-CMK (N-[(phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide), a potent and irreversible inhibitor of caspase-1 and caspase-3. Accurate preparation of this solution is critical for reliable experimental outcomes in apoptosis and inflammation research.

Introduction

This compound is a cell-permeable tetrapeptide that specifically targets and inhibits the activity of caspase-1 and caspase-3, key enzymes in the inflammatory and apoptotic pathways. It is widely used in cellular assays to study the roles of these caspases in various biological processes. This protocol outlines the necessary steps to solubilize and store this compound for consistent performance in your experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 633.1 g/mol
Molecular Formula C₃₀H₃₇ClN₄O₉ (often as a trifluoroacetate salt)
Recommended Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO 1 mg/mL
Recommended Storage -20°C (for solid compound and stock solution)
Stock Solution Stability Up to 1 month at -20°C or up to 6 months at -80°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block set to 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a clean, sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of this compound. The formula is:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For example, to prepare a 10 mM stock solution from 1 mg of this compound:

    Volume (µL) = (0.001 g / 633.1 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 157.9 µL

  • Solubilization: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. b. Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Enhancing Solubility (Optional): If the compound does not fully dissolve, you can warm the solution to 37°C for a short period and/or place it in an ultrasonic bath until the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start: Obtain this compound equilibrate Equilibrate to Room Temperature start->equilibrate calculate Calculate DMSO Volume equilibrate->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Check for Complete Solubilization dissolve->check_sol enhance_sol Warm to 37°C and/or Sonicate check_sol->enhance_sol No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes enhance_sol->dissolve store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

Application Notes and Protocols for Z-YVAD-CMK Treatment of THP-1 Cells in Inflammasome Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the caspase-1 inhibitor Z-YVAD-CMK in THP-1 human monocytic cells to study inflammasome activation. This document includes detailed protocols for cell culture, differentiation, inflammasome induction, and subsequent analysis of caspase-1 activity and IL-1β secretion.

Introduction to Inflammasome Activation in THP-1 Cells

The THP-1 cell line is a widely used model for studying the innate immune response, particularly the activation of inflammasomes. These multiprotein complexes are critical for the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. The canonical activation of the NLRP3 inflammasome, a key player in sterile inflammation, typically requires two signals. The first, or "priming" signal, often initiated by lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The second signal, which can be triggered by various stimuli like ATP or nigericin, induces the assembly of the inflammasome complex, leading to the activation of caspase-1.

This compound (N-benzyloxycarbonyl-Tyr-Val-Ala-Asp-chloromethyl ketone) is a potent and irreversible inhibitor of caspase-1.[1] It functions by mimicking the caspase-1 cleavage site in pro-IL-1β, thereby covalently binding to the active site of the enzyme and blocking its activity.[1] This makes this compound an invaluable tool for elucidating the role of caspase-1 in inflammasome-mediated inflammatory pathways.

Data Presentation

Table 1: Recommended Concentrations for THP-1 Differentiation and Inflammasome Activation
ReagentWorking ConcentrationIncubation TimePurpose
Phorbol 12-myristate 13-acetate (PMA)5-100 ng/mL24-48 hoursDifferentiation of THP-1 monocytes into macrophage-like cells.[2]
Lipopolysaccharide (LPS)100 ng/mL - 1 µg/mL3-6 hoursPriming of the NLRP3 inflammasome.[2][3]
ATP5 mM30-45 minutesActivation of the NLRP3 inflammasome (Signal 2).[3][4]
Nigericin10-20 µM30-45 minutesActivation of the NLRP3 inflammasome (Signal 2).[5][6]
Table 2: this compound Treatment Parameters for Caspase-1 Inhibition in THP-1 Cells
ParameterRecommended RangeNotes
Working Concentration 10-100 µMThe optimal concentration should be determined empirically for each experimental setup. Higher concentrations (e.g., 100 µM) have been shown to partially inhibit caspase-1 activity.[7]
Pre-incubation Time 1-5 hoursPre-incubation with the inhibitor before adding the second inflammasome activation signal is crucial for effective inhibition.[4]
Solvent DMSOThis compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is non-toxic (usually <0.5%).[4]

Experimental Protocols

Protocol 1: THP-1 Cell Culture and Differentiation
  • Cell Culture:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM β-mercaptoethanol.[3]

    • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 3-4 days to maintain a density between 2 x 10^5 and 8 x 10^5 cells/mL.

  • Differentiation into Macrophage-like Cells:

    • Seed THP-1 cells into 6-well or 96-well plates at a density of 5 x 10^5 cells/mL.

    • Add PMA to a final concentration of 20-100 ng/mL.

    • Incubate for 24-48 hours to allow for differentiation into adherent macrophage-like cells.[2]

    • After incubation, gently aspirate the medium containing PMA and wash the adherent cells twice with pre-warmed sterile PBS.

    • Add fresh, pre-warmed RPMI-1640 medium (without PMA) and rest the cells for 24 hours before proceeding with inflammasome activation experiments.[8]

Protocol 2: Inflammasome Activation and this compound Inhibition
  • Priming (Signal 1):

    • To prime the inflammasome, replace the culture medium with fresh RPMI-1640 containing LPS at a final concentration of 1 µg/mL.[3]

    • Incubate the cells for 3-6 hours at 37°C.

  • Inhibitor Treatment:

    • Following LPS priming, gently wash the cells with pre-warmed PBS.

    • Add fresh serum-free RPMI-1640 medium containing the desired concentration of this compound (e.g., 10, 20, 50, or 100 µM). For the vehicle control, add an equivalent volume of DMSO.

    • Pre-incubate the cells with the inhibitor for 1-5 hours at 37°C.[4]

  • Activation (Signal 2):

    • Without removing the inhibitor-containing medium, add the second stimulus to activate the inflammasome.

      • For ATP stimulation, add ATP to a final concentration of 5 mM and incubate for 30-45 minutes.[3][4]

      • For nigericin stimulation, add nigericin to a final concentration of 10-20 µM and incubate for 30-45 minutes.[5][6]

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).

    • The adherent cells can be lysed for subsequent analysis, such as caspase-1 activity assays or Western blotting.

Protocol 3: Measurement of IL-1β Secretion by ELISA
  • Collect the cell culture supernatants as described in Protocol 2.

  • Centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells.

  • Use a commercial human IL-1β ELISA kit and follow the manufacturer's instructions to quantify the amount of secreted IL-1β.

  • Read the absorbance on a microplate reader and calculate the concentration of IL-1β based on the standard curve.

Protocol 4: Caspase-1 Activity Assay
  • After collecting the supernatants, wash the adherent cells with cold PBS.

  • Lyse the cells using a lysis buffer provided with a commercial caspase-1 activity assay kit or a buffer containing 20 mM HEPES (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and protease inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Use a fluorogenic caspase-1 substrate, such as Z-WEHD-AFC or Z-YVAD-AFC.

  • In a 96-well black plate, mix the cell lysate with the reaction buffer and the fluorogenic substrate.

  • Incubate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time.

  • The caspase-1 activity can be expressed as the change in fluorescence units per unit of time per microgram of protein.

Protocol 5: Western Blotting for Inflammasome Components
  • Prepare cell lysates as described in Protocol 4.

  • Separate the proteins by SDS-PAGE (using a gel with less than 8% acrylamide concentration is recommended for optimal separation of inflammasome components) and transfer them to a PVDF membrane.[9]

  • Block the membrane with 3% BSA in Tris-buffered saline with 0.05% Tween 20 (TBST) for 1-2 hours at room temperature.[10]

  • Incubate the membrane overnight at 4°C with primary antibodies against inflammasome components such as:

    • Caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit)

    • NLRP3

    • ASC

    • IL-1β (to detect pro-IL-1β and mature IL-1β)

    • GSDMD (to detect full-length and the cleaved N-terminal fragment)[11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Inflammasome_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB Activation TLR4->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation mature_IL1b Mature IL-1β Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->Inflammasome active_caspase1 Active Caspase-1 Inflammasome->active_caspase1 Activation pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome active_caspase1->mature_IL1b Cleavage cleaved_GSDMD Cleaved GSDMD-N active_caspase1->cleaved_GSDMD Cleavage ZYVAD This compound ZYVAD->active_caspase1 Inhibition secretion Secretion mature_IL1b->secretion GSDMD Gasdermin D pyroptosis Pyroptosis cleaved_GSDMD->pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow start Start culture_thp1 Culture THP-1 Monocytes start->culture_thp1 differentiate Differentiate with PMA (24-48h) culture_thp1->differentiate rest Rest Cells (24h) differentiate->rest prime Prime with LPS (Signal 1) (3-6h) rest->prime inhibit Pre-incubate with this compound (1-5h) prime->inhibit activate Activate with ATP/Nigericin (Signal 2) (30-45 min) inhibit->activate collect Collect Supernatant and Lyse Cells activate->collect elisa IL-1β ELISA collect->elisa caspase_assay Caspase-1 Activity Assay collect->caspase_assay western Western Blot collect->western end End elisa->end caspase_assay->end western->end

Caption: Experimental workflow for studying inflammasome inhibition with this compound in THP-1 cells.

References

Application Notes: Z-YVAD-CMK in Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cerebral ischemia, the core pathology of stroke, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and programmed cell death, leading to neuronal loss and neurological deficits[1]. A key inflammatory pathway implicated in ischemic brain injury is the activation of inflammasomes, multi-protein complexes that activate caspase-1[2]. Activated caspase-1 plays a crucial role by cleaving pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, and by inducing a form of inflammatory cell death known as pyroptosis[3][4].

Ac-YVAD-CMK (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a selective and irreversible inhibitor of caspase-1[5][6]. By blocking caspase-1 activity, Ac-YVAD-CMK serves as a valuable research tool to investigate the role of the inflammasome pathway in cerebral ischemia and as a potential therapeutic agent to mitigate ischemic brain damage. These notes provide a comprehensive overview of its application, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action

In the context of cerebral ischemia, damage-associated molecular patterns (DAMPs) released from injured cells activate the NLRP3 inflammasome[7][8]. This complex recruits and activates pro-caspase-1. Ac-YVAD-CMK intervenes at this critical step, irreversibly binding to the active site of caspase-1 and preventing the downstream cleavage of its substrates. This inhibition leads to reduced levels of mature IL-1β and IL-18, suppression of the inflammatory response, and prevention of pyroptotic cell death, ultimately resulting in neuroprotection[5][6][9].

cluster_0 Ischemic Insult cluster_1 Inflammasome Activation cluster_2 Inhibitor Action cluster_3 Downstream Effects Ischemia Cerebral Ischemia DAMPs DAMPs Release Ischemia->DAMPs NLRP3 NLRP3 Inflammasome Assembly DAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage ZYVAD Ac-YVAD-CMK ZYVAD->Casp1 INHIBITION IL1b Mature IL-1β / IL-18 ProIL1b->IL1b Inflammation Neuroinflammation IL1b->Inflammation Neuroprotection Neuroprotection IL1b->Neuroprotection     Inhibition leads to Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis Pyroptosis->Inflammation Pyroptosis->Neuroprotection     Inhibition leads to Inflammation->Neuroprotection     Inhibition leads to

Caption: Mechanism of Ac-YVAD-CMK in the ischemic cascade.

Quantitative Data Summary

The neuroprotective efficacy of Ac-YVAD-CMK has been demonstrated across various animal models of cerebral ischemia. The following tables summarize the quantitative findings from key studies.

Table 1: Summary of In Vivo Studies of Ac-YVAD-CMK in Cerebral Ischemia Models

Animal ModelDosageAdministration Route & TimingKey OutcomesReference
Permanent Middle Cerebral Artery Occlusion (pMCAo), Rat300 ng/ratIntracerebroventricular (i.c.v.), 10 min post-occlusionInfarct Volume Reduction: - 24h: 35.5% decrease (total)- 6d: 24.8% decrease (total)[5]
Middle Cerebral Artery Occlusion (MCAO), Mouse10 mg/kg & 20 mg/kgIntraperitoneal (i.p.), post-MCAOInfarct Area Reduction: Significant decrease at both doses.Neurological Score: Significant improvement.[9]
Bilateral Carotid Artery Stenosis (BCAS), Mouse10 mg/kgIntraperitoneal (i.p.), immediately post-surgery & every other dayCerebral Blood Flow: Restored CBF.White Matter: Attenuated rarefaction and restored myelin expression.[10]
Intracerebral Hemorrhage (ICH), Mouse400 ng/mouseIntracerebroventricular (i.c.v.), pre-ICHBrain Edema: Significantly reduced.Neurological Function: Significantly improved.[6][11]

Table 2: Molecular and Cellular Effects of Ac-YVAD-CMK Treatment in Rat pMCAo Model

ParameterEffect (% of Control)Time PointReference
Caspase-1 Activity▼ 96.6%24 hours[5]
Caspase-3 Activity▼ 86.8%24 hours[5]
Apoptosis (Nucleosome Quantitation)▼ 53.0%24 hours[5]
IL-1β Protein Levels▼ 60.5%24 hours[5]
TNF-α Protein Levels▼ 48.1%24 hours[5]

Experimental Protocols

The following protocols are generalized methodologies based on published studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

start Start model Induce Cerebral Ischemia (e.g., pMCAo) start->model treatment Administer Treatment (Ac-YVAD-CMK or Vehicle) model->treatment assess Functional Assessment (Neurological Scoring) treatment->assess collect Tissue Collection (24h / 6d post-ischemia) assess->collect analysis Histological & Molecular Analysis (Infarct Volume, Western Blot, ELISA) collect->analysis end End analysis->end cluster_input Input cluster_process Process cluster_output Expected Outcomes Inhibitor Ac-YVAD-CMK Casp1 Inhibition of Caspase-1 Inhibitor->Casp1 Downstream Blockade of Downstream Pathways Casp1->Downstream Cytokines Reduced IL-1β & IL-18 Downstream->Cytokines Death Reduced Apoptosis & Pyroptosis Downstream->Death Inflammation Decreased Neuroinflammation Cytokines->Inflammation Protection Neuroprotection (Reduced Infarct Volume, Improved Function) Inflammation->Protection Death->Protection

References

Application Notes and Protocols for Immunoprecipitation of Active Caspase-1 with Z-YVAD-CMK Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, a key inflammatory caspase, plays a critical role in innate immunity. Its activation, primarily within multi-protein complexes called inflammasomes, leads to the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms. This process is a central event in the inflammatory response and is implicated in a variety of diseases, making active caspase-1 a crucial target for research and drug development.

The specific and irreversible peptide inhibitor, Z-YVAD-CMK (Benzyloxycarbonyl-Tyr-Val-Ala-Asp-chloromethylketone), mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to covalently bind to the active site of caspase-1. When conjugated to an affinity tag such as biotin, this inhibitor becomes a powerful probe for the selective immunoprecipitation (IP) and isolation of the active form of caspase-1 from complex biological samples. This application note provides detailed protocols for the enrichment of active caspase-1 using biotinylated this compound probes, enabling downstream analysis of its activity, interactions, and post-translational modifications.

Signaling Pathway: Caspase-1 Activation via the Inflammasome

The activation of caspase-1 is a tightly regulated process initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). These signals trigger the assembly of an inflammasome complex, which typically consists of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome facilitates their auto-cleavage and activation.

Caspase1_Activation_Pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3, NLRC4) PAMPs_DAMPs->Sensor Recognition ASC ASC Adaptor Sensor->ASC Recruitment Inflammasome Inflammasome Complex Sensor->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Auto-activation Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caspase-1 Activation Pathway Diagram

Experimental Workflow for Immunoprecipitation of Active Caspase-1

The general workflow for capturing active caspase-1 involves cell lysis under non-denaturing conditions, incubation of the lysate with a biotinylated this compound probe, capture of the probe-caspase-1 complex using streptavidin-conjugated beads, and subsequent elution for downstream analysis.

IP_Workflow Workflow for Active Caspase-1 Immunoprecipitation Start Start: Cell Culture with Inflammasome Activation Cell_Lysis Cell Lysis (Non-denaturing buffer) Start->Cell_Lysis Incubation Incubation with Biotin-YVAD-CMK Probe Cell_Lysis->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Washing Steps Capture->Wash Elution Elution of Active Caspase-1 Wash->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elution->Analysis

Immunoprecipitation Workflow Diagram

Data Presentation

The following tables provide representative quantitative data that can be expected from immunoprecipitation experiments targeting active caspase-1.

Table 1: Comparison of Methods for Detecting Active Caspase-1

MethodPrincipleSensitivityThroughputQuantitative Capability
Western Blot (for cleaved p20/p10) Antibody-based detection of cleaved subunits.ModerateLowSemi-quantitative
Fluorogenic Substrate Assay Cleavage of a fluorogenic peptide substrate (e.g., YVAD-AFC).HighHighQuantitative (Enzyme activity)
ELISA (for cleaved IL-1β/IL-18) Antibody-based quantification of mature cytokines.HighHighQuantitative (Downstream effect)
Biotin-YVAD-CMK Pulldown + Western Blot Affinity capture of active enzyme followed by immunoblotting.HighLow to ModerateSemi-quantitative to Quantitative (with standards)
Biotin-YVAD-CMK Pulldown + Mass Spectrometry Affinity capture followed by mass spectrometric identification and quantification.Very HighLowQuantitative (Protein abundance)

Table 2: Representative Enrichment of Active Caspase-1 and Interacting Proteins using Biotin-YVAD-CMK Pulldown followed by Mass Spectrometry

This table is based on expected outcomes from a proximity-dependent biotinylation (BioID) or similar affinity purification mass spectrometry (AP-MS) experiment. The enrichment factor is calculated as the ratio of protein abundance in the Biotin-YVAD-CMK pulldown from stimulated cells versus a negative control (e.g., unstimulated cells or a scrambled peptide probe).

ProteinFunctionCellular LocalizationRepresentative Enrichment Factor (Stimulated vs. Control)
Caspase-1 Target enzymeCytosol, Inflammasome> 50-fold
ASC (PYCARD) Inflammasome adaptor proteinCytosol, Inflammasome> 20-fold
NLRP3 Inflammasome sensor proteinCytosol, Inflammasome> 10-fold
Gasdermin D Substrate, mediator of pyroptosisCytosol, Plasma membrane> 5-fold
p62/SQSTM1 Autophagy receptor, scaffold proteinCytosol3-fold[1]

Experimental Protocols

Protocol 1: Immunoprecipitation of Active Caspase-1 using Biotin-YVAD-CMK Probe for Western Blot Analysis

This protocol details the capture of active caspase-1 from cell lysates for subsequent detection by immunoblotting.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Inflammasome activators (e.g., LPS, Nigericin, ATP)

  • Biotin-YVAD-CMK probe

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA, with freshly added protease inhibitor cocktail (caspase inhibitors should be excluded)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer: Lysis Buffer with reduced Triton X-100 (0.1%)

  • 2x Laemmli sample buffer

  • Primary antibody against Caspase-1 (p20 or p10 subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Stimulation:

    • Plate cells at an appropriate density.

    • Prime cells with an inflammasome priming agent if necessary (e.g., LPS for NLRP3 activation).

    • Stimulate cells with the desired inflammasome activator to induce caspase-1 activation. Include a negative control of unstimulated cells.

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Labeling of Active Caspase-1:

    • To 500 µg - 1 mg of total protein lysate, add Biotin-YVAD-CMK to a final concentration of 10-20 µM.

    • Incubate for 1 hour at 37°C to allow for covalent binding of the probe to active caspase-1.

  • Immunoprecipitation:

    • Add an appropriate amount of pre-washed streptavidin-conjugated beads to the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.

  • Elution and Sample Preparation:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 10 minutes to elute the captured proteins and denature them.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Load the eluted samples onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the cleaved p20 or p10 subunit of caspase-1.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Protocol 2: Affinity Purification of Active Caspase-1 for Mass Spectrometry Analysis

This protocol is designed for the identification of caspase-1 interacting proteins and post-translational modifications. It requires high-purity reagents and careful handling to minimize contamination.

Materials:

  • All materials from Protocol 1.

  • Mass spectrometry-grade reagents (e.g., water, acetonitrile, formic acid).

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5, or a buffer containing a high concentration of free biotin.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

  • Enzymes for in-solution or on-bead digestion (e.g., Trypsin).

Procedure:

  • Follow steps 1-5 from Protocol 1 , scaling up the amount of starting lysate (e.g., 5-10 mg) and using high-purity reagents. Perform an equal number of washes with a final wash using a buffer without detergent (e.g., 50 mM HEPES, 150 mM NaCl).

  • Elution for Intact Protein Analysis:

    • Elute the bound proteins by incubating the beads with Elution Buffer for 10-15 minutes at room temperature with gentle agitation.

    • Immediately neutralize the eluate with Neutralization Buffer.

    • This sample can be analyzed by methods such as top-down proteomics.

  • On-Bead Digestion for Peptide-Based Proteomics:

    • After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add mass spectrometry-grade trypsin and incubate overnight at 37°C with shaking.

    • Collect the supernatant containing the digested peptides.

    • Perform a second elution of peptides from the beads using a solution containing formic acid.

    • Pool the peptide-containing supernatants.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the eluted peptides using C18 StageTips or a similar method.

    • Dry the peptides in a vacuum centrifuge and resuspend in an appropriate buffer for LC-MS/MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the peptide samples by LC-MS/MS on a high-resolution mass spectrometer.

    • Identify and quantify proteins using appropriate database search and analysis software. Calculate enrichment factors by comparing the spectral counts or peptide intensities from the stimulated sample to the negative control.

Conclusion

The use of biotinylated this compound probes provides a robust and specific method for the immunoprecipitation of active caspase-1. This technique is invaluable for studying the role of caspase-1 in inflammation and disease, allowing for the detailed characterization of its activity, interacting partners, and regulation. The protocols provided herein offer a framework for researchers to effectively isolate and analyze this critical inflammatory mediator.

References

Application Notes and Protocols for Z-YVAD-CMK in NLRP3 Inflammasome Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1] Its activation is a key driver of inflammation in numerous diseases, including autoinflammatory syndromes, type 2 diabetes, gout, and neurodegenerative disorders.[2][3] The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal, often via Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal, triggered by a wide array of stimuli including toxins, ATP, and crystalline substances, leads to the assembly of the inflammasome complex.[4][5]

This complex comprises the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and the effector pro-caspase-1.[1] Upon assembly, pro-caspase-1 undergoes auto-cleavage to become its active form, caspase-1.[5] Active caspase-1 is the central executioner of the inflammasome's downstream effects. It proteolytically cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[6] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, facilitating cytokine release and inducing a pro-inflammatory form of programmed cell death known as pyroptosis.[5][7][8]

Z-YVAD-CMK (N-benzyloxycarbonyl-tyrosyl-valyl-alanyl-aspartic acid chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-1.[8][9] It is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to specifically target and covalently bind to the active site of caspase-1, thereby blocking its enzymatic activity.[8] This specificity makes this compound and its analog, Ac-YVAD-CMK, invaluable tools for researchers studying the NLRP3 inflammasome pathway. By inhibiting caspase-1, this compound effectively blocks the maturation of IL-1β and IL-18 and prevents pyroptosis, allowing for the precise dissection of caspase-1-dependent events in NLRP3-driven inflammation.[10][11][12] Its use in in vitro and in vivo models helps to elucidate the role of the NLRP3 inflammasome in disease pathogenesis and to evaluate the therapeutic potential of targeting this pathway.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative data for caspase-1 inhibitors used in NLRP3 inflammasome research. It is crucial to perform dose-response experiments to determine the optimal concentration for specific cell types and experimental conditions.

Table 1: Inhibitor Potency (IC₅₀ Values)

InhibitorTarget CaspaseIC₅₀ (µM)Notes
z-VAD-FMKCaspase-11.00 - 3.07A pan-caspase inhibitor, often used as a broader control.[14]
Ac-FLTD-CMKCaspase-13.36A caspase inhibitor with activity against caspase-1.[15]
Ac-LESD-CMKCaspase-15.67A caspase inhibitor with activity against caspase-1.[15]
VX-765 (Belnacasan)Caspase-10.53A potent and specific caspase-1 inhibitor.[15]

Table 2: Typical In Vitro Working Concentrations

InhibitorCell TypeConcentrationDuration of Pre-treatment
Z-YVAD-FMKBV2 Microglia5 µM1 hour
Ac-YVAD-CMKTHP-1 Macrophages40 - 100 µM5 hours
Ac-YVAD-CMKMicroglia20 - 80 µMCo-cultured for 24 hours
Ac-YVAD-CMKM1 Macrophages10 µM1 hour
Ac-YVAD-CHOHUVEC Cells10 µM1 hour

Table 3: In Vivo Dosage Examples

InhibitorAnimal ModelDosage & AdministrationStudy Context
Ac-YVAD-CMKRat300 ng/rat (i.c.v.)Cerebral Ischemia[16]
Ac-YVAD-CMKMouse12.5 µmol/kgAcute Gastric Injury[1]
Ac-YVAD-CMKRat1 µ g/rat (intracerebroventricular)Intracerebral Hemorrhage[12]
z-VAD-FMKMouse5 - 20 µg/g (i.p.)Endotoxic Shock[17]

Visualizations

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start 1. Cell Culture (e.g., BMDMs, THP-1) prime 2. Priming (Signal 1) (e.g., 4h with LPS) start->prime inhibit 3. Inhibition (Pre-treat 1h with this compound or Vehicle Control) prime->inhibit activate 4. Activation (Signal 2) (e.g., 1h with ATP/Nigericin) inhibit->activate collect 5. Sample Collection activate->collect supernatant Supernatant collect->supernatant lysate Cell Lysate collect->lysate elisa 6a. ELISA (Measure IL-1β, IL-18) supernatant->elisa wb 6b. Western Blot (Detect Cleaved Caspase-1) lysate->wb analysis 7. Data Analysis elisa->analysis wb->analysis

Caption: Experimental workflow for studying NLRP3 inflammasome inhibition with this compound.

Detailed Experimental Protocols

These protocols provide a general framework. Researchers should optimize conditions for their specific experimental setup.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol is adapted for bone marrow-derived macrophages (BMDMs), a primary cell type robustly expressing the NLRP3 inflammasome machinery.[18]

A. Isolation and Culture of Mouse BMDMs [18]

  • Euthanize a C57BL/6J mouse according to institutional guidelines.

  • Sterilize the mouse by soaking in 75% ethanol.

  • Isolate the femur and tibia from both hind legs under sterile conditions in a laminar flow hood. Remove all muscle and connective tissue.

  • Flush the bone marrow from the bones using a 25-gauge needle and a syringe filled with complete DMEM.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Lyse red blood cells by resuspending the pellet in 2 mL of RBC Lysis Buffer for 3 minutes at room temperature.

  • Stop lysis by adding 10 mL of complete DMEM and centrifuge again at 300 x g for 5 minutes.

  • Resuspend the cell pellet in BMDM differentiation medium (complete DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF).

  • Culture cells in non-treated 10 cm petri dishes in a 37°C, 5% CO₂ incubator for 6-7 days. Add fresh differentiation medium on day 3.

  • On day 7, harvest the differentiated, adherent macrophages for experiments.

B. Inflammasome Activation and Inhibition

  • Plate Cells: Seed BMDMs in a 12-well plate at a density of 1 x 10⁶ cells/well in complete DMEM and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh complete DMEM containing 500 ng/mL Lipopolysaccharide (LPS). Incubate for 4 hours at 37°C.

  • Inhibition: Pre-treat the cells by adding this compound (e.g., to a final concentration of 20 µM) or a vehicle control (DMSO) directly to the wells. Incubate for 1 hour at 37°C.[6]

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (20 µM), to the wells. Incubate for 1 hour at 37°C.[19]

  • Sample Collection:

    • Carefully collect the culture supernatant and centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the clarified supernatant to a new tube for ELISA analysis.

    • Wash the remaining adherent cells once with ice-cold PBS.

    • Lyse the cells directly in the well with 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. The supernatant is the cell lysate for Western blot analysis.

Protocol 2: Western Blot for Cleaved Caspase-1

This protocol is used to detect the p20 subunit of cleaved caspase-1 in cell lysates, a direct indicator of inflammasome activation.[2][20]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. Also probe a separate membrane or the same membrane (after stripping) for a loading control like β-actin or GAPDH.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: ELISA for Secreted IL-1β

This protocol quantifies the amount of mature IL-1β released into the cell culture supernatant, a key downstream product of caspase-1 activity.[21][22]

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Allow all components to reach room temperature before use.[21]

  • Standard Curve: Prepare a serial dilution of the IL-1β standard to create a standard curve. A typical range might be from 15 pg/mL to 1000 pg/mL.[23]

  • Plate Loading: Add 100 µL of each standard, control, and clarified supernatant sample to the appropriate wells of the pre-coated microplate.[22]

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[22]

  • Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[22]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 45 minutes at room temperature.[22]

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 30 minutes, or until color develops.[22]

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by plotting the absorbance values against the standard curve.

References

Application of Z-Yvad-cmk in Organoid Culture Systems: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid culture systems have emerged as powerful tools in biomedical research, offering a physiologically relevant three-dimensional (3D) model that recapitulates the architecture and function of native organs. However, a significant challenge in establishing and maintaining these cultures is the induction of apoptosis, or programmed cell death, often triggered by the dissociation of tissues into single cells or small clusters for organoid formation. Z-Yvad-cmk, a potent and irreversible inhibitor of caspases, plays a crucial role in mitigating this issue. By blocking the caspase cascade, this compound enhances cell survival during the critical initial stages of organoid culture, thereby improving formation efficiency and overall viability. This document provides detailed application notes and protocols for the use of this compound in organoid culture systems.

This compound is a selective inhibitor of caspase-1, an enzyme pivotal in the inflammatory process and a form of programmed cell death known as pyroptosis. Caspase-1 is responsible for the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms.[1] It also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and subsequent pyroptotic cell death.[1] By inhibiting caspase-1, this compound can effectively suppress these inflammatory and cell death pathways, making it a valuable tool in various research applications, including organoid studies. While this compound is a specific caspase-1 inhibitor, the related compound Z-VAD-FMK is a pan-caspase inhibitor, meaning it blocks a broader range of caspases involved in apoptosis. The use of Z-VAD-FMK has been shown to increase the maintenance of wild-type cells in mixed organoid cultures, highlighting the importance of inhibiting apoptosis in certain experimental setups.

Data Summary

The following tables summarize quantitative data related to the use of caspase inhibitors in cell culture systems. It is important to note that optimal concentrations and treatment times may vary depending on the specific organoid type, culture conditions, and experimental goals.

ParameterValueCell/Organoid TypeReference/Notes
Working Concentration 10 µM - 80 µMVarious cell linesConcentrations up to 100 µM have been used in some applications.[2] Optimal concentration should be determined empirically for each organoid system.
10 µMM1 MacrophagesPre-treatment for 1 hour prior to stimulation.[3]
20 µM, 40 µM, 80 µMMicrogliaCo-culture for 1 hour before thrombin treatment.[2]
Treatment Duration 1 hour pre-treatmentM1 MacrophagesFor inhibition of pyroptosis.[3]
24 hoursMicrogliaContinuous treatment with thrombin.[2]
48 hoursHuman granulosa cell linesTo protect against etoposide-induced apoptosis.[4]
Reported Effects Increased cell viabilityHuman granulosa cell linesProtected against etoposide-induced cell death.[4]
Inhibition of IL-1β and IL-18 releaseMicrogliaDose-dependent reduction in inflammatory cytokine expression.[2]
Reduced pyroptosisM1 MacrophagesAttenuated pyroptosis induced by H6N6 avian influenza virus infection.[3]
Maintenance of wild-type cellsIntestinal organoidsUsing the pan-caspase inhibitor Z-VAD-FMK in a cell competition model.

Signaling Pathways and Experimental Workflows

Caspase-1 Mediated Pyroptosis Inhibition by this compound

G Caspase-1 Mediated Pyroptosis Pathway and Inhibition by this compound cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity and Pyroptosis PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces ZYvad This compound ZYvad->Casp1 inhibits G Experimental Workflow: this compound in Organoid Culture cluster_0 Organoid Culture Initiation cluster_1 This compound Treatment cluster_2 Analysis start Isolate primary tissue or use iPSCs dissociate Dissociate to single cells/small clusters start->dissociate embed Embed in Matrigel/ECM dissociate->embed add_media Add organoid growth media embed->add_media treat Add this compound to media at desired concentration add_media->treat prepare_zyvad Prepare this compound stock solution prepare_zyvad->treat incubate Incubate for specified duration treat->incubate assess_viability Assess organoid viability (e.g., CellTiter-Glo) incubate->assess_viability assess_morphology Analyze organoid morphology and size (Microscopy) incubate->assess_morphology assess_apoptosis Quantify apoptosis/pyroptosis (e.g., Caspase activity, TUNEL) incubate->assess_apoptosis

References

Troubleshooting & Optimization

Optimizing Z-YVAD-CMK Concentration for In Vitro Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-YVAD-CMK, a potent and irreversible caspase-1 inhibitor, in in vitro experiments. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental design and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable tetrapeptide that acts as a specific and irreversible inhibitor of caspase-1.[1][2] Its peptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1. The chloromethyl ketone (CMK) group forms a covalent bond with the enzyme, leading to its irreversible inactivation. By inhibiting caspase-1, this compound blocks the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can prevent pyroptosis, a form of inflammatory cell death.[3]

Q2: What is the typical working concentration for this compound in cell culture experiments?

The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific research question. However, a general working concentration range is between 10 µM and 100 µM.[2][4][5][6] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1][7] For example, a 10 mM stock can be prepared by reconstituting 1 mg of the lyophilized powder in approximately 213.9 µl of fresh, moisture-free DMSO.[5] Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Once in solution, the inhibitor should be used within 3 months to ensure its potency.[5]

Q4: I am not seeing any inhibition of caspase-1 activity. What are the possible reasons?

Several factors could contribute to a lack of inhibitory effect. Please consider the following troubleshooting steps:

  • Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type or stimulus. Perform a dose-response experiment with a wider range of concentrations.

  • Inhibitor Quality: Ensure the inhibitor has been stored correctly and has not expired. Degradation of the compound can lead to a loss of activity.

  • Pre-incubation Time: For optimal results, it is crucial to pre-incubate the cells with this compound before applying the inflammatory stimulus. A typical pre-incubation time is 1 hour.[5][8]

  • Cell Health: Ensure your cells are healthy and viable before starting the experiment. Unhealthy cells may not respond appropriately to the stimulus or the inhibitor.

  • Assay Sensitivity: The assay used to measure caspase-1 activity may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibition of IL-1β/IL-18 secretion Suboptimal inhibitor concentration.Perform a dose-response curve to determine the EC50 for your specific cell line and stimulus.
Insufficient pre-incubation time.Increase the pre-incubation time with this compound to 1-2 hours before adding the stimulus.
Degraded inhibitor.Use a fresh stock of this compound. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles.
Observed cell toxicity This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the maximum non-toxic concentration for your cells.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and run a vehicle control (DMSO alone).
Inconsistent results between experiments Variability in cell density or passage number.Standardize cell seeding density and use cells within a consistent passage number range for all experiments.
Inconsistent incubation times.Precisely control all incubation times for both the inhibitor and the stimulus.
Instability of the reconstituted inhibitor.Prepare fresh dilutions of this compound from a frozen stock for each experiment.

Experimental Protocols

Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines a general procedure to identify the effective concentration of this compound for inhibiting caspase-1 activity in your cell line of interest.

Materials:

  • Your cell line of interest (e.g., THP-1 macrophages)

  • Cell culture medium

  • This compound

  • DMSO

  • Inflammatory stimulus (e.g., LPS and Nigericin)

  • 96-well plate

  • Caspase-1 activity assay kit or ELISA kit for IL-1β/IL-18

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in cell culture medium from your stock solution. A typical concentration range to test is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.

  • Pre-incubation: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for 1 hour at 37°C.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS for 4 hours followed by Nigericin for 30 minutes) to the wells. Include a negative control group with no stimulus.

  • Assay: After the desired incubation time, collect the cell culture supernatant and/or cell lysates.

  • Measurement: Measure caspase-1 activity or the levels of secreted IL-1β/IL-18 using your chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured activity/cytokine concentration against the this compound concentration to determine the optimal inhibitory concentration.

Cell Viability Assay (CCK-8)

This protocol is to assess the potential cytotoxicity of this compound on your cells.[4]

Materials:

  • Your cell line of interest

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well plate

  • Cell Counting Kit-8 (CCK-8)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the same range of this compound concentrations as used in your dose-response experiment for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

  • CCK-8 Addition: Add 10 µl of CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in the dark.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing Key Pathways and Workflows

Inflammasome Activation and Inhibition by this compound

Inflammasome_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cell Exterior PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Signal 1 ASC ASC Adaptor PRR->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL1b_out Secreted IL-1β IL1b->IL1b_out GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N GSDMD_N->IL1b_out Secretion Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces ZYVAD This compound ZYVAD->Casp1 Inhibition

Caption: Inflammasome signaling cascade and the inhibitory action of this compound on Caspase-1.

Experimental Workflow for Optimizing this compound Concentration

Workflow start Start dose_response 1. Dose-Response Assay (e.g., 0-100 µM this compound) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., CCK-8 / LDH) dose_response->cytotoxicity analyze 3. Analyze Data cytotoxicity->analyze optimal_conc 4. Determine Optimal Non-Toxic Inhibitory Concentration analyze->optimal_conc EC50 & Max Non-Toxic Dose main_exp 5. Proceed with Main Experiments optimal_conc->main_exp end End main_exp->end

Caption: A logical workflow for determining the optimal this compound concentration.

Troubleshooting Logic for Lack of Caspase-1 Inhibition

Troubleshooting start No Caspase-1 Inhibition Observed check_conc Is the concentration in the optimal range (10-100 µM)? start->check_conc check_preincubation Was there a 1-hour pre-incubation period? check_conc->check_preincubation Yes increase_conc Increase Concentration (Perform Dose-Response) check_conc->increase_conc No check_inhibitor_quality Is the inhibitor stock fresh and properly stored? check_preincubation->check_inhibitor_quality Yes optimize_preincubation Optimize Pre-incubation Time check_preincubation->optimize_preincubation No check_assay Is the detection assay sensitive enough? check_inhibitor_quality->check_assay Yes new_inhibitor Prepare Fresh Inhibitor Stock check_inhibitor_quality->new_inhibitor No new_assay Use a More Sensitive Assay check_assay->new_assay No solution Problem Solved check_assay->solution Yes increase_conc->solution optimize_preincubation->solution new_inhibitor->solution new_assay->solution

References

Potential off-target effects of Z-Yvad-cmk.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of Z-Yvad-cmk and related peptide inhibitors. The information is intended for researchers, scientists, and drug development professionals to help ensure accurate experimental design and data interpretation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

The nomenclature "this compound" likely refers to Ac-YVAD-cmk , a potent, irreversible, and selective inhibitor of caspase-1 , also known as IL-1β converting enzyme (ICE).[1][2][3] Its design is based on the target sequence of caspase-1 in pro-IL-1β.[2] It is frequently used to study inflammatory pathways, pyroptosis, and inflammasome activation.[2][4][5]

It is crucial to distinguish Ac-YVAD-cmk from the well-known pan-caspase inhibitor Z-VAD-fmk . While both are peptide-based inhibitors, Z-VAD-fmk has a much broader specificity, inhibiting most caspases, and is known for significant off-target effects.[4][6]

Q2: What are the known off-target enzymes for peptide-based caspase inhibitors?

While Ac-YVAD-cmk is highly selective for caspase-1, it shows weak inhibition of human caspase-4 and caspase-5.[2][7] The broader-spectrum inhibitor, Z-VAD-fmk, has several documented off-targets, which researchers should be aware of as a possibility for this class of compounds. These include other cysteine proteases like cathepsins and calpains .[8] A significant off-target of Z-VAD-fmk is Peptide:N-glycanase 1 (NGLY1) , an enzyme involved in ER-associated degradation (ERAD).[9][10]

Q3: My cells are still dying after treatment with a caspase inhibitor. Why is this happening?

This can occur for several reasons:

  • Alternative Cell Death Pathways: If you are using a broad-spectrum inhibitor like Z-VAD-fmk to block apoptosis, some cell types can switch to other forms of programmed cell death, such as necroptosis or autophagy-dependent cell death.[11]

  • Off-Target-Induced Effects: Inhibition of off-targets can lead to unexpected cytotoxicity. For example, the inhibition of NGLY1 by Z-VAD-fmk has been shown to induce autophagy, which can be a survival or a death pathway depending on the cellular context.

  • Incomplete Inhibition: The concentration of the inhibitor may be too low to fully block caspase activity, especially if the apoptotic stimulus is very strong.

Q4: I'm observing an unexpected inflammatory response after using a caspase inhibitor. Could the inhibitor be the cause?

Yes, this is possible. In some experimental models, particularly with macrophages, the pan-caspase inhibitor Z-VAD-fmk has been shown to induce the overexpression and secretion of several chemokines and cytokines, including TNF-α.[11] This can complicate experiments aiming to reduce inflammation, as the inhibitor itself may provoke an inflammatory response.[11]

Q5: How do I choose the correct concentration of Ac-YVAD-cmk for my experiment?

The optimal concentration is cell-type and stimulus-dependent. Published studies have used Ac-YVAD-cmk at concentrations ranging from 10 µM to 100 µM.[3][12] It is highly recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits the desired caspase-1 activity (e.g., IL-1β cleavage) without causing non-specific effects.

Q6: What are the essential controls when using this compound?

  • Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

  • Inactive Peptide Control: If available, use a scrambled or otherwise inactive version of the peptide to control for effects of the peptide backbone itself.

  • Genetic Controls: The gold standard for validating inhibitor studies is to compare the results to a genetic model, such as cells with siRNA-mediated knockdown or CRISPR-based knockout of caspase-1.

  • Alternative Inhibitor: To rule out off-target effects, consider using an inhibitor with a different chemical structure but the same target, such as Belnacasan (VX-765) for caspase-1.

Part 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Caspase-1 Inhibition (e.g., persistent IL-1β or GSDMD cleavage)Suboptimal Inhibitor Concentration: The concentration is too low to fully inhibit the enzyme.Action: Perform a dose-response curve (e.g., 10 µM to 100 µM) and measure caspase-1 activity or downstream effects (cleaved IL-1β) by Western blot or ELISA to find the optimal concentration.
Inhibitor Instability: The inhibitor may have degraded in storage or after dilution in media.Action: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1][13] Aliquot and store at -80°C. Prepare working solutions fresh for each experiment.
Unexpected Cellular Phenotypes (e.g., induction of autophagy, changes in cell morphology)Off-Target Effects: The inhibitor may be affecting other proteases or cellular pathways. While Ac-YVAD-cmk is specific, related inhibitors like Z-VAD-fmk are known to inhibit NGLY1, cathepsins, and calpains.Action 1: Confirm the phenotype with a more specific method, such as siRNA knockdown of Caspase-1. Action 2: Test for autophagy induction by monitoring LC3-II conversion (Western blot) or GFP-LC3 puncta formation (microscopy).[10] Action 3: Consider using an alternative caspase-1 inhibitor with a different chemical scaffold (e.g., Belnacasan).
Conflicting Results with Genetic Models (e.g., inhibitor shows a stronger/different effect than Casp1 knockout)Off-Target Engagement: The inhibitor is affecting pathways beyond the intended target, leading to a different outcome than genetic deletion.Action: This strongly suggests an off-target effect. Use the troubleshooting workflow to identify the potential off-target. The result from the genetic model is generally considered more specific.
High Background Cell Death (in both control and treated wells)Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for your cell type.Action: Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). Run a DMSO toxicity curve for your specific cells.

Part 3: Data Presentation and Protocols

Quantitative Data Summary

Table 1: Inhibitory Profile of Ac-YVAD-cmk This table summarizes the reported inhibitory constants (Ki) for Ac-YVAD-cmk against inflammatory caspases. Lower values indicate higher potency.

Target EnzymeInhibitory Constant (Ki)Reference
Caspase-10.8 nM[7]
Caspase-4362 nM[7]
Caspase-5163 nM[7]

Table 2: Documented Off-Targets of the Related Pan-Caspase Inhibitor Z-VAD-fmk This table serves as a reference for potential off-targets within the peptide-inhibitor class. These have not been widely reported for Ac-YVAD-cmk but are important considerations for troubleshooting.

Off-Target ClassSpecific ExamplesPotential ConsequenceReference
Cysteine ProteasesCathepsins, CalpainsAltered protein degradation, apoptosis-like events[8]
AmidasePeptide:N-glycanase (NGLY1)Induction of autophagy, disruption of ERAD[9][10]
Experimental Protocols

Protocol 1: Validating On-Target Caspase-1 Inhibition via Western Blot

This protocol verifies that Ac-YVAD-cmk is effectively inhibiting caspase-1 by assessing the cleavage of its downstream substrate, pro-IL-1β.

  • Cell Seeding and Priming: Plate cells (e.g., macrophages) and allow them to adhere. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Inhibitor Pre-treatment: Pre-incubate the primed cells with a range of Ac-YVAD-cmk concentrations (e.g., 0, 10, 20, 50 µM) for 1 hour. Include a DMSO vehicle control.

  • Inflammasome Activation: Add an inflammasome activator (e.g., Nigericin or ATP) to trigger caspase-1 activation and incubate for the appropriate time (e.g., 1-2 hours).

  • Sample Collection: Collect the cell culture supernatant and lyse the cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from cell lysates and equal volumes of supernatant onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the cell lysate membrane with an antibody against pro-Caspase-1 and pro-IL-1β.

    • Probe the supernatant membrane with an antibody that detects the cleaved, mature form of IL-1β (p17).

    • Use an appropriate loading control (e.g., β-actin or GAPDH) for the cell lysate.

  • Analysis: Effective inhibition is indicated by a dose-dependent decrease in the mature IL-1β band in the supernatant and an accumulation of pro-IL-1β in the cell lysate compared to the activated control.

Protocol 2: Assessing Off-Target Autophagy Induction via Fluorescence Microscopy

This protocol tests whether the inhibitor is causing an off-target induction of autophagy by monitoring the localization of LC3 protein.

  • Cell Transfection: Plate cells (e.g., HEK293 or HeLa) on glass coverslips. Transfect the cells with a plasmid encoding GFP-LC3 or RFP-LC3 and allow for expression (typically 24 hours).

  • Inhibitor Treatment: Treat the transfected cells with the desired concentration of Ac-YVAD-cmk or Z-VAD-fmk (as a positive control for this off-target effect) for a relevant time course (e.g., 6, 12, 24 hours). Include a vehicle-only control and a positive control for autophagy (e.g., starvation or Torin 1 treatment).

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization & Mounting: Wash again with PBS, permeabilize with 0.1% Triton X-100 if needed for other stains, and mount the coverslips onto slides using a mounting medium containing DAPI to stain nuclei.

  • Microscopy: Image the cells using a fluorescence or confocal microscope.

  • Analysis: In untreated cells, GFP-LC3 will show a diffuse cytoplasmic signal. Upon autophagy induction, LC3 is recruited to autophagosome membranes, appearing as distinct green puncta (dots). Quantify the effect by counting the number of puncta per cell. A significant increase in puncta in inhibitor-treated cells compared to the vehicle control suggests off-target induction of autophagy.[10]

Part 4: Mandatory Visualizations

G cluster_0 On-Target Pathway (Intended Effect) cluster_1 Potential Off-Target Pathway Inhibitor_On Ac-YVAD-cmk Casp1 Caspase-1 Inhibitor_On->Casp1 Inhibits Inhibitor_Off Peptide Inhibitor (e.g., Z-VAD-fmk) ProIL1B Pro-IL-1β MatureIL1B Mature IL-1β ProIL1B->MatureIL1B Cleavage NGLY1 NGLY1 Inhibitor_Off->NGLY1 Inhibits Autophagy Autophagy Induction NGLY1->Autophagy Leads to

Caption: Logical diagram of intended on-target vs. potential off-target effects.

G Start Experiment Shows Unexpected Result (e.g., excess cell death, inflammation) Step1 1. Verify Inhibitor Concentration (Perform Dose-Response) Start->Step1 Step2 2. Confirm On-Target Inhibition (Check IL-1β cleavage via Western Blot) Step1->Step2 Step3 3. Test for Off-Target Phenotypes (e.g., LC3 puncta for autophagy) Step2->Step3 Step4 4. Validate with Alternative Methods Step3->Step4 Conclusion Conclusion: Result is likely due to an off-target effect. Step4->Conclusion Alt_Inhibitor Use Alternative Inhibitor (e.g., Belnacasan) Step4->Alt_Inhibitor Control Strategy 1 Genetic_Model Use Genetic Model (e.g., siRNA, CRISPR) Step4->Genetic_Model Control Strategy 2

Caption: Experimental workflow for troubleshooting unexpected results with this compound.

G cluster_apoptosis Apoptosis Pathway cluster_autophagy ERAD & Autophagy Pathway ZVAD Z-VAD-fmk Caspases Caspases (e.g., Caspase-3, -8, -9) ZVAD->Caspases Inhibits (On-Target) NGLY1 NGLY1 ZVAD->NGLY1 Inhibits (Off-Target) Apoptosis Apoptosis Caspases->Apoptosis Executes ERAD ER-Associated Degradation (ERAD) NGLY1->ERAD Required for Autophagy Autophagy Induction ERAD->Autophagy Disruption Leads to

Caption: Signaling diagram of Z-VAD-fmk's dual inhibition leading to autophagy.

References

How to choose the right negative control for Z-Yvad-cmk experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the caspase-1 inhibitor, Z-YVAD-CMK.

Frequently Asked Questions (FAQs)

Q1: What is the recommended negative control for this compound?

A1: The ideal negative control for a this compound experiment is a compound that is structurally similar to this compound but does not inhibit caspase-1. While a specific, universally accepted inactive analog for this compound is not commercially available, the following are recommended as negative controls:

  • Vehicle Control: The most crucial control is the vehicle in which this compound is dissolved, typically DMSO.[1] This control accounts for any effects the solvent may have on the experimental system.

  • Scrambled Peptide Control: A peptide with the same amino acid composition as the recognition sequence (YVAD) but in a scrambled order (e.g., AYVD). This control helps to ensure that the observed effects are due to the specific sequence recognized by caspase-1 and not due to non-specific peptide effects.

  • A structurally related but less active inhibitor: In some contexts, a different caspase inhibitor with known lower activity against caspase-1 could be used to demonstrate specificity.

Q2: Why is a negative control important in my this compound experiment?

Q3: Can I use Z-VAD-FMK as a negative control?

A3: No, Z-VAD-FMK is not a suitable negative control for this compound. Z-VAD-FMK is a broad-spectrum, or pan-caspase inhibitor, meaning it inhibits multiple caspases, not just caspase-1.[3][4][5] Using it as a control would not allow you to specifically attribute the observed effects to the inhibition of caspase-1.

Troubleshooting Guide

Q1: I'm observing cell death in my experiment even after treating with this compound. Is the inhibitor not working?

A1: There could be several reasons for this observation:

  • Cell death is not mediated by caspase-1: The cell death you are observing might be occurring through a caspase-1-independent pathway. This compound is a specific inhibitor of caspase-1.[6][7]

  • Incomplete inhibition: The concentration of this compound may be too low, or the incubation time may be too short to achieve complete inhibition. A dose-response experiment is recommended to determine the optimal concentration.

  • Alternative cell death pathways: High concentrations of the stimulus (e.g., ATP) used to induce pyroptosis can trigger other forms of cell death, such as necrosis, which are not blocked by caspase-1 inhibition.[8]

A proper negative control (vehicle or scrambled peptide) will help you differentiate between these possibilities. If the negative control also shows similar levels of cell death, it is likely that the observed effect is not due to caspase-1.

Q2: My this compound treatment is showing an unexpected effect that doesn't seem related to caspase-1 inhibition. What should I do?

A2: This could be an off-target effect of the compound. To investigate this:

  • Use a scrambled peptide control: If the scrambled peptide does not produce the same effect, it suggests the effect is specific to the YVAD sequence.

  • Perform a rescue experiment: If possible, try to rescue the phenotype by adding downstream products of the caspase-1 pathway, such as mature IL-1β.

  • Consult the literature for known off-target effects: While this compound is considered specific, it's always good practice to check for any reported non-specific effects.

Q3: How can I be sure that my this compound is active and inhibiting caspase-1?

A3: You can confirm the activity of this compound by performing a direct in vitro caspase-1 activity assay. This can be done using a purified recombinant caspase-1 enzyme and a fluorogenic substrate, such as Ac-WEHD-AFC.[9] Your this compound treated sample should show a significant reduction in fluorescence compared to the vehicle control.

Inhibitor Characteristics

InhibitorTargetMechanismRecommended Concentration
This compound Caspase-1[6][7][10]Irreversible, covalent modification of the catalytic cysteine residue.10-50 µM for cell culture experiments.[8]
Vehicle Control (DMSO) N/ASolvent for the inhibitor.Match the final concentration of DMSO used for this compound.
Scrambled Peptide (e.g., Z-AYVD-CMK) N/AControl for sequence specificity.Use at the same concentration as this compound.
Z-VAD-FMK Pan-caspase (except caspase-2)[3]Irreversible, covalent modification.20 µM for cell culture assays.[3]

Experimental Protocols

Protocol: In Vitro Caspase-1 Activity Assay

This protocol describes how to measure the inhibitory effect of this compound on purified recombinant caspase-1.

Materials:

  • Purified, active recombinant human caspase-1

  • Caspase-1 assay buffer (e.g., 50mM HEPES, pH 7.4, 100mM NaCl, 0.1% CHAPS, 10mM DTT, 1mM EDTA, 10% glycerol)

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AFC[9])

  • This compound

  • Negative Control (e.g., Scrambled Peptide)

  • Vehicle (DMSO)

  • 96-well black microplate

  • Fluorometer capable of reading excitation/emission at 400/505 nm for AFC-based substrates.

Procedure:

  • Prepare Reagents:

    • Dilute the caspase-1 enzyme in cold assay buffer to the desired concentration.

    • Prepare a stock solution of the caspase-1 substrate in DMSO. Dilute in assay buffer to the final working concentration just before use.

    • Prepare stock solutions of this compound and the negative control in DMSO. Create a dilution series to test a range of concentrations.

  • Set up the Assay Plate:

    • Blank: Assay buffer only.

    • Vehicle Control: Caspase-1 enzyme + vehicle (DMSO).

    • Negative Control: Caspase-1 enzyme + scrambled peptide.

    • Test Wells: Caspase-1 enzyme + various concentrations of this compound.

    • Add the enzyme, inhibitor/controls, and assay buffer to the wells of the 96-well plate.

  • Incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add the caspase-1 substrate to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 30 minutes using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells).

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Plot the rate of reaction against the inhibitor concentration to determine the IC50 value for this compound. The negative control should not show significant inhibition.

Visualizations

G cluster_0 Decision Making for Negative Control Selection start Start: this compound Experiment q1 Is a commercially available, structurally similar inactive analog available? start->q1 yes1 Use the inactive analog as the primary negative control. q1->yes1 Yes q2 Is non-specific peptide effect a concern? q1->q2 No vehicle_control Always include a vehicle control (e.g., DMSO). yes1->vehicle_control no1 No yes2 Use a scrambled peptide (e.g., Z-AYVD-CMK) as a negative control. q2->yes2 Yes q2->vehicle_control No yes2->vehicle_control no2 No end Proceed with Experiment vehicle_control->end

Caption: Decision tree for selecting a negative control.

G cluster_pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProGSDMD Pro-Gasdermin D Casp1->ProGSDMD cleaves IL1b Mature IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b GSDMD Gasdermin D (N-terminal) ProGSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis forms pores ZYVAD This compound ZYVAD->Casp1

Caption: Caspase-1 signaling pathway and this compound's point of inhibition.

References

Technical Support Center: Interpreting Unexpected Results with Z-Yvad-cmk Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the caspase-1 inhibitor, Z-Yvad-cmk.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound, offering potential explanations and solutions.

Problem 1: Cell death is still observed despite treatment with this compound, a supposed inhibitor of pyroptosis.

  • Possible Cause 1: Caspase-1 Independent Pyroptosis. While this compound is a potent inhibitor of caspase-1, cells can undergo pyroptosis through alternative pathways. In the non-canonical inflammasome pathway, cytosolic LPS from Gram-negative bacteria can be recognized by caspase-4 and caspase-5 in human cells, or caspase-11 in mouse cells, which can then cleave Gasdermin D (GSDMD) and induce pyroptosis independently of caspase-1.[1][2][3]

  • Possible Cause 2: Induction of Necroptosis. Pan-caspase inhibitors, a class to which this compound belongs, can shift the mode of cell death from apoptosis to necroptosis, especially in the presence of stimuli like Toll-like receptor (TLR) ligands.[4][5][6] This form of programmed necrosis is regulated by RIPK1, RIPK3, and MLKL.

  • Possible Cause 3: Induction of Autophagy. Some studies have shown that the pan-caspase inhibitor Z-VAD-fmk can induce autophagy.[7][8][9] This may be an off-target effect, and in some contexts, excessive autophagy can lead to autophagic cell death.

  • Possible Cause 4: Off-Target Effects. Although considered selective, at higher concentrations this compound might inhibit other caspases or cellular proteins, leading to unforeseen consequences. The broader class of caspase inhibitors has been reported to have various off-target effects.[10][11]

Troubleshooting Workflow:

start Unexpected Cell Death with this compound caspase1_independent Investigate Caspase-1 Independent Pyroptosis start->caspase1_independent necroptosis Assess for Necroptosis start->necroptosis autophagy Evaluate Autophagy start->autophagy off_target Consider Off-Target Effects start->off_target caspase4_5_11 Measure Caspase-4/5/11 activity caspase1_independent->caspase4_5_11 gsdmd_cleavage Western blot for GSDMD cleavage caspase1_independent->gsdmd_cleavage ripk1_3_mlkl Inhibit RIPK1 (Necrostatin-1) or MLKL (NSA) necroptosis->ripk1_3_mlkl lc3 Western blot for LC3-II conversion autophagy->lc3 p62 Monitor p62 degradation autophagy->p62 concentration Perform dose-response curve off_target->concentration alternative_inhibitor Use a structurally different caspase-1 inhibitor off_target->alternative_inhibitor

Caption: Troubleshooting workflow for unexpected cell death with this compound.

Problem 2: Inconsistent or weak inhibition of IL-1β and IL-18 processing.

  • Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Time. The effective concentration and incubation time for this compound can vary significantly between cell types and experimental conditions.

  • Possible Cause 2: Inhibitor Instability. this compound, like many peptide-based inhibitors, can have limited stability in culture media over long incubation periods.

  • Possible Cause 3: High Level of Caspase-1 Activation. In experiments with very strong pro-inflammatory stimuli, the amount of activated caspase-1 may overwhelm the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Ac-YVAD-cmk?

A1: this compound and Ac-YVAD-cmk are often used interchangeably to refer to the same selective and irreversible caspase-1 inhibitor.[12][13] The "Ac" prefix stands for an acetyl group, and "Z" refers to a benzyloxycarbonyl group, both of which are N-terminal protecting groups. It is always recommended to check the specific chemical structure provided by the supplier.

Q2: What are the recommended working concentrations for this compound?

A2: The optimal concentration is highly dependent on the cell type and experimental setup. Below is a summary of concentrations used in various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Application/Cell TypeRecommended Concentration RangeReference(s)
In vitro cell culture assays0.1–30 µg/ml[14]
BV2 microglia cells5 µM[15]
Primary hippocampal neurons40 µM[16]
H4 human neuroglioma cells40 µM[16]
Thrombin-activated microglia20-80 µM[17][18]
HUVEC cells10 µM (for related Ac-YVAD-CHO)[19]
In vivo (rats)12.5 µmol/kg[19][20]

Q3: What control experiments should I perform when using this compound?

A3: To ensure the specificity of your results, the following controls are recommended:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (usually DMSO).

  • Negative Control Peptide: If available, use a scrambled or inactive peptide analogue of this compound to control for non-specific peptide effects.

  • Positive Control for Inhibition: Ensure your experimental system is working by including a positive control for caspase-1 activation that is expected to be inhibited by this compound.

  • Alternative Inhibitor: To confirm that the observed effect is due to caspase-1 inhibition, consider using a structurally different caspase-1 inhibitor.

Q4: Can this compound induce cell death on its own?

A4: While this compound is designed to inhibit cell death, under certain circumstances, particularly in combination with other stimuli like TLR ligands, pan-caspase inhibitors can promote necroptosis.[4][5][21] It is important to assess the baseline toxicity of this compound in your specific cell type at the intended working concentration.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Caspase-1 in Macrophages

This protocol provides a general framework for treating macrophages with this compound to inhibit inflammasome activation.

  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) in a suitable culture plate at a density that allows for optimal growth and response to stimuli.

  • Cell Priming (Optional): For NLRP3 inflammasome activation, prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentration (e.g., 10-40 µM). Remove the priming media and add the media containing this compound. Incubate for 1 hour.

  • Inflammasome Activation: Add the inflammasome activator (e.g., ATP or Nigericin for NLRP3) to the wells.

  • Incubation: Incubate for the desired period (e.g., 1-6 hours).

  • Sample Collection: Collect the cell culture supernatant to measure secreted IL-1β and IL-18 by ELISA. Lyse the cells to prepare protein lysates for Western blot analysis of cleaved caspase-1 and GSDMD.

Experimental Workflow for In Vitro Caspase-1 Inhibition:

cluster_protocol In Vitro Caspase-1 Inhibition Protocol seed Seed Macrophages prime Prime with LPS (optional) seed->prime inhibit Pre-treat with this compound prime->inhibit activate Activate Inflammasome (e.g., ATP) inhibit->activate incubate Incubate activate->incubate collect Collect Supernatant and Lysates incubate->collect analyze Analyze (ELISA, Western Blot) collect->analyze

Caption: A typical experimental workflow for in vitro caspase-1 inhibition studies.

Signaling Pathways

Canonical vs. Non-Canonical Inflammasome Activation

Understanding the differences between these pathways is key to interpreting results where this compound may be ineffective. This compound primarily targets the canonical pathway.

cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 pro_IL1b Pro-IL-1β / Pro-IL-18 caspase1->pro_IL1b cleavage pro_GSDMD Pro-GSDMD caspase1->pro_GSDMD cleavage Z_Yvad_cmk This compound Z_Yvad_cmk->caspase1 IL1b IL-1β / IL-18 pro_IL1b->IL1b GSDMD_N GSDMD-N pro_GSDMD->GSDMD_N pyroptosis_canonical Pyroptosis GSDMD_N->pyroptosis_canonical LPS Cytosolic LPS caspase4_5_11 Caspase-4/5/11 LPS->caspase4_5_11 cleavage pro_GSDMD2 Pro-GSDMD caspase4_5_11->pro_GSDMD2 cleavage GSDMD_N2 GSDMD-N pro_GSDMD2->GSDMD_N2 GSDMD_N2->NLRP3 activates pyroptosis_noncanonical Pyroptosis GSDMD_N2->pyroptosis_noncanonical

References

Technical Support Center: Cell Viability Assays with Z-Yvad-cmk Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-caspase inhibitor Z-Yvad-cmk in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It works by binding to the catalytic site of caspases, a family of proteases that play a crucial role in apoptosis (programmed cell death). By inhibiting caspases, this compound can block the apoptotic pathway. However, it's important to note that while it is a broad-spectrum caspase inhibitor, it may not inhibit all caspases with the same efficiency and can also induce off-target effects.[1][2]

Q2: What is the difference between this compound and Ac-YVAD-cmk?

While both are caspase inhibitors, Ac-YVAD-cmk is a more specific inhibitor for caspase-1 (also known as IL-1β converting enzyme or ICE) and related inflammatory caspases.[3][4][5] this compound, as a pan-caspase inhibitor, targets a broader range of caspases, including those involved in the apoptotic cascade (e.g., caspase-3, -8, -9). The choice between the two depends on the specific pathway you aim to inhibit.

Q3: What is a typical working concentration for this compound?

The optimal concentration of this compound can vary significantly depending on the cell type, the stimulus used to induce apoptosis, and the specific experimental conditions. However, a general starting range is 10-100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.[6][7]

Q4: How long should I pre-incubate my cells with this compound?

A pre-incubation period of 30 minutes to 2 hours is typically sufficient for this compound to enter the cells and inhibit caspases before applying the apoptotic stimulus. The optimal pre-incubation time should be determined empirically for your experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during cell viability assays involving this compound treatment.

Problem Possible Cause(s) Suggested Solution(s)
Unexpected Cell Death Despite this compound Treatment 1. Caspase-Independent Cell Death: The stimulus may be inducing a non-apoptotic form of cell death, such as necroptosis or autophagic cell death, which are not blocked by caspase inhibitors.[8][9] 2. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit all caspase activity. 3. Inhibitor Degradation: Improper storage or handling of the this compound stock solution may lead to reduced activity.1. Investigate markers of necroptosis (e.g., RIPK1/3 phosphorylation, MLKL phosphorylation) or autophagy (e.g., LC3-II conversion). Consider using inhibitors of these pathways (e.g., Necrostatin-1 for necroptosis). 2. Perform a dose-response curve to determine the optimal this compound concentration for your cell line and stimulus. 3. Ensure this compound is stored correctly (typically at -20°C) and handle it according to the manufacturer's instructions.
Discrepancy Between MTT and Trypan Blue Assay Results 1. MTT Assay Interference: Some compounds can directly reduce MTT, leading to a false-positive signal for viability. Conversely, substances that interfere with cellular metabolism without compromising membrane integrity can lead to an underestimation of viability by MTT.[10][11][12][13] 2. Apoptosis vs. Necrosis: this compound may prevent the final stages of apoptosis, where membrane integrity is lost. Cells may be metabolically inactive (low MTT signal) but still have intact membranes (excluded by Trypan Blue).[14]1. Run a cell-free control with your compound and MTT reagent to check for direct reduction. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release assay). 2. This discrepancy can be biologically meaningful. Report the results from both assays and interpret them in the context of inhibiting apoptosis. Use microscopy to observe cell morphology.
High Background Signal in Viability Assay 1. Contamination: Bacterial or yeast contamination can contribute to the signal in metabolic assays like MTT. 2. Incomplete Solubilization of Formazan (MTT assay): If the formazan crystals are not fully dissolved, it can lead to inaccurate readings. 3. Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) may be toxic to the cells at the final concentration used.1. Regularly check cell cultures for contamination. 2. Ensure complete solubilization by thorough mixing and consider extending the incubation time with the solubilization buffer.[15] 3. Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiment to assess solvent toxicity. Keep the final DMSO concentration below 0.5%.
No Effect of this compound on Cell Viability 1. Cell Line Resistance: The cell line may be resistant to the specific apoptotic stimulus used. 2. Inactive Inhibitor: The this compound may be inactive due to improper storage or handling. 3. Incorrect Assay Timing: The viability assay may be performed at a time point where the effects of the apoptotic stimulus are not yet apparent.1. Confirm that your stimulus effectively induces apoptosis in your cell line using a positive control or by measuring caspase activation. 2. Test the inhibitor in a well-characterized system where it is known to be effective. 3. Perform a time-course experiment to determine the optimal endpoint for your viability assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability with this compound Treatment

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Apoptotic stimulus

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment with this compound:

    • Prepare dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 30 minutes to 2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis:

    • Add the apoptotic stimulus to the appropriate wells.

    • Include a negative control (untreated cells) and a positive control (cells treated with the stimulus but not the inhibitor).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]

  • Formazan Solubilization:

    • Add 100 µL of MTT solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability with this compound Treatment

This method allows for the direct counting of viable and non-viable cells.

Materials:

  • Cells treated with this compound and/or apoptotic stimulus (from a separate culture dish or plate)

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.

    • For suspension cells, collect the cells directly.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

  • Staining:

    • Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[17]

    • Incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[18]

  • Cell Counting:

    • Load 10 µL of the cell-trypan blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid.

    • Alternatively, use an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100 [17]

Visualizations

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Caption: Simplified overview of apoptotic pathways and the inhibitory action of this compound.

experimental_workflow cluster_assays Viability Assays Seed Cells Seed Cells Pre-treat with\nthis compound Pre-treat with This compound Seed Cells->Pre-treat with\nthis compound Induce Apoptosis Induce Apoptosis Pre-treat with\nthis compound->Induce Apoptosis Incubate Incubate Induce Apoptosis->Incubate Perform Viability Assay Perform Viability Assay Incubate->Perform Viability Assay MTT Assay MTT Assay Perform Viability Assay->MTT Assay Trypan Blue Assay Trypan Blue Assay Perform Viability Assay->Trypan Blue Assay

Caption: General experimental workflow for assessing cell viability with this compound treatment.

troubleshooting_logic Unexpected Cell Death Unexpected Cell Death Caspase-Independent Death? Caspase-Independent Death? Unexpected Cell Death->Caspase-Independent Death? Check Necroptosis/Autophagy Markers Check Necroptosis/Autophagy Markers Caspase-Independent Death?->Check Necroptosis/Autophagy Markers Yes Dose-Response Curve Dose-Response Curve Caspase-Independent Death?->Dose-Response Curve No Check Inhibitor Activity Check Inhibitor Activity Dose-Response Curve->Check Inhibitor Activity

Caption: A logical approach to troubleshooting unexpected cell death in the presence of this compound.

References

Preventing Z-Yvad-cmk precipitation in culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Z-Yvad-cmk in culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a synthetic, irreversible inhibitor of caspase-1.[1][2] Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Therefore, this compound is widely used in cell culture and in vivo studies to investigate the role of caspase-1 in inflammation, apoptosis, and pyroptosis.[1][4]

Q2: What are the common solvents for dissolving this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2][5] It is insoluble in water and ethanol.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

Q3: Why does this compound precipitate when added to my culture medium?

Precipitation of this compound upon addition to aqueous solutions like culture media is a common issue stemming from its hydrophobic nature.[3][6] When a concentrated DMSO stock solution is rapidly diluted into a large volume of aqueous medium, the abrupt change in solvent polarity can cause the compound to fall out of solution and form a precipitate.

Q4: What is the recommended final concentration of DMSO in cell culture?

To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%.[7] Many protocols recommend a final DMSO concentration of 0.1% or less. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides step-by-step instructions and best practices to prevent this compound from precipitating in your culture media.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. Rapid change in solvent polarity.1. Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final culture volume.[7] 2. Slow Addition and Mixing: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing the medium to ensure rapid and thorough mixing.
Cloudiness or fine precipitate appears over time. Low solubility at the working concentration.1. Optimize Working Concentration: Ensure you are using the lowest effective concentration of this compound for your experiment. 2. Pre-warm the Media: Warming the culture media to 37°C before adding the inhibitor can sometimes improve solubility.[8] 3. Sonication: If a precipitate forms, brief sonication of the final working solution in a water bath can help to redissolve the compound.[9]
Inconsistent results between experiments. Precipitation leading to inaccurate final concentrations.1. Freshly Prepare Working Solutions: Always prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If a precipitate is visible, do not use it.
Stock solution appears cloudy or contains crystals. Improper storage or handling of the DMSO stock.1. Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution, as water contamination can reduce solubility.[8] 2. Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] 3. Re-dissolving: If crystals are present in the stock, gently warm the vial to 37°C and vortex until the solid is completely dissolved before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. A brief, gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Culture Medium

This protocol provides a method for diluting the DMSO stock solution into culture medium to a final concentration of 10 µM, while minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution required to achieve the desired final concentration in your culture volume. For a 1:1000 dilution to 10 µM, you will add 1 µL of 10 mM stock per 1 mL of culture medium.

  • Method A: Direct Dilution (for small volumes) a. In a sterile tube, add the calculated volume of the this compound stock solution to the pre-warmed culture medium. b. Immediately and gently vortex or pipette up and down to mix thoroughly.

  • Method B: Serial Dilution (recommended for larger volumes or sensitive applications) a. Prepare an intermediate dilution of the this compound stock in pre-warmed culture medium (e.g., a 1:100 dilution to create a 100 µM intermediate solution). b. Add the required volume of the intermediate solution to the final volume of pre-warmed culture medium to achieve the desired 10 µM final concentration. c. Mix thoroughly by gentle inversion or pipetting.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO1 mg/mL[5][8]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: Recommended Concentrations for this compound

ApplicationRecommended Working ConcentrationReference
In vitro (cell culture)5 - 100 µM[1][5]
In vivo (mice)50 µM[1]

Visualizations

Signaling Pathway

Caspase-1_Signaling_Pathway Caspase-1 Signaling Pathway PAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ZYvad This compound ZYvad->Casp1 inhibits

Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Workflow for Preventing this compound Precipitation Start Start PrepStock Prepare 10 mM Stock in Anhydrous DMSO Start->PrepStock StoreStock Aliquot and Store Stock at -80°C PrepStock->StoreStock Thaw Thaw Single-Use Aliquot StoreStock->Thaw Dilute Dilute Stock into Pre-warmed Medium Thaw->Dilute WarmMedia Pre-warm Culture Medium to 37°C WarmMedia->Dilute CheckPrecipitate Visually Inspect for Precipitation Dilute->CheckPrecipitate TreatCells Add Working Solution to Cells CheckPrecipitate->TreatCells No Troubleshoot Troubleshoot: - Stepwise Dilution - Sonication CheckPrecipitate->Troubleshoot Yes End End TreatCells->End Troubleshoot->Dilute

Caption: Recommended workflow for preparing this compound working solutions.

References

Technical Support Center: Z-YVAD-CMK In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the caspase-1 inhibitor, Z-YVAD-CMK, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended timing for this compound administration in in vivo studies?

The optimal timing of this compound administration is highly dependent on the specific experimental model and the research question. Administration can be prophylactic (before injury/stimulus) or therapeutic (after injury/stimulus).

  • Prophylactic/Pre-treatment: In many models, this compound is administered prior to the insult to inhibit the initial activation of caspase-1. For example, in a mouse model of intracerebral hemorrhage (ICH), Ac-YVAD-CMK was administered intraventricularly 20 minutes before inducing ICH[1]. Similarly, in endotoxic shock models, the pan-caspase inhibitor Z-VAD-FMK was given 2 hours before LPS challenge[2][3]. In a model of sevoflurane-induced cognitive dysfunction, Ac-YVAD-CMK was administered intraperitoneally 1 hour before sevoflurane treatment[4].

  • Therapeutic/Post-treatment: Administration after the insult aims to mitigate ongoing inflammation and cell death. In a rat model of permanent middle cerebral artery occlusion (pMCAo), Ac-YVAD-CMK was injected intracerebroventricularly 10 minutes after the occlusion, showing significant neuroprotective effects[5].

Q2: What are the typical dosages and routes of administration for this compound in vivo?

Dosage and administration route are critical parameters that vary between studies and animal models. It is crucial to determine the optimal dose and route for your specific experimental setup.

  • Intraperitoneal (i.p.) Injection: This is a common systemic administration route. Doses can range from 1.25 to 12.5 µmol/kg in mice for studies on acute gastric injury[6]. In a study on atherosclerosis in ApoE-/- mice, Z-YVAD-FMK was administered daily at 200 µ g/day for 4 weeks[7].

  • Intracerebroventricular (i.c.v.) Injection: This route delivers the inhibitor directly to the central nervous system, bypassing the blood-brain barrier. In a rat model of cerebral ischemia, a single dose of 300 ng/rat was effective[5]. In a mouse ICH model, doses of 50 ng and 200 ng per mouse were used[1].

  • Intravenous (i.v.) Injection: While less common in the provided literature for this compound, it is another route for systemic administration. One study noted that intravenous injection of Z-VAD-FMK did not show the same protective effects as intraperitoneal injection in an endotoxic shock model[3].

Q3: How should I prepare this compound for in vivo administration?

Proper dissolution and vehicle selection are essential for the inhibitor's efficacy and to avoid solvent-related toxicity.

  • Solubility: this compound is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) first[1][8].

  • Vehicle: The DMSO stock solution is then further diluted in a sterile aqueous buffer, such as phosphate-buffered saline (PBS) or saline, to the final desired concentration[1][8]. It is critical to keep the final DMSO concentration low (e.g., <0.2% or <5%) to prevent solvent toxicity in the animals[1][8]. The vehicle control group should receive the same final concentration of DMSO in the buffer. For intraperitoneal injections, the final solution is often prepared in saline[2][3].

Q4: How long do the inhibitory effects of this compound last in vivo?

This compound is an irreversible inhibitor, meaning it forms a covalent bond with the target caspase-1. However, the duration of its biological effect in vivo depends on factors like drug metabolism, clearance, and the synthesis of new caspase-1.

In a study on cerebral ischemia, a single administration of Ac-YVAD-CMK resulted in almost complete inhibition of caspase-1-like activity at 24 hours. However, this effect was lost by 6 days post-treatment, suggesting that the synthesis of new enzyme or other compensatory mechanisms may overcome the initial inhibition[5].

Troubleshooting Guide

Issue 1: No significant therapeutic effect is observed after this compound administration.

  • Possible Cause 1: Inappropriate Timing: The therapeutic window for caspase-1 inhibition can be narrow. If administered too late after the initial insult, the downstream inflammatory cascade may have already progressed beyond a point where inhibiting caspase-1 is effective.

    • Solution: Conduct a time-course study to determine the optimal window for administration in your model. Consider administering the inhibitor closer to the time of injury/stimulus.

  • Possible Cause 2: Insufficient Dosage or Bioavailability: The administered dose may not be sufficient to achieve a therapeutic concentration in the target tissue, especially if there are issues with bioavailability via the chosen administration route.

    • Solution: Perform a dose-response study to identify the most effective dose. Consider a more direct route of administration if targeting a specific organ (e.g., i.c.v. for brain pathologies). Verify the inhibitor's activity by measuring downstream targets like IL-1β and IL-18 levels in the target tissue[1][5].

  • Possible Cause 3: Inadequate Dissolution or Stability: If the compound is not fully dissolved or has degraded, its efficacy will be compromised.

    • Solution: Ensure the compound is fully dissolved in DMSO before diluting in an aqueous buffer. Prepare the working solution fresh on the day of the experiment[9]. Store the stock solution at -20°C or -80°C as recommended by the manufacturer[9][10][11].

Issue 2: Unexpected or off-target effects are observed.

  • Possible Cause 1: Solvent Toxicity: The vehicle, particularly DMSO, can have biological effects at higher concentrations.

    • Solution: Ensure the final DMSO concentration is as low as possible and that the vehicle control group is treated with the exact same vehicle solution.

  • Possible Cause 2: Lack of Specificity: While Ac-YVAD-CMK is a selective inhibitor for caspase-1, other related compounds like the pan-caspase inhibitor Z-VAD-FMK can inhibit multiple caspases, potentially leading to broader biological effects, including the induction of necroptosis by inhibiting caspase-8[3]. One study noted that Ac-YVAD-CMK treatment also resulted in a reduction of caspase-3 activity at 24 hours, though the authors argue this is likely an indirect effect[5].

    • Solution: Use the most specific inhibitor available for your target. Confirm target engagement by measuring the activity of caspase-1 and other relevant caspases in your experimental model.

Quantitative Data Summary

Table 1: In Vivo Administration Protocols for Ac-YVAD-CMK and Related Inhibitors

InhibitorAnimal ModelDisease/Injury ModelDosageAdministration RouteTiming of AdministrationReference
Ac-YVAD-CMKRatPermanent Middle Cerebral Artery Occlusion300 ng/ratIntracerebroventricular (i.c.v.)10 minutes post-occlusion[5]
Ac-YVAD-CMKMouseIntracerebral Hemorrhage (ICH)50 ng or 200 ng/mouseIntracerebroventricular (i.c.v.)20 minutes before ICH induction[1]
Ac-YVAD-CMKMouseSevoflurane-induced cognitive dysfunction12.5 µmol/kgIntraperitoneal (i.p.)1 hour before sevoflurane[4]
Ac-YVAD-CMKMouseAcute Gastric Injury1.25, 6.25, 12.5 µmol/kgIntraperitoneal (i.p.)Not specified (pretreatment)[6]
Z-VAD-FMKMouseEndotoxic Shock (LPS)5, 10, or 20 µg/gIntraperitoneal (i.p.)2 hours before LPS challenge[2][3][12]
Z-YVAD-FMKMouseAtherosclerosis (ApoE-/-)200 µ g/day Intraperitoneal (i.p.)Daily for 4 weeks[7]

Experimental Protocols

Protocol 1: Intracerebroventricular Administration of Ac-YVAD-CMK in a Rat Model of Cerebral Ischemia (Adapted from[5])

  • Animal Model: Male Sprague Dawley rats undergo permanent middle cerebral artery occlusion (pMCAo).

  • Inhibitor Preparation: Dissolve Ac-YVAD-CMK in DMSO and dilute with saline to a final concentration where 3 µl contains 300 ng of the inhibitor (final DMSO concentration: 0.6%).

  • Administration: 10 minutes after the onset of pMCAo, inject 3 µl of the Ac-YVAD-CMK solution (or vehicle) into the lateral ventricle.

  • Endpoint Analysis: At 24 hours and 6 days post-ischemia, assess infarct volume, caspase-1 and caspase-3 activity, and levels of proinflammatory cytokines (e.g., IL-1β, TNF-α) in cortical homogenates.

Protocol 2: Intraperitoneal Administration of Z-VAD-FMK in a Mouse Model of Endotoxic Shock (Adapted from[2][3])

  • Animal Model: Female C57BL/6 mice.

  • Inhibitor Preparation: Dissolve Z-VAD-FMK in a suitable solvent (e.g., DMSO) and dilute with sterile saline for injection.

  • Administration: Administer Z-VAD-FMK via intraperitoneal injection at a dose of 5, 10, or 20 µg/g of body weight. The vehicle control group receives an equivalent volume of saline.

  • Induction of Endotoxemia: Two hours after the inhibitor administration, induce endotoxic shock by intraperitoneally injecting lipopolysaccharide (LPS) at a dose of 10 µg/g of body weight.

  • Endpoint Analysis: Collect serum at 6 hours post-LPS to measure cytokine levels (TNF-α, IL-12, IL-6). Collect tissues (liver, lungs, spleen) at 12 hours for flow cytometry or histological analysis. Monitor survival rates in parallel groups.

Visualizations

Caspase1_Signaling_Pathway cluster_Inflammasome Inflammasome Activation cluster_Inhibition Inhibition cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activate ASC ASC Adaptor NLRP3->ASC recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit & cleave Casp1 Active Caspase-1 Pro_Casp1->Casp1 ZYVAD This compound ZYVAD->Casp1 inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin-D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) IL1b->Pyroptosis promote IL18->Pyroptosis promote GSDMD_N->Pyroptosis induces Experimental_Workflow cluster_Pre_Treatment Pre-Treatment Model cluster_Post_Treatment Post-Treatment Model A1 1. This compound Administration A2 2. Induce Injury/Stimulus (e.g., LPS, Ischemia) A1->A2 1-2 hours before A3 3. Endpoint Analysis A2->A3 B1 1. Induce Injury/Stimulus (e.g., Ischemia) B2 2. This compound Administration B1->B2 Minutes to hours after B3 3. Endpoint Analysis B2->B3 Troubleshooting_Logic Start No Therapeutic Effect Observed Timing Is the administration timing optimal? Start->Timing Dosage Is the dose sufficient and bioavailable? Timing->Dosage Yes Sol_Timing Solution: Conduct time-course study Timing->Sol_Timing No Prep Was the inhibitor prepared correctly and freshly? Dosage->Prep Yes Sol_Dosage Solution: Perform dose-response study and/or change route Dosage->Sol_Dosage No Sol_Prep Solution: Verify dissolution and prepare fresh solutions Prep->Sol_Prep No End Re-evaluate model/ hypothesis Prep->End Yes

References

Common artifacts in Z-Yvad-cmk based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Z-Yvad-cmk and related inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Ac-YVAD-cmk and Z-VAD-fmk?

A1: Ac-YVAD-cmk is a highly selective and irreversible inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme, ICE).[1] In contrast, Z-VAD-fmk is a broad-spectrum or pan-caspase inhibitor that targets multiple caspases, with the exception of caspase-2.[2] While both can inhibit caspase-1, Z-VAD-fmk will also block other apoptotic and inflammatory pathways, which may confound results. For experiments specifically targeting the inflammasome, Ac-YVAD-cmk is the more appropriate reagent.

Q2: I am not observing the expected inhibition of IL-1β secretion in my cell culture experiment. What could be wrong?

A2: A common issue is the timing of inhibitor addition. For effective inhibition, cells must be pre-treated with Ac-YVAD-cmk before stimulation with an inflammasome activator (like LPS + ATP or nigericin). Simultaneous addition of the inhibitor and the stimulus is often insufficient to block the rapid release of IL-1β. Ensure you are pre-incubating the cells with the inhibitor for an adequate period (e.g., 1-5 hours) before introducing the stimulus.[3] Also, verify the inhibitor's concentration and the viability of your cells, as unhealthy cultures can lead to inconsistent results.[4]

Q3: My cells treated with Z-VAD-fmk are showing increased signs of autophagy (e.g., GFP-LC3 puncta). Is this a known artifact?

A3: Yes, this is a significant and well-documented off-target effect. Z-VAD-fmk, but not Ac-YVAD-cmk, has been shown to inhibit peptide: N-glycanase (NGLY1), an enzyme involved in ER-associated degradation (ERAD).[5][6] Inhibition of NGLY1 induces a cellular autophagy response that is independent of caspase inhibition.[7][8] If autophagy is confounding your experimental results, consider using an alternative pan-caspase inhibitor like Q-VD-OPh, which does not inhibit NGLY1.[6][9]

Q4: I am seeing high background fluorescence in my control wells when using a fluorometric caspase-1 assay kit (e.g., FLICA). How can I reduce this?

A4: High background can result from non-specific binding or insufficient removal of the unbound fluorescent inhibitor. To mitigate this, introduce a more stringent washing step after staining. One effective method is to wash the cells and then incubate them in fresh culture medium for up to an hour to allow any unbound inhibitor to diffuse out of the cells before proceeding with measurement.[10] Additionally, running a "no-cell" control (medium only) can help determine the background signal originating from your reagents.[4]

Q5: Can serum in my cell culture media interfere with the assay?

A5: Yes, particularly for assays where caspase activity is measured in the supernatant. Serum contains high concentrations of proteins, such as albumin, which can interfere with downstream applications like Western blotting by overloading the gel.[11] Furthermore, serum itself can possess some caspase-like activity, contributing to high background in sensitive luminescent assays.[4] If possible, perform the final stimulation step in serum-free media.

Troubleshooting Workflows & Signaling Pathways

The following diagrams illustrate key experimental logic and biological pathways relevant to this compound assays.

cluster_0 Troubleshooting Workflow for Unexpected Results A Unexpected Result Observed (e.g., No IL-1β Inhibition, Cell Morphology Changes) B Check Inhibitor Specificity A->B E Review Experimental Protocol A->E H Assess Assay Readout A->H J Alternative Cause? A->J C Using Z-VAD-fmk? Consider NGLY1 off-target effect (autophagy induction). B->C Yes D Using Ac-YVAD-cmk? Confirm target is Caspase-1. B->D No L Switch to Q-VD-OPh to avoid autophagy artifact. C->L F Was pre-incubation performed? (Inhibitor added before stimulus) E->F G Is inhibitor concentration optimal? (Titration may be needed) E->G I High background? Improve wash steps. Run 'no-cell' controls. H->I K Cell health issues? Inhibitor degradation? Contamination? J->K

Caption: Troubleshooting logic for this compound based assays.

cluster_1 Canonical Inflammasome Activation Pathway PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Toxins) NLRP3 Inflammasome Sensor (e.g., NLRP3) PAMPs->NLRP3 Activates ASC ASC (Adaptor Protein) NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves GSDMD Gasdermin-D (GSDMD) Casp1->GSDMD Cleaves YVAD Ac-YVAD-cmk YVAD->Casp1 Inhibits IL1b Mature IL-1β ProIL1b->IL1b Pyroptosis Pyroptosis & Cytokine Release GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pore->Pyroptosis

Caption: Inhibition of the Caspase-1 pathway by Ac-YVAD-cmk.

Quantitative Data Summary

The following tables provide key quantitative data for caspase inhibitors.

Table 1: Inhibitor Specificity

InhibitorPrimary Target(s)Known Off-Target(s)Reference
Ac-YVAD-cmk Caspase-1Caspase-4, Caspase-5 (at much higher concentrations)[12]
Z-VAD-fmk Pan-caspase (except Caspase-2)NGLY1[2][5]
Q-VD-OPh Pan-caspaseNone reported in the context of NGLY1[9]

Table 2: Ac-YVAD-cmk Potency and Recommended Concentrations

ParameterValueApplication ContextReference
Ki (Caspase-1) 0.8 nMRecombinant enzyme inhibition[12]
Ki (Caspase-4) 362 nMRecombinant enzyme inhibition[12]
Ki (Caspase-5) 163 nMRecombinant enzyme inhibition[12]
In Vitro Conc. 10 - 100 µMCell culture (e.g., THP-1, HUVEC)[3][13][14]
In Vivo Dosage 1.25 - 12.5 µmol/kgMouse models (gastric injury)[15]

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Inhibition in Macrophages

This protocol outlines a general procedure for testing the inhibitory effect of Ac-YVAD-cmk on inflammasome activation in a cell line like THP-1 macrophages.

  • Cell Preparation:

    • Plate THP-1 cells at a density of 40,000–60,000 cells per well in a 96-well plate.[16]

    • Differentiate monocytes into macrophages using Phorbol 12-myristate 13-acetate (PMA) if required by your specific model.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-5 hours to induce the expression of pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare a stock solution of Ac-YVAD-cmk in DMSO (e.g., 20 mM).[2]

    • Dilute the inhibitor in culture medium to the desired final concentration (e.g., 10-40 µM).

    • Remove the LPS-containing medium and add the medium containing Ac-YVAD-cmk. Include a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with the inhibitor for at least 1 hour at 37°C.[13]

  • Inflammasome Activation:

    • Add the inflammasome activator directly to the wells containing the inhibitor. Common activators include ATP (5 mM) or Nigericin (20 µM).

    • Incubate for the appropriate time to induce caspase-1 activation and IL-1β release (e.g., 30-60 minutes).

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant for analysis of secreted IL-1β by ELISA.

    • The remaining cell pellet can be lysed to measure intracellular caspase-1 activity using a fluorometric or colorimetric assay kit.[17][18]

Protocol 2: Fluorometric Caspase-1 Activity Assay from Cell Lysate

This protocol is adapted from commercially available kits for measuring caspase-1 activity.

  • Sample Preparation:

    • After experimental treatment, collect 1-5 million cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.[17]

    • Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new, pre-chilled tube.

  • Assay Reaction:

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[17]

    • Add 50 µL of the 2X Reaction Buffer with DTT to each well containing lysate.

    • Add 5 µL of the caspase-1 substrate YVAD-AFC (final concentration 50 µM).[17]

    • Include a blank control (Lysis Buffer + Reaction Buffer + Substrate) and a negative control (lysate from untreated cells).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[18]

    • The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of treated samples to the untreated control.

References

Technical Support Center: Ensuring Complete Inhibition of Caspase-1 with Z-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-1 inhibitor, Z-YVAD-CMK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit caspase-1?

This compound (Benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent and irreversible inhibitor of caspase-1.[1] Its peptide sequence, YVAD (tyrosine-valine-alanine-aspartic acid), mimics the cleavage site in pro-IL-1β, a key substrate of caspase-1.[1] The chloromethyl ketone (CMK) group forms a covalent bond with the active site of caspase-1, leading to its irreversible inactivation.[1]

Q2: What is the recommended working concentration for this compound?

The optimal working concentration of this compound is cell-type and stimulus-dependent. A general starting range for cell culture experiments is 10-50 µM.[2] However, it is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. Pre-treatment of cells for 1 hour with the inhibitor before applying the stimulus is a common practice.[2]

Q3: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock in your cell culture medium. It is important to note that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in your culture should be kept to a minimum, typically below 0.5%.

Q4: What are the expected downstream effects of complete caspase-1 inhibition by this compound?

Complete inhibition of caspase-1 by this compound should block the cleavage and subsequent secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3] It should also prevent pyroptosis, a form of pro-inflammatory cell death, which is characterized by cell lysis and the release of cellular contents.[1]

Q5: Are there any known off-target effects or cytotoxicity associated with this compound?

While Ac-YVAD-cmk is considered a selective caspase-1 inhibitor, it may exhibit some off-target effects, particularly at higher concentrations. It has been reported to be a weak inhibitor of caspase-4 and caspase-5.[1] The related pan-caspase inhibitor, Z-VAD-FMK, has been shown to induce necroptosis in certain cell types when apoptosis is blocked.[4] Therefore, it is essential to include appropriate controls and assess cell viability to distinguish the effects of caspase-1 inhibition from potential off-target effects or cytotoxicity.

Troubleshooting Guides

Issue 1: Incomplete Inhibition of Caspase-1 Activity

Symptoms:

  • Persistent IL-1β/IL-18 secretion despite treatment with this compound.

  • Continued signs of pyroptosis (e.g., LDH release, positive PI staining).

  • Residual caspase-1 activity detected in a colorimetric or fluorometric assay.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response curve with a wider range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell type and stimulus.
Inadequate Pre-incubation Time Increase the pre-incubation time with this compound before adding the inflammatory stimulus. A pre-incubation period of 1-2 hours is generally recommended to ensure sufficient time for the inhibitor to enter the cells and bind to caspase-1.
Inhibitor Degradation Ensure proper storage of the this compound stock solution (aliquoted at -20°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
High Level of Caspase-1 Activation The inflammatory stimulus may be too potent, leading to a level of caspase-1 activation that overwhelms the inhibitor. Consider reducing the concentration of the stimulus.
Alternative Caspase Activation In some contexts, other caspases might be involved in the observed phenotype. Consider using a pan-caspase inhibitor like Z-VAD-FMK as a control to assess the involvement of other caspases.
Issue 2: Unexpected Cell Death or Cytotoxicity

Symptoms:

  • High levels of cell death observed in control wells treated only with this compound.

  • Morphological changes indicative of cytotoxicity (e.g., cell shrinkage, detachment).

Possible Causes and Solutions:

Possible Cause Recommended Solution
DMSO Toxicity Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle control with the same concentration of DMSO used for the inhibitor.
Inhibitor Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of this compound concentrations on your specific cell type to determine the maximum non-toxic concentration.
Induction of Necroptosis As caspase inhibition can sometimes shift the cell death pathway towards necroptosis, consider co-treatment with a necroptosis inhibitor (e.g., Necrostatin-1) to investigate this possibility.[4]

Quantitative Data Summary

Table 1: this compound Potency and Working Concentrations

ParameterValueReference
Target Caspase-1[1]
Inhibition Type Irreversible[1]
IC50 for Caspase-1 ~50 µM (for TRAIL-induced apoptosis inhibition)[5]
Recommended In Vitro Working Concentration 10 - 100 µM[2]
Weak Inhibition of Other Caspases Caspase-4, Caspase-5[1]

Experimental Protocols

Protocol 1: General Procedure for Caspase-1 Inhibition in Cell Culture
  • Cell Seeding: Plate cells at the desired density in a suitable culture plate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare fresh working solutions of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentrations.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS + ATP, nigericin) to the wells.

  • Endpoint Analysis: After the desired incubation time with the stimulus, collect the cell culture supernatant and/or cell lysates for downstream analysis (e.g., IL-1β ELISA, Caspase-1 activity assay, LDH assay).

Protocol 2: Caspase-1 Activity Assay (Colorimetric)

This protocol is a general guideline. Refer to the manufacturer's instructions for your specific assay kit.

  • Sample Preparation: Prepare cell lysates from both treated and untreated cells according to the assay kit's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-1 substrate (e.g., Ac-YVAD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-1 activity by comparing the absorbance of the treated samples to the untreated control.

Protocol 3: IL-1β ELISA

This protocol is a general guideline. Refer to the manufacturer's instructions for your specific ELISA kit.

  • Plate Preparation: Prepare the ELISA plate by coating it with the capture antibody and blocking non-specific binding sites.

  • Sample and Standard Addition: Add your collected cell culture supernatants and a series of IL-1β standards to the wells.

  • Incubation: Incubate the plate according to the kit's instructions.

  • Detection Antibody: Add the biotinylated detection antibody and incubate.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Development: Add the TMB substrate and allow the color to develop.

  • Stop Reaction: Stop the reaction with the provided stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of IL-1β in your samples.

Visualizations

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 2 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Z_YVAD This compound Z_YVAD->Casp1

Caption: Canonical Caspase-1 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Incomplete Caspase-1 Inhibition Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response experiment (1-100 µM) Check_Concentration->Optimize_Concentration No Check_Incubation Is pre-incubation time sufficient? Check_Concentration->Check_Incubation Yes Optimize_Concentration->Check_Incubation Increase_Incubation Increase pre-incubation time (1-2 hours) Check_Incubation->Increase_Incubation No Check_Inhibitor_Quality Is the inhibitor stock viable? Check_Incubation->Check_Inhibitor_Quality Yes Increase_Incubation->Check_Inhibitor_Quality New_Inhibitor Prepare fresh inhibitor stock Check_Inhibitor_Quality->New_Inhibitor No Check_Stimulus Is the stimulus too strong? Check_Inhibitor_Quality->Check_Stimulus Yes New_Inhibitor->Check_Stimulus Reduce_Stimulus Reduce stimulus concentration Check_Stimulus->Reduce_Stimulus Yes Consider_Alternatives Consider alternative caspase activation or off-target effects Check_Stimulus->Consider_Alternatives No Reduce_Stimulus->Consider_Alternatives

Caption: Troubleshooting Workflow for Incomplete Caspase-1 Inhibition.

References

Z-Yvad-cmk and its impact on cellular signaling pathways.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Z-Yvad-cmk, a key inhibitor in studying cellular signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (often used as Ac-YVAD-cmk) is a synthetic, cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1 and related inflammatory caspases.[1][2] Its structure is based on the caspase-1 cleavage site in pro-IL-1β.[2] By binding to the catalytic site of these caspases, it blocks their proteolytic activity, thereby preventing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 and inhibiting a form of programmed cell death known as pyroptosis.[1][3][4]

Q2: Which specific caspases are targeted by this compound?

This compound is primarily known as a selective inhibitor for the caspase-1 subfamily. This includes:

  • Caspase-1: The primary target, with a high affinity (Ki of 0.8 nM).[1]

  • Caspase-4 and Caspase-5 (human) / Caspase-11 (murine): It also inhibits these caspases, which are involved in non-canonical inflammasome pathways, though with lower affinity compared to caspase-1 (Ki of 163 nM and 362 nM for caspase-5 and -4, respectively).[1] While highly selective for inflammatory caspases, it can also inhibit apoptotic caspases like caspase-3 at higher concentrations.[1]

Q3: What is the difference between this compound and Z-VAD-fmk?

While both are caspase inhibitors, they have different specificity profiles.

  • This compound (Ac-YVAD-cmk): A selective inhibitor primarily targeting caspase-1 and related inflammatory caspases.[1][3]

  • Z-VAD-fmk: A pan-caspase or broad-spectrum inhibitor that blocks the activity of a wide range of caspases, including both inflammatory and apoptotic caspases (caspase-1, -3, -4, -5, -7, -8, -9, -11).[5][6] This lack of specificity can lead to off-target effects not seen with more selective inhibitors.[7]

Q4: How does this compound impact different cell death pathways like apoptosis, pyroptosis, and necroptosis?

This compound has distinct effects on these pathways:

  • Pyroptosis: It directly inhibits pyroptosis by blocking caspase-1, which is required to cleave Gasdermin D (GSDMD), the protein that forms pores in the cell membrane.[2][7]

  • Apoptosis: It has a limited direct effect on apoptosis because it does not potently inhibit the key executioner caspases-3 and -7 at typical working concentrations. However, by inhibiting caspase-1, it can indirectly reduce downstream apoptotic events in certain models, such as cerebral ischemia.[1]

  • Necroptosis: Under specific conditions, particularly when cells are stimulated with ligands like TNF-α, broad inhibition of caspases (more commonly with Z-VAD-fmk) can promote necroptosis.[5][8] This occurs because caspase-8, which is inhibited by pan-caspase inhibitors, normally cleaves and inactivates key necroptosis proteins RIPK1 and RIPK3. When caspase-8 is blocked, this brake is removed, allowing the necroptotic pathway to proceed.[5][8]

Q5: Are there known off-target effects for caspase inhibitors like this compound?

While this compound is relatively specific, the broader pan-caspase inhibitor Z-VAD-fmk has well-documented off-target effects. Researchers should be aware of these, as they can complicate data interpretation:

  • NGLY1 Inhibition: Z-VAD-fmk can inhibit peptide: N-glycanase (NGLY1), an enzyme involved in ER-associated degradation (ERAD).[9][10]

  • Autophagy Induction: This off-target inhibition of NGLY1 by Z-VAD-fmk can lead to the induction of autophagy.[9][10] If autophagy is an unexpected outcome in your experiments, consider using an alternative inhibitor like Q-VD-OPh, which does not share this off-target effect.[9]

  • Enzyme Inhibition: Z-VAD-fmk has also been shown to inhibit other enzymes like cathepsins.[11]

Troubleshooting Guides

Problem: I'm using this compound to block pyroptosis, but my cells are still dying.

  • Possible Cause 1: Incorrect Inhibitor Timing. In classic inflammasome activation experiments (e.g., LPS + ATP/Nigericin), the timing of inhibitor addition is critical. Adding this compound concurrently with or long before LPS priming can be problematic. LPS stimulation in the presence of a caspase inhibitor (especially a pan-caspase inhibitor like Z-VAD-fmk) can shift the cell death pathway from pyroptosis to necroptosis.[8][12]

    • Solution: Prime cells with LPS first (e.g., for 3-4 hours) to upregulate pro-IL-1β and NLRP3. Then, add this compound for a short pre-treatment (30-60 minutes) before adding the second stimulus (e.g., ATP or nigericin).[12]

  • Possible Cause 2: Alternative Cell Death Pathway. The stimulus you are using may be inducing cell death through a pathway that is not dependent on caspase-1. For example, high concentrations of ATP can induce caspase-1-independent cell death.[12]

    • Solution: Use a more controlled and specific NLRP3 inflammasome activator, such as nigericin, as a positive control.[12] Additionally, measure key markers of different cell death pathways (e.g., cleaved caspase-3 for apoptosis, MLKL phosphorylation for necroptosis) to identify the active pathway.

  • Possible Cause 3: Insufficient Inhibitor Concentration. While potent, the effective concentration can vary between cell types and stimulus strength.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific model. Typical concentrations range from 10 µM to 50 µM.[12]

Problem: I am not observing the expected decrease in IL-1β or IL-18 in my supernatant after treatment.

  • Possible Cause 1: Ineffective Inflammasome Activation. The cells may not be expressing the necessary components of the inflammasome, or the stimulus may be insufficient.

    • Solution: Ensure your cells are competent for inflammasome activation (e.g., primary macrophages, or cell lines like THP-1 differentiated into a macrophage-like state). Confirm that your LPS priming step is effective by measuring pro-IL-1β levels in the cell lysate via Western blot.

  • Possible Cause 2: GSDMD-Independent Secretion. Some studies suggest that under certain conditions, such as the absence of caspase-1 protease activity, pro-IL-1β can be released from cells through a GSDMD-independent mechanism, although this is less common.[13]

    • Solution: Measure both cleaved IL-1β (p17) and pro-IL-1β (p31) in the supernatant. This compound should specifically block the appearance of the cleaved form.[13]

Problem: I've observed an increase in autophagy markers (e.g., LC3 puncta) in my experiment.

  • Possible Cause: Off-Target Effect. If you are using a pan-caspase inhibitor like Z-VAD-fmk, this is a known off-target effect due to the inhibition of NGLY1.[9][10]

    • Solution: Confirm this off-target effect by comparing your results with a different pan-caspase inhibitor, Q-VD-OPh, which does not induce autophagy.[9] If your goal is solely to inhibit caspases without inducing autophagy, Q-VD-OPh is a more suitable control.

Data Presentation: Quantitative Data Summary

Table 1: Inhibitory Activity of Ac-YVAD-cmk

Target Caspase Inhibition Constant (Ki) Reference
Caspase-1 0.8 nM [1]
Caspase-4 362 nM [1]

| Caspase-5 | 163 nM |[1] |

Table 2: Common Experimental Concentrations of this compound

Application Cell Type Concentration Treatment Time Reference
Pyroptosis Inhibition Bone Marrow-Derived Macrophages (BMDMs) 30 µM Pre-treatment for 1.5 hr [13]
Pyroptosis Inhibition M1 Macrophages 10 µM Pre-treatment for 1 hr [14]
Neuroprotection In vivo (rat cerebral ischemia) 300 ng/rat (i.c.v.) Single dose post-ischemia [1]
Apoptosis Inhibition Human Granulosa Cells 50 µM Co-treatment for 24 hr [15]

| BBB Protection | In vivo (mouse ICH model) | 5 µg / 25g mouse | Post-injury |[16] |

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome-Mediated Pyroptosis in Macrophages

This protocol describes a typical in vitro experiment to measure the inhibitory effect of this compound on pyroptosis.

  • Cell Plating: Plate bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells in a suitable multi-well plate at a density that allows for ~80-90% confluency.

  • Priming (Signal 1): Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 100-500 ng/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Remove the LPS-containing media. Add fresh media containing this compound (e.g., 20-50 µM) or a vehicle control (DMSO). Incubate for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM). Incubate for 30-90 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells and transfer the cleared supernatant to a new tube. This will be used for LDH release assays and ELISA for IL-1β/IL-18.

    • Cell Lysate: Wash the remaining adherent cells with cold PBS. Lyse the cells using RIPA buffer with protease inhibitors. This will be used for Western blot analysis.

  • Analysis:

    • Cell Death: Measure the release of lactate dehydrogenase (LDH) in the supernatant using a commercially available kit to quantify pyroptotic cell death.

    • Cytokine Release: Measure the concentration of mature IL-1β and IL-18 in the supernatant by ELISA.

    • Protein Cleavage: Analyze cell lysates by Western blot for cleavage of caspase-1 (p20 subunit) and Gasdermin D (N-terminal fragment).

Protocol 2: Western Blot for Caspase-1 and GSDMD Cleavage

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 12-15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against caspase-1 (to detect pro-caspase-1 and the cleaved p20 fragment), GSDMD (to detect full-length and the N-terminal fragment), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Pyroptosis_Pathway cluster_cytokines Cytokine Maturation cluster_gsdmd Pore Formation stimulus PAMPs/DAMPs (e.g., LPS, Nigericin) sensor NLRP3 Inflammasome stimulus->sensor Signal 1+2 pro_casp1 Pro-Caspase-1 sensor->pro_casp1 recruits casp1 Active Caspase-1 pro_casp1->casp1 autocleavage pro_il1b Pro-IL-1β casp1->pro_il1b cleaves gsdmd Gasdermin D (GSDMD) casp1->gsdmd cleaves inhibitor This compound inhibitor->casp1 INHIBITS il1b Mature IL-1β pro_il1b->il1b gsdmd_n GSDMD-N Fragment gsdmd->gsdmd_n pyroptosis Pore Formation & Cell Lysis (Pyroptosis) gsdmd_n->pyroptosis

Caption: this compound inhibits pyroptosis by blocking active Caspase-1.

Necroptosis_Induction tnf TNFα tnfr TNFR1 tnf->tnfr complex1 Complex I tnfr->complex1 casp8 Caspase-8 complex1->casp8 activates necroptosome Necroptosome (RIPK1-RIPK3) complex1->necroptosome forms if Casp8 is inhibited apoptosis Apoptosis casp8->apoptosis casp8->necroptosome INHIBITS mlkl p-MLKL necroptosome->mlkl phosphorylates necroptosis Necroptosis mlkl->necroptosis inhibitor Z-VAD-fmk (Pan-Caspase Inhibitor) inhibitor->casp8 INHIBITS

Caption: Pan-caspase inhibitors can induce necroptosis by blocking Caspase-8.

Experimental_Workflow cluster_analysis 6. Downstream Analysis plate 1. Plate Macrophages prime 2. Prime with LPS (3-4 hours) plate->prime inhibit 3. Pre-treat with this compound (30-60 min) prime->inhibit activate 4. Activate with Nigericin/ATP (30-90 min) inhibit->activate collect 5. Collect Supernatant & Cell Lysate activate->collect elisa ELISA (IL-1β) collect->elisa ldh LDH Assay collect->ldh wb Western Blot (Casp1, GSDMD) collect->wb

Caption: Experimental workflow for pyroptosis inhibition assay using this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Caspase-1 Inhibitors: Ac-YVAD-cmk versus Z-VAD-fmk

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of inflammatory research and drug development, the precise modulation of key signaling molecules is paramount. Caspase-1, a critical enzyme in the inflammatory cascade, serves as a primary target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two commonly employed caspase-1 inhibitors: the selective Ac-YVAD-cmk and the broad-spectrum Z-VAD-fmk.

Executive Summary

Ac-YVAD-cmk emerges as a potent and highly selective inhibitor of caspase-1, making it an ideal tool for dissecting the specific roles of this enzyme in cellular pathways. In contrast, Z-VAD-fmk, a pan-caspase inhibitor, offers broad inhibition across multiple caspases. The choice between these two inhibitors hinges on the specific experimental question: Ac-YVAD-cmk is suited for studies requiring precise targeting of caspase-1, while Z-VAD-fmk is useful for investigating processes involving multiple caspases.

Data Presentation: Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative parameters for Ac-YVAD-cmk and Z-VAD-fmk, highlighting their differences in potency and selectivity.

ParameterAc-YVAD-cmkZ-VAD-fmk
Full Name Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketoneBenzyloxycarbonyl-Valyl-Alanyl-Aspartyl-fluoromethylketone
Mechanism Irreversible, selective caspase-1 inhibitor[1][2]Irreversible, pan-caspase inhibitor[3]
Ki for Caspase-1 0.8 nM[4]Not widely reported
IC50 for Caspase-1 ~46.7 nM[5]1.00 - 3.07 µM[6]
Selectivity Highly selective for caspase-1. Weakly inhibits caspase-4 and -5[1][4]. Ki for caspase-3 is >10,000 nM[4].Broadly inhibits multiple caspases including caspase-1, -3, -6, -7, -8, -9, and -10[6].
Common Use Specific inhibition of the NLRP3 inflammasome and pyroptosis[7][8]General apoptosis and inflammasome inhibition[3][9]

Signaling Pathways and Experimental Design

To understand the context in which these inhibitors operate, it is crucial to visualize the caspase-1 activation pathway and the experimental workflow for their comparison.

Caspase_1_Activation_Pathway cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 Activates Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 GSDMD Gasdermin D GSDMD_N GSDMD-N GSDMD->GSDMD_N Casp1->Pro_IL1b Cleaves Casp1->Pro_IL18 Cleaves Casp1->GSDMD Cleaves Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Forms pores

Caption: Canonical NLRP3 inflammasome activation pathway leading to Caspase-1 activation.

Inhibitor_Comparison_Workflow cluster_setup Experimental Setup cluster_treatment Inhibitor Treatment cluster_readout Endpoint Analysis Cells Immune Cells (e.g., THP-1, BMDMs) Priming Priming (e.g., LPS) Cells->Priming Activation Activation (e.g., Nigericin, ATP) Priming->Activation Control Vehicle Control Activation->Control AcYVAD Ac-YVAD-cmk Activation->AcYVAD ZVAD Z-VAD-fmk Activation->ZVAD Casp1_Activity Caspase-1 Activity Assay Control->Casp1_Activity IL1b_Secretion IL-1β ELISA Control->IL1b_Secretion Pyroptosis_Assay LDH Release / Cell Viability Control->Pyroptosis_Assay Western_Blot Western Blot (Caspase-1, GSDMD cleavage) Control->Western_Blot AcYVAD->Casp1_Activity AcYVAD->IL1b_Secretion AcYVAD->Pyroptosis_Assay AcYVAD->Western_Blot ZVAD->Casp1_Activity ZVAD->IL1b_Secretion ZVAD->Pyroptosis_Assay ZVAD->Western_Blot

Caption: Experimental workflow for comparing Caspase-1 inhibitors.

Experimental Protocols

A generalized protocol for assessing caspase-1 inhibition in a cell-based assay is provided below. This protocol can be adapted for specific cell types and activation stimuli.

Objective: To compare the efficacy of Ac-YVAD-cmk and Z-VAD-fmk in inhibiting caspase-1 activity in cultured immune cells.
Materials:
  • Immune cells (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Lipopolysaccharide (LPS) for priming

  • Inflammasome activator (e.g., Nigericin or ATP)

  • Ac-YVAD-cmk

  • Z-VAD-fmk

  • Vehicle control (e.g., DMSO)

  • Caspase-1 activity assay kit (fluorometric, e.g., based on YVAD-AFC substrate)[10]

  • ELISA kit for IL-1β quantification

  • LDH cytotoxicity assay kit for pyroptosis measurement

  • Reagents and equipment for Western blotting

Procedure:
  • Cell Culture and Priming:

    • Plate immune cells at an appropriate density in a multi-well plate.

    • For THP-1 cells, differentiate into a macrophage-like state using PMA.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Pre-treatment:

    • Prepare stock solutions of Ac-YVAD-cmk and Z-VAD-fmk in DMSO.

    • Pre-treat the primed cells with various concentrations of the inhibitors or vehicle control for 1 hour[11]. It is crucial to pretreat with the inhibitors before adding the activation stimulus[9].

  • Inflammasome Activation:

    • Activate the inflammasome by adding the appropriate stimulus (e.g., 10-20 µM Nigericin or 5 mM ATP) and incubate for 1-2 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatant for IL-1β ELISA and LDH assay.

    • Lyse the remaining cells for the caspase-1 activity assay and Western blot analysis.

  • Endpoint Analysis:

    • Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates using a fluorometric assay that detects the cleavage of a specific substrate like YVAD-AFC[10][12].

    • IL-1β Secretion: Quantify the amount of mature IL-1β in the supernatant using an ELISA kit.

    • Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

    • Western Blotting: Analyze cell lysates for the cleavage of pro-caspase-1 to its active p20 subunit and the cleavage of Gasdermin D (GSDMD).

Data Analysis:
  • Calculate the percentage of caspase-1 inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 values for both inhibitors.

  • Compare the effects of the inhibitors on IL-1β secretion and pyroptosis.

  • Analyze the Western blot results to visualize the inhibition of caspase-1 and GSDMD cleavage.

Conclusion

References

A Comparative Guide to Z-YVAD-CMK and MCC950 for NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, implicated in a wide range of inflammatory diseases. Its activation leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.[1][2][3][4] Consequently, pharmacological inhibition of the NLRP3 inflammasome pathway is a major focus of research and drug development. This guide provides an objective comparison of two widely used inhibitors, Z-YVAD-CMK and MCC950, highlighting their distinct mechanisms, efficacy, and experimental applications.

Mechanism of Action: A Tale of Two Targets

The canonical activation of the NLRP3 inflammasome is a two-step process.[4][5] A priming signal, typically from Toll-like receptor (TLR) activation by pathogens, upregulates the expression of NLRP3 and pro-IL-1β.[3][6] A second activation signal, from a diverse array of stimuli, triggers the assembly of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1.[4][6] This proximity induces the auto-cleavage and activation of caspase-1, the inflammasome's effector enzyme.[3] this compound and MCC950 inhibit this pathway at fundamentally different points.

MCC950: The Upstream Gatekeeper

MCC950 is a potent and highly specific small-molecule inhibitor that directly targets the NLRP3 protein.[2][7] It prevents the inflammasome from ever forming by binding to the Walker B motif within the NACHT domain of NLRP3.[1][7] This action locks NLRP3 in an inactive conformation, blocking its ATPase activity and preventing the oligomerization required to recruit ASC and caspase-1.[1][7] Therefore, MCC950 acts upstream, preventing the core inflammasome assembly.[4]

This compound: The Downstream Effector Blockade

In contrast, this compound (often used interchangeably with the more specific caspase-1 inhibitor Ac-YVAD-CMK for inflammasome studies) acts downstream of inflammasome assembly.[8][9] It is a peptide-based irreversible inhibitor of caspase-1.[10][11] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the caspase-1 cleavage site in pro-IL-1β, allowing the inhibitor to bind to the enzyme's catalytic site.[11] This covalent modification permanently inactivates caspase-1, preventing it from processing its substrates (pro-IL-1β, pro-IL-18, and Gasdermin D), even after the NLRP3 inflammasome has successfully assembled.[8][10]

G cluster_0 Cell Exterior cluster_1 Cytoplasm Signal 1 (e.g., LPS) Signal 1 (e.g., LPS) Signal 2 (e.g., Nigericin, ATP) Signal 2 (e.g., Nigericin, ATP) NLRP3 (inactive) NLRP3 (inactive) Signal 2 (e.g., Nigericin, ATP)->NLRP3 (inactive) Activation TLR4 TLR4 NF-kB NF-kB TLR4->NF-kB Priming Pro-IL-1B & NLRP3 Transcription Pro-IL-1B & NLRP3 Transcription NF-kB->Pro-IL-1B & NLRP3 Transcription Priming Pro-IL-1B & NLRP3 Transcription->NLRP3 (inactive) Pro-IL-1B Pro-IL-1B Pro-IL-1B & NLRP3 Transcription->Pro-IL-1B NLRP3 Oligomerization NLRP3 Oligomerization NLRP3 (inactive)->NLRP3 Oligomerization ATPase activity IL-1B (mature) IL-1B (mature) Inflammasome Assembly\n(NLRP3 + ASC + Pro-Caspase-1) Inflammasome Assembly (NLRP3 + ASC + Pro-Caspase-1) NLRP3 Oligomerization->Inflammasome Assembly\n(NLRP3 + ASC + Pro-Caspase-1) Active Caspase-1 Active Caspase-1 Inflammasome Assembly\n(NLRP3 + ASC + Pro-Caspase-1)->Active Caspase-1 Active Caspase-1->IL-1B (mature) Cleavage Pyroptosis Pyroptosis Active Caspase-1->Pyroptosis GSDMD Cleavage Inflammation Inflammation IL-1B (mature)->Inflammation Pyroptosis->Inflammation This compound This compound This compound->Active Caspase-1 Inhibits Activity MCC950 MCC950 MCC950->NLRP3 Oligomerization Inhibits Assembly

Figure 1. NLRP3 inflammasome pathway showing distinct points of inhibition for MCC950 and this compound.

Comparative Efficacy, Specificity, and Off-Target Effects

The choice between MCC950 and this compound often depends on the desired potency and specificity for a given experiment.

FeatureMCC950This compound / Ac-YVAD-CMK
Primary Target NLRP3 Protein (NACHT domain)[1][2]Caspase-1[10][11]
Mechanism Blocks NLRP3 oligomerization and inflammasome assembly.[1][4]Irreversibly binds and inhibits Caspase-1 catalytic activity.[10][11]
Potency (IC50) High Potency: ~7.5 nM (in mouse BMDMs)[1]Lower Potency: Effective concentrations typically in the μM range (e.g., 10-50 μM).[12]
Specificity Highly specific for NLRP3. No effect on AIM2, NLRC4, or NLRP1 inflammasomes.[2][4]Ac-YVAD-CMK: Selective for Caspase-1, but can inhibit human Caspase-4 and -5.[11] Z-VAD-FMK: Pan-caspase inhibitor, blocks multiple caspases involved in apoptosis.[10][13]
Known Off-Targets Carbonic Anhydrase 2 (CA2).[14][15][16][17] May affect chloride efflux.[18][19]Z-VAD-FMK: Peptide:N-glycanase (NGLY1), leading to autophagy induction.[20][21] Broad effects on apoptosis.[13]

Key Takeaways:

  • Potency: MCC950 is orders of magnitude more potent in inhibiting the NLRP3 pathway than this compound.

  • Specificity: MCC950's key advantage is its specificity for the NLRP3 inflammasome, making it the superior tool for dissecting NLRP3-specific signaling.[2] While Ac-YVAD-CMK is a selective caspase-1 inhibitor, the commonly used pan-caspase inhibitor Z-VAD-FMK has broad off-target effects on apoptosis, which can confound experimental results.[13][22]

  • Clinical Development: MCC950 showed promise in over 50 animal disease models but was halted in Phase II clinical trials, potentially due to off-target effects at high doses.[14][17]

Experimental Protocols

To accurately compare the effects of this compound and MCC950, a combination of assays targeting different stages of the inflammasome pathway is recommended.

G cluster_workflow Experimental Workflow cluster_assays Downstream Analysis Cell Culture\n(e.g., THP-1, BMDMs) Cell Culture (e.g., THP-1, BMDMs) Priming\n(e.g., 3h with LPS) Priming (e.g., 3h with LPS) Cell Culture\n(e.g., THP-1, BMDMs)->Priming\n(e.g., 3h with LPS) Inhibitor Pre-treatment\n(1h with MCC950 or this compound) Inhibitor Pre-treatment (1h with MCC950 or this compound) Priming\n(e.g., 3h with LPS)->Inhibitor Pre-treatment\n(1h with MCC950 or this compound) Activation\n(e.g., 1h with Nigericin/ATP) Activation (e.g., 1h with Nigericin/ATP) Inhibitor Pre-treatment\n(1h with MCC950 or this compound)->Activation\n(e.g., 1h with Nigericin/ATP) Sample Collection Sample Collection Activation\n(e.g., 1h with Nigericin/ATP)->Sample Collection Supernatant Supernatant Sample Collection->Supernatant Cell Lysate Cell Lysate Sample Collection->Cell Lysate Fixed Cells Fixed Cells Sample Collection->Fixed Cells IL-1B ELISA\n(Measures final cytokine output) IL-1B ELISA (Measures final cytokine output) Supernatant->IL-1B ELISA\n(Measures final cytokine output) Caspase-1 Activity Assay\n(Measures enzyme activity) Caspase-1 Activity Assay (Measures enzyme activity) Cell Lysate->Caspase-1 Activity Assay\n(Measures enzyme activity) ASC Speck Visualization\n(Measures inflammasome assembly) ASC Speck Visualization (Measures inflammasome assembly) Fixed Cells->ASC Speck Visualization\n(Measures inflammasome assembly)

References

A Researcher's Guide to Alternatives for Studying Pyroptosis: Moving Beyond Z-Yvad-cmk

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, infectious disease, and drug development, the study of pyroptosis, a form of inflammatory programmed cell death, is of paramount importance. The historical workhorse for inhibiting this pathway, Z-Yvad-cmk, a pan-caspase inhibitor, has known limitations, including off-target effects that can confound experimental results. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on more specific inhibitors of key pyroptosis mediators: caspases and Gasdermin D (GSDMD). We present quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting and utilizing the most appropriate tools for their studies.

Understanding the Pyroptosis Pathway

Pyroptosis is initiated by the activation of inflammasomes in response to pathogenic invasion or endogenous danger signals. This leads to the activation of inflammatory caspases, primarily caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans). These caspases cleave GSDMD, unleashing its N-terminal domain to form pores in the cell membrane. This pore formation results in cell lysis and the release of pro-inflammatory cytokines, such as IL-1β and IL-18.

Pyroptosis_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Events PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves Pro_IL1b Pro-IL-1β / Pro-IL-18 Caspase1->Pro_IL1b cleaves GSDMD_N GSDMD-N Fragment Pore Pore Formation GSDMD_N->Pore Lysis Cell Lysis & Cytokine Release Pore->Lysis IL1b Mature IL-1β / IL-18 IL1b->Lysis released via pores

Canonical Pyroptosis Signaling Pathway.

Comparative Analysis of Pyroptosis Inhibitors

The ideal inhibitor for studying pyroptosis should be potent, specific, and well-characterized. Below is a comparison of this compound and its alternatives, targeting either caspases or GSDMD.

InhibitorTargetMechanism of ActionReported IC50 / KiKey AdvantagesPotential Off-Target Effects & Limitations
This compound Pan-caspaseIrreversible covalent inhibitor of multiple caspases.Varies by caspase.Broad-spectrum caspase inhibition can be useful in some contexts.Lacks specificity, inhibiting both inflammatory and apoptotic caspases, which can lead to confounding results[1][2][3]. Can also induce autophagy through off-target inhibition of NGLY1[2][3].
VX-765 (Belnacasan) Caspase-1, Caspase-4Prodrug that is converted to the active inhibitor VRT-043198, which covalently modifies the catalytic cysteine of caspase-1 and caspase-4.[4][5][6][7][8]Ki for Caspase-1: 0.8 nM; Ki for Caspase-4: <0.6 nM; Cellular IC50 for IL-1β release: ~0.7 µM.[5][6][7][8]High potency and selectivity for inflammatory caspases. Orally bioavailable.[5][6]As a prodrug, its efficacy depends on metabolic conversion.[4][5][6]
Disulfiram Gasdermin D (GSDMD)Covalently modifies Cys191/192 of GSDMD, blocking its ability to form pores in the cell membrane.[9][10][11]Cellular IC50 for pyroptosis: ~7.7-10.3 µM.[12]Directly targets the executioner of pyroptosis, allowing for the study of events upstream of pore formation. FDA-approved drug with a known safety profile.[9][10][11]Also inhibits caspases, though its primary cellular effect on pyroptosis is through GSDMD inhibition.[12] Its active metabolite can be stabilized by copper.[13]
Necrosulfonamide (NSA) Gasdermin D (GSDMD), MLKLInitially identified as an inhibitor of MLKL in necroptosis, it also directly binds to and inhibits GSDMD, preventing its oligomerization.[14][15][16][17][18]Cellular IC50 for necroptosis: <1 µM.[14] Specific IC50 for GSDMD is not well-defined but it effectively blocks pyroptosis in cellular assays.Dual inhibitor of pyroptosis and necroptosis, which can be useful for studying crosstalk between these pathways.Not specific for GSDMD, as it also potently inhibits MLKL.[14][16] Its use is primarily as a tool compound due to a lack of specificity for clinical applications.[16]

Experimental Protocols for Studying Pyroptosis Inhibition

To aid researchers in their experimental design, we provide detailed protocols for key assays used to quantify pyroptosis and the efficacy of inhibitors.

Experimental_Workflow cluster_assays 4. Measurement of Pyroptosis start Start: Cell Culture (e.g., Macrophages, THP-1) prime 1. Priming Step (e.g., LPS) start->prime inhibit 2. Inhibitor Treatment (e.g., VX-765, Disulfiram) prime->inhibit induce 3. Pyroptosis Induction (e.g., ATP, Nigericin) inhibit->induce ldh LDH Release Assay (Cell Lysis) induce->ldh caspase Caspase-1 Activity Assay (Upstream Activation) induce->caspase gsdmd GSDMD Cleavage/Pore Formation (Execution Step) induce->gsdmd cytokine IL-1β/IL-18 ELISA (Inflammatory Output) induce->cytokine end End: Data Analysis & Comparison ldh->end caspase->end gsdmd->end cytokine->end

General Experimental Workflow for Testing Pyroptosis Inhibitors.
Induction of Pyroptosis in Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1, THP-1).

Materials:

  • BMDMs or macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Pyroptosis inhibitors (e.g., VX-765, Disulfiram)

  • 96-well tissue culture plates

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and components of the inflammasome.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the desired inhibitor (or vehicle control) for 1 hour.

  • Induction: Induce pyroptosis by adding a second signal, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), and incubate for the desired time (typically 1-6 hours).

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • Supernatants from the pyroptosis induction experiment

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well assay plate

  • Plate reader

Procedure:

  • Following pyroptosis induction, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well assay plate.

  • Prepare a positive control by lysing a set of untreated, primed cells with the lysis buffer provided in the kit.

  • Follow the manufacturer's instructions for the LDH assay kit to add the reaction mixture and incubate.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of LDH release relative to the positive control.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, providing insight into the activation of the inflammasome.

Materials:

  • Cell lysates from the pyroptosis induction experiment

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • 96-well assay plate (black or clear, depending on the kit)

  • Fluorometer or spectrophotometer

Procedure:

  • After pyroptosis induction, lyse the cells using the lysis buffer provided in the caspase-1 activity assay kit.

  • Transfer the cell lysates to the appropriate 96-well assay plate.

  • Add the caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorescent equivalent) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Measure the absorbance or fluorescence at the recommended wavelength.

  • Quantify caspase-1 activity based on the signal generated.

Gasdermin D (GSDMD) Cleavage and Pore Formation Assays

Western Blot for GSDMD Cleavage:

  • Lyse cells after pyroptosis induction and collect both the cell lysate and the supernatant.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an antibody that recognizes both full-length GSDMD and its cleaved N-terminal fragment.

  • The appearance of the GSDMD-N fragment is indicative of pyroptosis.

Propidium Iodide (PI) Uptake Assay for Pore Formation:

  • During the final hour of pyroptosis induction, add PI to the cell culture medium.

  • PI is a fluorescent dye that is excluded by cells with intact membranes but can enter through the pores formed by GSDMD.

  • Visualize and quantify the number of PI-positive (pyroptotic) cells using fluorescence microscopy or flow cytometry.

Conclusion

The study of pyroptosis is a rapidly evolving field, and the availability of specific and potent inhibitors is crucial for advancing our understanding of its role in health and disease. While this compound has been a useful tool, its lack of specificity necessitates the adoption of more targeted alternatives. Caspase-1 inhibitors like VX-765 (Belnacasan) offer high potency and selectivity for the upstream activators of pyroptosis. In contrast, GSDMD inhibitors such as Disulfiram provide a unique opportunity to dissect the events downstream of caspase activation, specifically focusing on the execution of cell death via pore formation. The choice of inhibitor will ultimately depend on the specific research question being addressed. By utilizing the information and protocols provided in this guide, researchers can more effectively and accurately investigate the intricate mechanisms of pyroptosis.

References

Z-YVAD-CMK: A Potent and Selective Caspase-1 Inhibitor with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, neuroscience, and drug development, the selective inhibition of specific caspases is crucial for dissecting cellular pathways and developing targeted therapeutics. Z-YVAD-CMK, also known as Ac-YVAD-CMK, has emerged as a highly selective and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response. This guide provides a comprehensive comparison of this compound's reactivity with other caspases, supported by experimental data and detailed protocols.

This compound is a cell-permeable tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1. Its chloromethyl ketone (CMK) group forms a covalent bond with the active site cysteine of the enzyme, leading to irreversible inhibition. This high degree of selectivity for caspase-1 makes it an invaluable tool for studying the role of the inflammasome and caspase-1-mediated inflammation, with minimal off-target effects on apoptotic caspases.

Comparative Inhibitory Activity of this compound Against Various Caspases

The selectivity of this compound is demonstrated by its significantly lower inhibition constants (Ki) for caspase-1 compared to other caspases. The following table summarizes the Ki values of Ac-YVAD-CMK against a panel of human caspases, highlighting its potent and specific inhibition of caspase-1.

CaspaseAlternative NameFunctionKi (nM)[1]
Caspase-1 ICEInflammation0.8
Caspase-3CPP32, ApopainApoptosis>10,000
Caspase-4ICErel-II, TXInflammation362
Caspase-5ICErel-III, TYInflammation163

As the data indicates, Ac-YVAD-CMK is a potent inhibitor of caspase-1 with a Ki in the sub-nanomolar range.[1] While it shows some inhibitory activity against the other inflammatory caspases, caspase-4 and caspase-5, the affinity is significantly lower (over 200-fold and 450-fold less, respectively) compared to caspase-1.[1] Importantly, its activity against the key executioner caspase of apoptosis, caspase-3, is negligible, with a Ki value greater than 10,000 nM.[1] This remarkable selectivity underscores the utility of this compound as a specific probe for caspase-1-driven biological processes.

Experimental Protocols

The determination of inhibition constants (Ki) for irreversible inhibitors like this compound requires specific biochemical assays. Below is a detailed methodology adapted from studies characterizing caspase inhibitors.

Protocol for Determining Caspase Inhibition Constants (Ki)

1. Reagents and Materials:

  • Recombinant human caspases (caspase-1, -3, -4, -5, etc.)

  • Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)

  • This compound (Ac-YVAD-CMK)

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 10% (w/v) sucrose, 0.1% (w/v) CHAPS, and 10 mM DTT.

  • 96-well microtiter plates (black, for fluorescence)

  • Fluorometric plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., 360 nm excitation/460 nm emission for AMC-based substrates).

2. Enzyme and Inhibitor Preparation:

  • Reconstitute recombinant caspases in assay buffer to a desired stock concentration.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

3. Assay Procedure:

  • Add a fixed concentration of the respective recombinant caspase to each well of the 96-well plate.

  • Add varying concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for the covalent modification to occur.

  • Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader. Record data at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).

4. Data Analysis:

  • Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the enzyme activity (initial velocity) as a function of the inhibitor concentration.

  • For irreversible inhibitors, the second-order rate constant (k_obs/[I]) or the inhibition constant (Ki) can be determined by fitting the data to appropriate kinetic models. For a simple irreversible inhibition model, the apparent first-order rate constant of inactivation (k_obs) is determined at each inhibitor concentration [I]. A plot of k_obs versus [I] will yield a straight line, and the second-order rate constant is the slope of this line. The Ki can be derived from this value.

Visualizing Key Pathways and Workflows

To further illustrate the context of this compound's function and evaluation, the following diagrams, generated using the DOT language, depict the caspase-1 signaling pathway and a typical experimental workflow for assessing caspase inhibition.

Caspase1_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces Z_YVAD_CMK This compound Z_YVAD_CMK->Casp1 Inhibits

Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.

Caspase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant Caspase Incubation 1. Incubate Caspase with this compound Enzyme->Incubation Inhibitor This compound (Serial Dilutions) Inhibitor->Incubation Substrate Fluorogenic Substrate Reaction 2. Add Substrate to Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement 3. Measure Fluorescence Over Time Reaction->Measurement Kinetics Calculate Initial Velocities Measurement->Kinetics Plotting Plot Activity vs. [Inhibitor] Kinetics->Plotting Ki_Value Determine Ki Value Plotting->Ki_Value

References

Validating the Anti-inflammatory Effects of Caspase-1 Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating inflammatory pathways, the in vivo validation of therapeutic agents is a critical step. This guide provides a comparative overview of Z-YVAD-CMK, a selective caspase-1 inhibitor, and its broader-spectrum counterpart, Z-VAD-FMK, in attenuating inflammation in preclinical models. We present a synthesis of experimental data, detailed methodologies, and a visual representation of the underlying signaling pathway and experimental workflow.

Performance Comparison of Caspase-1 Inhibitors

This compound and Z-VAD-FMK are both widely utilized tools to probe the role of caspases in inflammation. However, their specificity and mechanisms of action differ, leading to distinct biological outcomes. Ac-YVAD-CMK is a selective and irreversible inhibitor of caspase-1, a key enzyme in the inflammasome pathway responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][2] In contrast, Z-VAD-FMK is a pan-caspase inhibitor, meaning it blocks the activity of a broader range of caspases, including those involved in apoptosis, which can lead to off-target effects.[3][4]

The following table summarizes the in vivo effects of these inhibitors across various inflammatory models.

Inhibitor Animal Model Key Findings Dosage & Administration Reference
Ac-YVAD-CMK Collagenase-induced intracerebral hemorrhage (ICH) in miceSignificantly reduced brain edema and improved neurological function. Downregulated IL-1β, JNK, and MMP-9.Intraventricular injection 20 min before ICH induction.[5]
Ac-YVAD-CMK Cecal ligation and puncture (CLP)-induced sepsis in miceAlleviated acute kidney injury, decreased serum creatinine and BUN. Reduced serum levels of IL-1β, IL-18, TNF-α, and IL-6.Not specified in abstract.[6][7]
Ac-YVAD-CMK Permanent middle cerebral artery occlusion in ratsReduced caspase-1 and caspase-3 activity at 24 hours. Decreased brain levels of IL-1β and TNF-α at 24 hours.Not specified in abstract.[8]
Z-VAD-FMK Lipopolysaccharide (LPS)-induced endotoxic shock in miceSignificantly reduced mortality. Decreased serum levels of TNF-α, IL-12, and IL-6.Intraperitoneal injection (5, 10, or 20 µg/g body weight) 2 hours before LPS challenge.[9][10]
Z-VAD-FMK Pneumonia virus of mice (PVM) infection in miceIncreased neutrophil numbers and pro-inflammatory cytokines (MCP-1, IL-6) in the lungs.Multiple injections during the course of the disease.[11]

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and the experimental process for validating these inhibitors, the following diagrams are provided.

G cluster_0 Inflammasome Activation Pathway cluster_1 Inhibitor Action PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits & Cleaves Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Z_YVAD This compound Z_YVAD->Casp1 Inhibits

Caption: Inflammasome signaling pathway and the inhibitory action of this compound.

G cluster_workflow In Vivo Validation Workflow start Select Animal Model (e.g., Sepsis, ICH) grouping Divide into Control & Treatment Groups start->grouping treatment Administer this compound or Alternative grouping->treatment induction Induce Inflammation (e.g., LPS, Collagenase) treatment->induction monitoring Monitor Clinical Signs & Survival induction->monitoring sampling Collect Tissues & Blood Samples monitoring->sampling analysis Analyze Inflammatory Markers (Cytokines, Cell Infiltration) sampling->analysis end Compare Outcomes & Validate Efficacy analysis->end

Caption: General experimental workflow for in vivo validation of anti-inflammatory compounds.

Experimental Protocols

The successful in vivo validation of anti-inflammatory compounds relies on robust and well-defined experimental protocols. Below are representative methodologies synthesized from the referenced studies.

Animal Models of Inflammation
  • Endotoxic Shock: C57BL/6 mice are commonly used. Endotoxemia is induced by an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli.[9][10] A typical dose is 10-40 µg/g of body weight.[9]

  • Intracerebral Hemorrhage (ICH): The collagenase-induced ICH model in mice is frequently employed. This involves the stereotactic injection of collagenase into the striatum to induce bleeding.[5]

  • Sepsis: Cecal ligation and puncture (CLP) in mice is a clinically relevant model that mimics polymicrobial sepsis.[6][7]

Drug Administration
  • Route of Administration: The choice of administration route depends on the model and the pharmacokinetic properties of the inhibitor. Common routes include intraperitoneal (i.p.) injection for systemic inflammation models like endotoxic shock[9][10] and intraventricular (i.c.v.) injection for central nervous system inflammation models like ICH.[5]

  • Dosage and Timing: The dosage and timing of inhibitor administration are critical. For instance, in the LPS-induced endotoxemia model, Z-VAD-FMK was administered 2 hours prior to the LPS challenge.[9][10] In the ICH model, Ac-YVAD-CMK was given 20 minutes before the induction of hemorrhage.[5]

Assessment of Anti-inflammatory Effects
  • Cytokine Analysis: Blood and tissue homogenates are collected to measure the levels of key pro-inflammatory cytokines such as IL-1β, IL-18, TNF-α, and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA).[7][9][10]

  • Histopathology: Tissues of interest (e.g., brain, kidney, lung) are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, and immune cell infiltration.[9][12]

  • Behavioral and Functional Outcomes: In models of neurological inflammation, behavioral tests are used to assess functional recovery. For example, neurological function can be evaluated using a modified neurological severity score (mNSS).[12] Brain water content is also a measure of edema.[5][12]

  • Survival Analysis: In lethal models like severe endotoxic shock, the survival rate of the animals is a key endpoint.[9][10]

References

Z-Yvad-cmk and the Non-Canonical Inflammasome: A Comparative Guide to Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy of Z-Yvad-cmk in modulating non-canonical inflammasome activity, with a comparative look at alternative inhibitors supported by experimental data.

The non-canonical inflammasome is a critical component of the innate immune system, providing a rapid defense mechanism against intracellular Gram-negative bacteria. Unlike canonical inflammasomes that typically respond to a wide array of danger signals, the non-canonical pathway is specifically triggered by the direct binding of cytosolic lipopolysaccharide (LPS) to inflammatory caspases. In humans, these are primarily caspase-4 and caspase-5, while in mice, the ortholog is caspase-11. Activation of these caspases leads to two major downstream events: the cleavage of Gasdermin D (GSDMD) to induce a pro-inflammatory form of cell death known as pyroptosis, and the secondary activation of the NLRP3 canonical inflammasome, which results in the maturation and release of cytokines IL-1β and IL-18.

Given the central role of these inflammatory caspases, their inhibition is a key area of research for modulating inflammatory diseases. This guide examines the effectiveness of the widely-used caspase inhibitor, this compound, against the non-canonical inflammasome and compares its performance with other available inhibitors.

Non-Canonical Inflammasome Signaling Pathway

The diagram below illustrates the activation and downstream signaling cascade of the non-canonical inflammasome.

NonCanonicalInflammasome LPS Cytosolic LPS Casp4_5_11 Pro-Caspase-4/5 (Human) Pro-Caspase-11 (Mouse) LPS->Casp4_5_11 Active_Casp4_5_11 Active Caspase-4/5/11 Casp4_5_11->Active_Casp4_5_11 Activation GSDMD Gasdermin D (GSDMD) Active_Casp4_5_11->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Activation Active_Casp4_5_11->NLRP3 Secondary Activation (via K+ efflux) GSDMD_N GSDMD N-terminal (Pore-forming domain) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruitment Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Cleavage Pro_IL1b_18 Pro-IL-1β / Pro-IL-18 Active_Casp1->Pro_IL1b_18 Cleavage IL1b_18 Mature IL-1β / IL-18 Pro_IL1b_18->IL1b_18

Diagram 1: Non-Canonical Inflammasome Pathway.

Comparative Analysis of Inhibitors

While this compound (often used interchangeably with Ac-YVAD-cmk) is a potent inhibitor of caspase-1, its efficacy against the key initiators of the non-canonical pathway—caspase-4, -5, and -11—is significantly lower. Experimental data suggests that at concentrations sufficient to block caspase-1-mediated cytokine processing, it fails to completely inhibit GSDMD cleavage and subsequent pyroptosis. This makes it a suboptimal choice for specifically studying or targeting the direct consequences of non-canonical inflammasome activation. More specific and effective alternatives are available.

InhibitorTarget(s) & PotencyMechanism of ActionEfficacy on Non-Canonical Inflammasome
Ac-YVAD-cmk Caspase-1 (Ki = 0.8 nM)[1]Caspase-4 (Ki = 362 nM)[1]Caspase-5 (Ki = 163 nM)[1]Irreversible peptide inhibitor that covalently binds to the catalytic site of caspases.Largely Ineffective against Pyroptosis. Fails to prevent GSDMD cleavage and pyroptosis at concentrations that inhibit IL-1β processing[2]. Some studies show it can reduce LPS-induced pyroptosis in certain models, but this may be due to inhibition of secondarily activated caspase-1[3][4].
VX-765 Caspase-1 (IC50 = 530 nM)Caspase-4 A pro-drug converted to the active compound VRT-043198, which is a reversible, covalent inhibitor of caspases.Effective. Prevents both pyroptosis and GSDMD cleavage, in contrast to Ac-YVAD-cmk[2]. It effectively inhibits both caspase-1 and caspase-4.
Ac-FLTD-CMK Caspase-1 (IC50 = 46.7 nM)Caspase-4 (IC50 = 1.49 µM)Caspase-5 (IC50 = 329 nM)Caspase-11 Irreversible peptide inhibitor designed based on the GSDMD cleavage sequence (FLTD).Highly Effective. Specifically designed to inhibit inflammatory caspases that cleave GSDMD. It suppresses pyroptosis downstream of both canonical and non-canonical inflammasomes.
Wedelolactone IKK complex (upstream of Caspase-11 expression)A natural compound that inhibits the IKK complex, thereby preventing NF-κB activation and subsequent transcription of the Casp11 gene.Effective (Inhibits Expression). Does not inhibit caspase-11 enzymatic activity directly but suppresses LPS-induced caspase-11 expression.

Experimental Protocols

Below are summaries of methodologies used in key studies to evaluate the efficacy of these inhibitors against non-canonical inflammasome activation.

Protocol 1: In Vitro Inhibition of Pyroptosis in Macrophages
  • Objective: To assess the ability of an inhibitor to prevent pyroptosis following non-canonical inflammasome activation.

  • Cell Line: Bone Marrow-Derived Macrophages (BMDMs) from mice or human THP-1 monocytes.

  • Priming (Optional but common): Cells are often primed with a low dose of LPS (e.g., 200 ng/mL) for 4 hours to induce the expression of inflammasome components.

  • Inhibitor Pre-treatment: Cells are pre-incubated with the inhibitor (e.g., Ac-FLTD-CMK at 10 µM) for 30-60 minutes.

  • Non-Canonical Activation:

    • LPS Transfection: Purified LPS is transfected into the cytoplasm using a lipid-based transfection reagent (e.g., FuGENE HD).

    • LPS Electroporation: Cells are electroporated in the presence of purified LPS. This method ensures direct delivery to the cytosol.

  • Endpoint Measurement:

    • Pyroptosis Assessment: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available cytotoxicity assay kit.

    • GSDMD Cleavage: Cell lysates are collected and analyzed by Western blot using an antibody specific for the cleaved N-terminal fragment of GSDMD.

    • IL-1β Release: The concentration of IL-1β in the supernatant is measured by ELISA to assess secondary NLRP3 inflammasome activation.

Protocol 2: In Vivo Inhibition of LPS-Induced Lung Injury
  • Objective: To determine if an inhibitor can protect against non-canonical inflammasome-driven pathology in a mouse model.

  • Animal Model: C57BL/6 mice.

  • Inhibitor Administration: Mice are given the inhibitor via intraperitoneal (IP) injection (e.g., Ac-YVAD-CMK at 6.5 mg/kg or Wedelolactone at 20 mg/kg) one hour prior to LPS challenge.[4]

  • LPS Challenge: Mice receive an intraperitoneal or intratracheal injection of a high dose of LPS (e.g., 20 mg/kg) to induce systemic inflammation and organ damage, which is partially driven by non-canonical inflammasome activation.[4]

  • Endpoint Measurement (16-24 hours post-LPS):

    • Lung Injury Assessment: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for histological analysis of tissue damage and inflammatory cell infiltration.

    • Pulmonary Edema: Lung wet-to-dry weight ratio is calculated to quantify fluid accumulation.

    • Inflammatory Cells: Bronchoalveolar lavage fluid (BALF) is collected to count the number of inflammatory cells, such as neutrophils and macrophages.

    • Cytokine Analysis: Levels of cytokines (e.g., IL-1β, TNF-α) in the BALF and serum are measured by ELISA.

Conclusion

The experimental evidence indicates that This compound is not an effective inhibitor of non-canonical inflammasome-mediated pyroptosis . Its weak activity against caspase-4 and caspase-5 means that at standard working concentrations, it is insufficient to block the primary effector function of this pathway: GSDMD cleavage.[2] While it can inhibit the secondary, caspase-1-dependent release of IL-1β and IL-18, it fails to prevent the lytic cell death that defines the non-canonical pathway.

For researchers and drug development professionals aiming to specifically target non-canonical inflammasome activation, alternative inhibitors are demonstrably superior:

  • Ac-FLTD-CMK offers high specificity and effectiveness by targeting the direct cleavage of GSDMD by inflammatory caspases.

  • VX-765 provides a broader inhibition of both caspase-1 and caspase-4, effectively blocking both pyroptosis and cytokine maturation.[2]

  • Wedelolactone presents an alternative strategy by targeting the upstream expression of caspase-11, which may be beneficial in chronic inflammatory conditions.

Therefore, the selection of an inhibitor should be guided by the specific aspect of the inflammasome pathway being targeted, with a clear understanding that this compound is primarily a tool for studying caspase-1-dependent, canonical inflammasome functions.

References

Confirming Z-Yvad-cmk Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Z-Yvad-cmk, a selective and irreversible inhibitor of caspase-1. We will explore its performance relative to other caspase inhibitors and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy for your research needs.

Introduction to this compound and Caspase-1 Inhibition

This compound (Benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a cell-permeable tetrapeptide that specifically targets and irreversibly inhibits caspase-1. Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical inflammatory caspase. Its activation is a key event in the formation of the inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. By inhibiting caspase-1, this compound effectively blocks these downstream inflammatory events.[1][2]

Confirming that this compound is engaging its intended target, caspase-1, within a cellular context is crucial for the validation of experimental results and the development of novel therapeutics targeting inflammatory pathways.

Comparison of Caspase Inhibitors

The selection of an appropriate caspase inhibitor is critical for elucidating specific cellular pathways. Below is a comparison of this compound with other commonly used caspase inhibitors.

InhibitorTarget Caspase(s)Mechanism of ActionKey Features
This compound Caspase-1 > Caspase-4, Caspase-5Irreversible (chloromethylketone)Selective for inflammatory caspases; widely used to study inflammasome activation and pyroptosis.[3][4]
Ac-YVAD-cmk Caspase-1 Irreversible (chloromethylketone)Similar selectivity to this compound; potent inhibitor of IL-1β and IL-18 processing.[2][5][6]
Z-VAD-fmk Pan-caspase (except caspase-2)Irreversible (fluoromethylketone)Broad-spectrum inhibitor of apoptotic and inflammatory caspases; useful as a general control for caspase-dependent processes.[7]
Q-VD-OPh Pan-caspase Irreversible (O-phenoxy)A broad-spectrum caspase inhibitor with improved cell permeability and reduced non-specific effects compared to Z-VAD-fmk.
Belnacasan (VX-765) Caspase-1 Reversible, non-covalentAn orally available, clinical-stage selective caspase-1 inhibitor.
Z-DEVD-fmk Caspase-3 , Caspase-7Irreversible (fluoromethylketone)Selective inhibitor of effector caspases involved in the execution phase of apoptosis.[4]

Experimental Methods for Confirming Target Engagement

Several robust methods can be employed to confirm that this compound is effectively engaging and inhibiting caspase-1 in a cellular context.

Caspase Activity Assays

These assays rely on the cleavage of a synthetic substrate by active caspases, which releases a detectable chromophore or fluorophore.[8][9][10][11]

Principle: Active caspases recognize and cleave specific peptide sequences. For caspase-1, the preferred recognition sequence is YVAD. A synthetic substrate, such as Ac-YVAD-pNA (for colorimetric detection) or Ac-YVAD-AMC (for fluorometric detection), is introduced to cell lysates. The amount of cleaved pNA or AMC is proportional to the active caspase-1 in the sample. Pre-treatment with this compound should significantly reduce this signal.

Experimental Protocol: Fluorometric Caspase-1 Activity Assay

  • Cell Treatment: Plate cells at a desired density and treat with your stimulus to induce caspase-1 activation. Include control groups with no stimulus, stimulus plus this compound (e.g., 20 µM), and stimulus plus a negative control inhibitor (e.g., Z-FA-fmk).

  • Cell Lysis: After treatment, harvest and wash the cells with ice-cold PBS. Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.

  • Assay Preparation: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate.

  • Enzymatic Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader with excitation at 380 nm and emission at 460 nm.[9][11]

  • Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the stimulated, untreated samples. A significant decrease in fluorescence indicates inhibition of caspase-1 activity.

Western Blot Analysis

Western blotting provides a semi-quantitative method to visualize the inhibition of caspase-1 activation and the processing of its downstream substrates.

Principle: Caspase-1 is activated through autoproteolysis, resulting in cleaved fragments (e.g., p20 and p10). This compound binding to the active site of caspase-1 will prevent this cleavage. Additionally, the processing of downstream substrates like pro-IL-1β and Gasdermin D by active caspase-1 will be inhibited.

Experimental Protocol: Western Blot for Caspase-1 Cleavage and IL-1β Processing

  • Sample Preparation: Treat and lyse cells as described for the activity assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the cleaved form of caspase-1 (p20), pro- and cleaved-IL-1β, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A decrease in the band intensity corresponding to cleaved caspase-1 and cleaved IL-1β in the this compound-treated samples confirms target engagement.

Flow Cytometry using FLICA

Fluorescent Labeled Inhibitors of Caspases (FLICA) allow for the detection of active caspases in individual, living cells.

Principle: The FLICA reagent for caspase-1 (e.g., FAM-YVAD-fmk) is cell-permeable and non-toxic. It covalently binds to the active site of caspase-1. The fluorescent signal is a direct measure of the amount of active caspase-1 in a cell.

Experimental Protocol: FLICA Assay for Active Caspase-1

  • Cell Treatment: Treat cells in suspension or adherent cells that can be lifted. Include appropriate controls as in the previous methods.

  • FLICA Labeling: Add the FLICA reagent directly to the cell culture medium and incubate for 1-2 hours at 37°C.

  • Wash and Stain (Optional): Wash the cells to remove any unbound FLICA reagent. A viability dye can be included to exclude dead cells.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence intensity of the FLICA reagent is measured in the appropriate channel (e.g., FITC for FAM).

  • Data Analysis: A reduction in the percentage of FLICA-positive cells or a decrease in the mean fluorescence intensity in the this compound-treated group indicates target engagement.

Visualizing the Pathway and Workflow

To better understand the mechanism and experimental design, the following diagrams illustrate the caspase-1 activation pathway and a typical experimental workflow for confirming this compound target engagement.

G cluster_0 Inflammasome Activation Pathway cluster_1 Inhibition by this compound PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis ZYvad This compound ZYvad->Casp1 inhibits

Caption: Caspase-1 activation pathway and the inhibitory action of this compound.

G cluster_0 Experimental Workflow Start Cell Culture & Stimulation Treatment Treatment Groups: - Vehicle Control - Stimulus Only - Stimulus + this compound - Stimulus + Control Inhibitor Start->Treatment Harvest Harvest & Lyse Cells Treatment->Harvest Assay Perform Assay Harvest->Assay CaspaseAssay Caspase Activity Assay (Fluorometric/Colorimetric) Assay->CaspaseAssay WB Western Blot Assay->WB Flow Flow Cytometry (FLICA) Assay->Flow Analysis Data Analysis & Comparison CaspaseAssay->Analysis WB->Analysis Flow->Analysis

Caption: General experimental workflow for confirming this compound target engagement.

Summary and Conclusion

Confirming the target engagement of this compound is essential for the rigorous interpretation of experimental data. This guide has outlined and compared several effective methods, including caspase activity assays, western blotting, and flow cytometry. The choice of method will depend on the specific experimental question, available equipment, and desired throughput. For a comprehensive validation, employing at least two of the described methods is recommended. By following the detailed protocols and utilizing the comparative data provided, researchers can confidently validate the on-target effects of this compound in their cellular models.

References

Z-YVAD-CMK vs. Broader Caspase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of apoptosis and inflammation research, the choice of a caspase inhibitor can profoundly influence experimental outcomes. While broad-spectrum pan-caspase inhibitors offer a wide net to capture caspase activity, their lack of specificity can introduce confounding variables. This guide provides a detailed comparison of the selective caspase-1 inhibitor, Z-YVAD-CMK (carbobenzoxy-tyrosyl-valyl-alanyl-aspartyl-[O-methyl]-chloromethylketone), with broader caspase inhibitors, offering researchers the data and methodologies needed to make informed decisions for their studies.

The primary advantage of this compound lies in its high selectivity for caspase-1 , an inflammatory caspase pivotal in the activation of the inflammasome pathway. This specificity allows for the targeted investigation of caspase-1-mediated events, such as pyroptosis and the processing of pro-inflammatory cytokines IL-1β and IL-18, without simultaneously inhibiting the apoptotic caspases (e.g., caspase-3, -7, -8, -9) that are crucial for programmed cell death. In contrast, pan-caspase inhibitors like Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) inhibit a wide range of caspases, making it difficult to attribute observed effects to a specific caspase.

Performance Data: A Head-to-Head Comparison

The selectivity of this compound is evident in its inhibitory concentration (IC50) values against various caspases compared to the broad-spectrum inhibitor Z-VAD-FMK.

InhibitorTarget CaspaseIC50 / Ki ValueReference
This compound Caspase-1~50-75 µM (IC50)[1]
Caspase-3Weak to no inhibition[2]
Caspase-4Weak inhibitor[2]
Caspase-5Weak inhibitor[2]
Z-VAD-FMK Caspase-11.00 - 3.07 µM (IC50)[3]
Caspase-3Potent inhibitor[4]
Caspase-66.78 µM (IC50)[3]
Caspase-74.11 µM (IC50)[3]
Caspase-85.42 µM (IC50)[3][4]
Caspase-910.66 µM (IC50)[3][4]
Caspase-109.52 µM (IC50)[3]

Note: IC50 and Ki values can vary depending on the experimental conditions and assay used. The provided values are for comparative purposes.

Signaling Pathways and Experimental Workflows

The specific action of this compound on the Caspase-1 pathway is a key advantage. Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow for its use.

Caspase-1_Signaling_Pathway Caspase-1 Inflammasome Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ZYVAD This compound ZYVAD->Casp1 inhibits

Caption: Caspase-1 signaling pathway inhibited by this compound.

Caption: A typical experimental workflow for studying caspase-1 inhibition.

Key Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. Below are detailed methodologies for key experiments used to evaluate the efficacy and specificity of caspase inhibitors.

Caspase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of specific caspases using a fluorogenic substrate.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • This compound and/or pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Apoptosis/Inflammasome inducing agent (e.g., LPS, Nigericin, Staurosporine)

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AFC)

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AFC)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-incubate the cells with desired concentrations of this compound or a pan-caspase inhibitor for 1-2 hours.

  • Induction of Apoptosis/Inflammasome Activation: Add the inducing agent and incubate for the desired time period.

  • Cell Lysis: Wash cells with cold PBS and lyse with Cell Lysis Buffer. Incubate on ice for 10-20 minutes.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase Activity Measurement: In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Add the specific caspase fluorogenic substrate to a final concentration of 50 µM.

  • Incubation and Reading: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a fluorometer with the appropriate excitation/emission wavelengths for the fluorophore (e.g., AFC: Ex/Em = 400/505 nm).[5]

  • Data Analysis: Express caspase activity as relative fluorescence units (RFU) per microgram of protein.

Western Blot for Caspase-1 Cleavage

This method visualizes the cleavage of pro-caspase-1 into its active subunits.

Materials:

  • Treated cell lysates (as prepared for the caspase activity assay)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Caspase-1 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6][7] Look for the decrease in the pro-caspase-1 band (~45 kDa) and the appearance of the cleaved p20 or p10 subunits.

ELISA for IL-1β and IL-18 Release

This assay quantifies the amount of mature IL-1β and IL-18 secreted into the cell culture supernatant, which is a direct downstream consequence of caspase-1 activity.

Materials:

  • Cell culture supernatants from treated cells

  • Commercial ELISA kit for human or mouse IL-1β or IL-18

  • Microplate reader

Procedure:

  • Sample Collection: After cell treatment, centrifuge the cell culture plates/tubes and carefully collect the supernatant.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the recommended wavelength.[2][8][9][10]

  • Data Analysis: Calculate the concentration of IL-1β or IL-18 in the samples based on the standard curve.

Off-Target Effects and Considerations

A significant drawback of broad-spectrum caspase inhibitors like Z-VAD-FMK is the potential for off-target effects. For instance, Z-VAD-FMK has been shown to inhibit other cellular proteases and can induce necroptosis, a form of programmed necrosis, under certain conditions.[11] Furthermore, some studies suggest that the immunosuppressive effects of Z-VAD-FMK may be independent of its caspase inhibition properties.[12] The use of this compound, with its more focused inhibitory profile, can help to mitigate these confounding factors and provide clearer insights into the specific role of caspase-1.

Conclusion

For researchers investigating the intricacies of the inflammasome, pyroptosis, and the subsequent release of inflammatory cytokines, the selective caspase-1 inhibitor this compound offers a distinct advantage over broader caspase inhibitors. Its specificity allows for the precise dissection of caspase-1-mediated signaling pathways, leading to more definitive and interpretable results. While pan-caspase inhibitors have their utility in broadly assessing the involvement of caspases in a biological process, the potential for off-target effects necessitates careful interpretation of the data. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can confidently select the appropriate tool to advance their scientific inquiries.

References

Safety Operating Guide

Navigating the Safe Disposal of Z-Yvad-cmk: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Z-Yvad-cmk, a cell-permeable, irreversible caspase-1 inhibitor, requires careful management throughout its lifecycle, from storage to disposal. This guide provides essential safety information and a step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Key Safety and Handling Information

Understanding the properties and handling requirements of this compound is the first step in its safe management. The following table summarizes critical data for this compound.

ParameterInformation
Chemical Name This compound (trifluoroacetate salt)
Synonyms Benzyloxycarbonyl-Tyr-Val-Ala-Asp-Chloromethylketone, Caspase-1 Inhibitor IV
Primary Hazards May be irritating to mucous membranes and the upper respiratory tract. Potential for harm if inhaled, ingested, or absorbed through the skin. May cause eye, skin, or respiratory system irritation.[1] The toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE) Safety glasses, compatible chemical-resistant gloves, lab coat, and a NIOSH-approved respirator as conditions warrant.[1]
Handling Avoid prolonged or repeated exposure. Keep container tightly closed. Use in an area with adequate ventilation, such as a chemical fume hood.[1][2][3]
Storage Store lyophilized peptide at -20°C for short-term (1–2 weeks) and -80°C for long-term storage. Solutions should be stored in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[4][5]

Experimental Protocols: Disposal of this compound

The following procedures provide a general guideline for the disposal of this compound in both solid (lyophilized powder) and solution forms. Note: All disposal activities must be conducted in strict accordance with local, state, and federal regulations, as well as institutional policies.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified above

  • Chemical waste container, properly labeled

  • Absorbent material (e.g., diatomite, universal binders) for spills[6]

  • Decontamination solution (e.g., 70% ethanol)

  • Sealable bags for contaminated materials

Procedure for Disposal of Solid this compound:

  • Preparation: Don the appropriate PPE, including gloves, a lab coat, and safety glasses. Conduct all handling of the solid compound within a chemical fume hood to minimize inhalation risk.

  • Containment: If not already in a suitable container, carefully transfer the solid this compound waste into a designated and clearly labeled chemical waste container. Avoid generating dust.[3]

  • Labeling: Ensure the waste container is labeled with the chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) office.

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure area for chemical waste pickup.

  • Decontamination: Wipe down the work area and any equipment used with a suitable decontamination solution. Dispose of any contaminated wipes or other materials as chemical waste.

Procedure for Disposal of this compound Solutions:

  • Preparation: As with the solid form, wear appropriate PPE and work within a chemical fume hood.

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled chemical waste container. Do not mix with incompatible waste streams.

  • Spill Management: In the event of a spill, contain the liquid and absorb it with a chemically inert absorbent material.[6] Collect the contaminated absorbent material and place it in a sealed bag for disposal as chemical waste.[2][6]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol.[6]

  • Final Disposal: Dispose of the chemical waste container through your institution's EHS-approved waste management program.[6][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Assessment cluster_2 Solid Waste Pathway cluster_3 Liquid Waste Pathway cluster_4 Final Disposal start Identify this compound for Disposal assess_form Determine Physical Form start->assess_form solid_ppe Wear Appropriate PPE assess_form->solid_ppe Solid liquid_ppe Wear Appropriate PPE assess_form->liquid_ppe Liquid solid_contain Contain in Labeled Waste Container solid_ppe->solid_contain solid_store Store for EHS Pickup solid_contain->solid_store final_disposal Dispose via Institutional EHS Program solid_store->final_disposal liquid_collect Collect in Labeled Waste Container liquid_ppe->liquid_collect liquid_spill Manage Spills with Absorbent liquid_collect->liquid_spill liquid_store Store for EHS Pickup liquid_spill->liquid_store liquid_store->final_disposal

Caption: this compound Disposal Workflow.

By adhering to these procedures and the principles of good laboratory practice, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Yvad-cmk

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Z-Yvad-cmk, a cell-permeable, irreversible caspase-1 inhibitor. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The compound may be irritating to mucous membranes and the upper respiratory tract and potentially harmful if inhaled, ingested, or absorbed through the skin. The following table summarizes the required PPE.

EquipmentSpecificationPurpose / Rationale
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of the powder form, especially when weighing or preparing solutions. Use in a well-ventilated area or under a chemical fume hood is also recommended.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or contact with the powdered compound.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: A Step-by-Step Guide for Safe Handling

Following a structured operational plan minimizes the risk of exposure and ensures the compound's stability and efficacy in experiments.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage of Powder: Store the unopened container tightly sealed in a dry, cool, and dark place. For long-term storage, refer to the manufacturer's instructions, which typically recommend -20°C.

  • Inventory: Log the compound in your chemical inventory system.

Preparation of Stock Solution
  • Work Area: Conduct all weighing and solution preparation in a chemical fume hood to minimize inhalation risk.

  • Solvent Selection: this compound is commonly dissolved in Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully weigh the desired amount of powder.

    • Add the appropriate volume of fresh, moisture-free DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).

    • To aid dissolution, you may gently vortex the solution or use an ultrasonic bath.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).

Experimental Protocol: Example of Use in a Cell-Based Assay

This protocol provides a general methodology for using this compound to inhibit caspase-1 in a cell culture experiment.

  • Cell Culture: Plate and grow your cells of interest to the desired confluency according to your specific experimental design.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in your cell culture medium to the final desired working concentration. Typical working concentrations range from 10 µM to 100 µM, but should be optimized for your specific cell type and experimental conditions.

  • Treatment:

    • It is common to pre-treat the cells with the this compound working solution for a specific duration (e.g., 1 hour) before introducing the inflammatory stimulus (e.g., LPS).[1]

    • Remove the existing media from your cells and replace it with the media containing the this compound working solution.

    • Incubate the cells for the predetermined pre-treatment time.

  • Stimulation:

    • After pre-treatment, add your stimulus (e.g., LPS, ATP) directly to the media containing this compound.

    • Continue the incubation for the desired experimental duration.

  • Downstream Analysis: Proceed with your planned analysis, such as measuring cytokine release (e.g., IL-1β), assessing cell death, or performing Western blot analysis for caspase-1 activation.

Spill Management
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, cover the spill with an absorbent material (e.g., diatomite, universal binders).

  • Clean-up: Carefully sweep or collect the absorbed material into a suitable, sealable container for hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.

  • Dispose: Label the container as hazardous waste and dispose of it according to your institution's guidelines.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EH&S) program.[1][2][3][4][5]

Waste TypeDisposal Procedure
Unused/Expired this compound (Powder or Solution) Keep in its original or a compatible, tightly sealed container. Label clearly as "Hazardous Waste" with the full chemical name. Arrange for pickup by EH&S.
Contaminated Labware (e.g., pipette tips, tubes, flasks) Collect in a designated, leak-proof hazardous waste container lined with a plastic bag.[3] Do not mix with regular or biohazardous waste. Seal and label the container for EH&S pickup.
Empty this compound Container Triple-rinse the container with a suitable solvent (e.g., DMSO followed by ethanol).[1][2] Collect the rinsate as hazardous waste. After rinsing and air-drying in a fume hood, the container can often be disposed of in the regular trash after defacing the label, but confirm this with your institution's policy.[2]
Aqueous Waste from Experiments Collect all liquid waste from experiments containing this compound in a designated, compatible, and sealed hazardous waste container. Do not pour down the drain.[1][3] Label clearly and arrange for EH&S pickup.

Visual Workflow for Handling this compound

G cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_disposal Waste Management A Receive & Inspect Compound B Store Powder at -20°C A->B C Prepare Stock Solution (in Fume Hood) B->C D Aliquot & Store Stock Solution at -80°C C->D E Thaw Aliquot D->E Start Experiment F Prepare Working Solution (in Culture Medium) E->F G Treat Cells F->G H Perform Downstream Analysis G->H I Collect Liquid Waste G->I J Collect Solid Waste (Tips, Tubes) G->J H->I H->J K Dispose as Hazardous Waste (Contact EH&S) I->K J->K

Caption: A workflow diagram illustrating the key stages for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.